1-carbamoylpiperidine-4-carboxylic Acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-carbamoylpiperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3/c8-7(12)9-3-1-5(2-4-9)6(10)11/h5H,1-4H2,(H2,8,12)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYQEPJUSPTPGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397688 | |
| Record name | 1-carbamoylpiperidine-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
467430-50-8, 851168-77-9 | |
| Record name | 1-carbamoylpiperidine-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-carbamoylpiperidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Strategic Overview: The Imperative for a Multi-Step Approach
An In-depth Technical Guide to the Synthesis of 1-Carbamoylpiperidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, scientifically-grounded pathway for the synthesis of this compound, a key heterocyclic scaffold relevant in medicinal chemistry. The narrative balances theoretical principles with practical, field-proven methodologies, ensuring both scientific integrity and applicability in a laboratory setting.
The synthesis of this compound presents a classic chemical challenge: the presence of two nucleophilic centers—a secondary amine and a carboxylic acid. A direct, single-step carbamoylation of the starting material, piperidine-4-carboxylic acid (isonipecotic acid), is unfeasible as the carbamoylating agent would react non-selectively with both the amine and the carboxylate group.
Therefore, a robust and logical three-step synthesis pathway is employed. This strategy, centered on a protect-functionalize-deprotect sequence, ensures high selectivity and yield. The core logic is as follows:
-
Step 1: Protection: The carboxylic acid is temporarily masked as an ester. This neutralizes its nucleophilicity, preventing it from interfering with the subsequent N-functionalization step.
-
Step 2: N-Carbamoylation: The now-unencumbered secondary amine on the piperidine ring is selectively functionalized to introduce the desired carbamoyl group (-CONH₂).
-
Step 3: Deprotection: The ester protecting group is removed via hydrolysis to reveal the carboxylic acid, yielding the final target molecule.
This self-validating system ensures that each reaction proceeds with a high degree of certainty, minimizing side-product formation and simplifying purification.
Synthesis Pathway Visualization
The complete three-step synthesis pathway is illustrated below.
Caption: The three-step synthesis of this compound.
Detailed Experimental Protocols
The following sections provide step-by-step methodologies for each stage of the synthesis. These protocols are based on established and reliable chemical transformations for similar substrates.
Protocol 1: Esterification of Piperidine-4-carboxylic Acid
The initial step focuses on protecting the carboxylic acid functional group as an ethyl ester. Thionyl chloride (SOCl₂) is an excellent choice for this transformation as it reacts with the alcohol (ethanol) to form the esterification agent in situ and generates gaseous byproducts (SO₂ and HCl), which are easily removed, driving the reaction to completion.
Materials:
-
Piperidine-4-carboxylic acid (isonipecotic acid)
-
Absolute Ethanol (EtOH), anhydrous
-
Thionyl chloride (SOCl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, ice bath
Procedure:
-
Suspend piperidine-4-carboxylic acid (1 equivalent) in an excess of anhydrous ethanol (approx. 5-10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension in an ice bath to 0 °C.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and fit the flask with a reflux condenser.
-
Heat the reaction mixture to reflux and maintain for 3-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.[1]
-
Cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting solid (the hydrochloride salt of the ester) in water and cool in an ice bath.
-
Carefully neutralize the solution by slowly adding saturated sodium bicarbonate solution until the pH is ~8-9.
-
Extract the aqueous layer three times with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield ethyl piperidine-4-carboxylate as an oil or low-melting solid. The product is often pure enough for the next step without further purification.
Protocol 2: N-Carbamoylation of Ethyl Piperidine-4-carboxylate
With the carboxylic acid protected, the secondary amine is now the sole reactive site for carbamoylation. The use of potassium isocyanate in a slightly acidic aqueous medium generates isocyanic acid (HNCO) in situ. The free amine of the piperidine acts as a nucleophile, attacking the isocyanic acid to form the N-carbamoyl group.[2]
Materials:
-
Ethyl piperidine-4-carboxylate (from Protocol 1)
-
Potassium isocyanate (KNCO)
-
Dilute hydrochloric acid (e.g., 1M HCl)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Beaker, magnetic stirrer
Procedure:
-
Dissolve ethyl piperidine-4-carboxylate (1 equivalent) in water.
-
Slowly add dilute hydrochloric acid to adjust the pH to ~6-7.
-
In a separate container, dissolve potassium isocyanate (1.5 equivalents) in water.
-
Add the potassium isocyanate solution to the stirred solution of the piperidine ester.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, extract the reaction mixture three times with ethyl acetate.
-
Combine the organic extracts and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product, ethyl 1-carbamoylpiperidine-4-carboxylate, can be purified by column chromatography on silica gel if necessary.
Protocol 3: Hydrolysis of the Ethyl Ester
The final step is the deprotection of the carboxylic acid via saponification. The use of a strong base like sodium hydroxide cleaves the ester bond, forming the sodium carboxylate salt. Subsequent acidification precipitates the final product.[1]
Materials:
-
Ethyl 1-carbamoylpiperidine-4-carboxylate (from Protocol 2)
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Solvent mixture: Tetrahydrofuran (THF)/water or Ethanol/water (e.g., 1:1 v/v)
-
Concentrated hydrochloric acid (HCl)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve the ethyl 1-carbamoylpiperidine-4-carboxylate (1 equivalent) in the chosen solvent mixture (e.g., THF/water) in a round-bottom flask.
-
Add an aqueous solution of NaOH (e.g., 2M solution, 2-3 equivalents) to the flask.
-
Stir the mixture at room temperature for 4-6 hours, or until TLC confirms the disappearance of the starting ester. Gentle heating (40-50 °C) can be applied to accelerate the reaction if needed.
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully acidify the mixture by adding concentrated HCl dropwise until the pH is approximately 2-3.
-
The final product, this compound, should precipitate as a solid.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., water or an alcohol/water mixture).
Workflow Visualization and Data Summary
The overall laboratory workflow can be visualized as a sequence of distinct unit operations, each with a clear input and output.
Caption: A step-by-step experimental workflow for the synthesis.
Table 1: Summary of Reaction Parameters and Expected Outcomes
| Step | Reaction Type | Key Reagents | Typical Solvent | Temp. (°C) | Duration (h) | Expected Yield |
| 1 | Esterification | SOCl₂, Ethanol | Ethanol | Reflux (~78°C) | 3 - 4 | >90% |
| 2 | N-Carbamoylation | KNCO, HCl | Water | Room Temp. | 12 - 16 | 70-85% |
| 3 | Hydrolysis | NaOH or LiOH | THF/Water | Room Temp. | 4 - 6 | >85% |
References
Physicochemical properties of 1-carbamoylpiperidine-4-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 1-Carbamoylpiperidine-4-carboxylic Acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. As a derivative of isonipecotic acid, a known GABA receptor modulator, understanding its fundamental characteristics is crucial for its application as a synthetic building block. This document details its structural features, computed physicochemical parameters, and expected spectroscopic signatures. Furthermore, it offers detailed, field-proven experimental protocols for its characterization using modern analytical techniques, designed to ensure data integrity and reproducibility for researchers, scientists, and drug development professionals.
Molecular Identity and Structural Overview
This compound is a piperidine derivative characterized by a carboxylic acid group at the 4-position and a carbamoyl group (carboxamide) attached to the ring nitrogen. This substitution pattern significantly influences its chemical behavior, particularly the basicity of the piperidine nitrogen, when compared to its parent compound, isonipecotic acid.
Table 1: Chemical Identifiers [1]
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 467430-50-8 |
| Molecular Formula | C₇H₁₂N₂O₃ |
| Canonical SMILES | C1CN(CCC1C(=O)O)C(=O)N |
| InChIKey | SIYQEPJUSPTPGW-UHFFFAOYSA-N |
Below is the two-dimensional structure of the molecule with a standardized numbering scheme for spectroscopic reference.
Caption: 2D structure of this compound.
Core Physicochemical Properties
The physicochemical properties of a compound dictate its behavior in biological and chemical systems, influencing everything from solubility to reactivity. The data presented here are derived from computational models and comparisons with analogous structures.
Table 2: Summary of Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 172.18 g/mol | PubChem[1] |
| Exact Mass | 172.08479225 Da | PubChem[1] |
| XLogP3 (LogP) | -0.8 | PubChem[1] |
| Topological Polar Surface Area | 83.6 Ų | PubChem[1] |
| Hydrogen Bond Donors | 2 | PubChem (Computed) |
| Hydrogen Bond Acceptors | 3 | PubChem (Computed) |
| pKa (Carboxylic Acid) | ~3.5 - 4.5 | Estimated |
| Water Solubility | Expected to be soluble | Inferred[2] |
Lipophilicity and Solubility
The computed octanol-water partition coefficient (XLogP3) is -0.8, indicating that the molecule is hydrophilic.[1] This is expected given the presence of three polar functional groups capable of hydrogen bonding: a carboxylic acid, an amide, and a tertiary amine-like nitrogen within the carbamoyl structure. Consequently, the compound is predicted to be soluble in water and other polar solvents like methanol, ethanol, and DMSO.[2] Its low lipophilicity suggests it would have poor passive diffusion across biological membranes like the blood-brain barrier, a trait it shares with its parent compound, isonipecotic acid.[3]
Acidity and Ionization State
The primary ionizable functional group is the carboxylic acid. Unlike isonipecotic acid, which is zwitterionic and possesses two pKa values (one for the acid and one for the secondary amine), the nitrogen in this compound is part of an amide-like structure.[4] The resonance delocalization of the nitrogen's lone pair into the adjacent carbonyl group effectively removes its basicity. Therefore, the molecule behaves as a simple monoprotic acid. The pKa of the carboxylic acid is estimated to be in the range of 3.5 to 4.5, typical for a carboxylic acid in this environment.
Caption: Ionization equilibrium of the carboxylic acid group.
Spectroscopic and Structural Characterization Protocols
Confirming the identity and purity of the compound is paramount. The following section outlines standard operating procedures for its characterization by NMR, IR, and MS, explaining the rationale behind the experimental choices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation in solution. A combination of 1D (¹H, ¹³C) and 2D (e.g., COSY) experiments is recommended.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.6 mL of a suitable deuterated solvent. DMSO-d₆ is highly recommended as it allows for the observation of exchangeable protons (COOH and NH₂) and is an excellent solvent for this polar molecule.[5]
-
Transfer the clear solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition (500 MHz):
-
Rationale: To identify all proton environments and their couplings.
-
Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: ~16 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation of all protons).
-
Number of Scans: 16-64.
-
-
-
¹³C{¹H} NMR Acquisition (125 MHz):
-
Rationale: To identify all unique carbon environments.
-
Parameters:
-
Pulse Program: Standard proton-decoupled with NOE (zgpg30).
-
Spectral Width: ~220 ppm.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).
-
-
-
2D COSY Acquisition:
-
Rationale: To establish proton-proton (¹H-¹H) coupling networks, confirming the connectivity of the piperidine ring protons.
-
Parameters: Use standard spectrometer cosygpqf pulse programs.
-
Caption: Experimental workflow for NMR-based structural elucidation.
Table 3: Predicted ¹H NMR Data (500 MHz, DMSO-d₆) [5]
| Proton Position(s) | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| COOH | 12.0 - 12.5 | broad s | 1H | Acidic proton, exchangeable with D₂O. |
| CONH₂ | 6.8 - 7.5 | broad s | 2H | Amide protons, may show restricted rotation, exchangeable with D₂O. |
| H-2eq, H-6eq | 3.7 - 4.0 | m | 2H | Deshielded by the adjacent N-carbamoyl group. |
| H-2ax, H-6ax | 2.9 - 3.2 | m | 2H | Shielded relative to equatorial counterparts. |
| H-4 | 2.4 - 2.6 | m | 1H | Methine proton adjacent to the carboxylic acid. |
| H-3, H-5 | 1.6 - 2.0 | m | 4H | Piperidine ring methylene protons. |
Table 4: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Carbon Position(s) | Predicted δ (ppm) | Rationale |
|---|---|---|
| C OOH | 175 - 178 | Carboxylic acid carbonyl carbon. |
| C ONH₂ | 155 - 158 | Carbamoyl carbonyl carbon. |
| C-2, C-6 | 43 - 46 | Carbons adjacent to the ring nitrogen. |
| C-4 | 40 - 42 | Methine carbon bearing the carboxylic acid. |
| C-3, C-5 | 28 - 32 | Piperidine ring methylene carbons. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid method to confirm the presence of key functional groups. A sample analyzed via ATR (Attenuated Total Reflectance) should exhibit characteristic absorption bands.
-
O-H stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.
-
N-H stretch (Amide): Two medium-to-sharp peaks around 3350 and 3180 cm⁻¹.
-
C=O stretch (Carboxylic Acid & Amide): A strong, intense band (or overlapping bands) in the region of 1640-1720 cm⁻¹.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) using electrospray ionization (ESI) is essential for confirming the molecular formula.
-
Expected Ion (Negative Mode): [M-H]⁻ at m/z 171.0775, corresponding to the formula C₇H₁₁N₂O₃⁻.
-
Expected Ion (Positive Mode): [M+H]⁺ at m/z 173.0921 (C₇H₁₃N₂O₃⁺) or [M+Na]⁺ at m/z 195.0740 (C₇H₁₂N₂O₃Na⁺).
-
Rationale: ESI is a soft ionization technique ideal for polar, non-volatile molecules. HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.[1]
Synthesis and Reactivity Insights
From a synthetic standpoint, this compound is most logically prepared from isonipecotic acid (piperidine-4-carboxylic acid). A potential route involves the reaction of isonipecotic acid with an isocyanate source, such as potassium cyanate in the presence of an acid, to form the N-carbamoyl group.
The molecule serves as a valuable building block for further chemical modification. The carboxylic acid is the primary reactive handle, amenable to standard transformations such as:
-
Esterification: Reaction with an alcohol under acidic conditions.[6]
-
Amide Coupling: Activation with a coupling agent (e.g., HATU, EDC) followed by reaction with a primary or secondary amine to form a new amide bond.[6][7]
These reactions allow for the incorporation of the 1-carbamoylpiperidine-4-carboxamide scaffold into larger, more complex molecules during the drug discovery process.
Conclusion
This compound is a hydrophilic, monoprotic acid whose key structural and physicochemical features are dominated by its polar functional groups. Its properties, including a low LogP and a well-defined acidic pKa, are critical for its handling, formulation, and application in synthetic chemistry. The analytical protocols detailed in this guide provide a robust framework for researchers to verify the identity, purity, and structure of this compound, ensuring high-quality data for downstream applications in pharmaceutical and chemical research.
References
- 1. This compound | C7H12N2O3 | CID 3875700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 4. Isonipecotic acid | 498-94-2 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. ycdehongchem.com [ycdehongchem.com]
- 7. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Conformation of 1-carbamoylpiperidine-4-carboxylic acid
This guide provides a comprehensive technical overview of the molecular structure and conformational landscape of 1-carbamoylpiperidine-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational principles of stereochemistry with advanced analytical and computational methodologies. We will explore the intricate interplay of steric and electronic effects that govern the three-dimensional architecture of this molecule, a critical aspect for understanding its potential biological activity and for rational drug design.
Introduction: The Significance of Conformational Analysis
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmaceutical agents.[1] Its conformational flexibility is a key determinant of its biological function, as the precise three-dimensional arrangement of substituents dictates the molecule's ability to interact with target receptors. For this compound, the presence of a carbamoyl group at the nitrogen (N1) and a carboxylic acid at the C4 position introduces a fascinating conformational challenge. Understanding the preferred spatial arrangement of these functional groups is paramount for predicting molecular properties, from receptor binding affinity to metabolic stability.
This guide will dissect the structural features of this compound, starting with the fundamental geometry of the piperidine ring and progressing to the nuanced effects of its N-acyl and C4 substituents. We will present both established experimental techniques and robust computational methods for elucidating its conformational preferences in both solid and solution states.
Molecular Structure and Key Stereochemical Features
The molecular formula of this compound is C7H12N2O3.[2] The core of the molecule is a six-membered saturated heterocycle, the piperidine ring. The key structural features that dictate its conformation are:
-
The Piperidine Ring: Saturated six-membered rings like piperidine predominantly adopt a chair conformation to minimize angular and torsional strain.[3] This is a puckered structure, not planar.
-
N1-Carbamoyl Group: The nitrogen atom is acylated with a carbamoyl group (-CONH2). This has profound electronic and steric consequences. The lone pair of the nitrogen atom can participate in resonance with the adjacent carbonyl group, leading to a partial double bond character in the C-N bond. This planarity around the amide bond introduces a phenomenon known as pseudoallylic strain , which can significantly influence the conformational energetics.[4][5]
-
C4-Carboxylic Acid Group: A carboxylic acid group (-COOH) is located at the 4-position of the piperidine ring. This substituent can exist in either an axial or equatorial position in the chair conformation.
The Chair Conformation: The Ground State of the Piperidine Ring
The piperidine ring, much like cyclohexane, exists in a dynamic equilibrium between two chair conformations, which interconvert via a process known as ring flipping. In the case of this compound, this equilibrium involves the carboxylic acid group switching between an axial and an equatorial position.
Caption: Equilibrium between chair conformations of this compound.
The relative stability of these two chair conformers is determined by the steric bulk of the carboxylic acid group. Generally, substituents on a six-membered ring prefer the equatorial position to avoid unfavorable 1,3-diaxial interactions. The energetic preference for the equatorial position is quantified by the A-value , which is the difference in Gibbs free energy between the axial and equatorial conformers. For a carboxylic acid group on a cyclohexane ring, the A-value is approximately 1.4 kcal/mol (5.90 kJ/mol), indicating a strong preference for the equatorial position.[1][6] Therefore, it is highly probable that the conformer with the equatorial carboxylic acid group is the more stable chair form.
Solid-State Conformation: Insights from X-ray Crystallography
X-ray crystallography provides a definitive picture of the molecular structure in the solid state. A study on N-carbamoyl-piperidine-4-carboxylic acid revealed that in its crystalline form, the piperidine ring adopts a chair conformation .[7][8] This experimental evidence confirms the energetic favorability of the chair form. However, it is crucial to remember that the solid-state conformation can be influenced by crystal packing forces and may not fully represent the dynamic conformational equilibrium present in solution.
The Influence of the N-Carbamoyl Group and the Potential for Non-Chair Conformations
The presence of the N-carbamoyl group introduces complexities beyond a simple chair equilibrium. The partial double bond character of the N1-C(O) bond due to amide resonance leads to a planarization around the nitrogen atom.[4] This can give rise to pseudoallylic strain (also known as A(1,3) strain), an effect observed in N-acylpiperidines.[4][5] This strain can destabilize the chair conformation, particularly when there are substituents at the C2 and C6 positions. While this compound lacks substituents at these positions, the electronic nature of the N-carbamoyl group can lower the energy barrier to other conformations.
Computational studies on N-acylpiperidines have shown that the energy difference between the chair and the higher-energy twist-boat conformation can be small enough for the twist-boat to be a populated conformer, especially in environments like a protein binding pocket.[4] For some hindered piperidines, boat conformations have been observed experimentally in solution.[9]
Methodologies for Conformational Analysis
A comprehensive understanding of the conformational landscape of this compound requires a combination of experimental and computational techniques.
Experimental Approach: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. Several NMR parameters are sensitive to the stereochemical environment of the nuclei.
The magnitude of the three-bond coupling constant (³J) between vicinal protons is dependent on the dihedral angle between them, a relationship described by the Karplus equation .[2][10]
-
Large coupling constants (typically 8-13 Hz) are observed for protons with a dihedral angle of approximately 180° (anti-periplanar), which is characteristic of an axial-axial relationship in a chair conformation.
-
Small coupling constants (typically 1-5 Hz) are characteristic of protons with dihedral angles of approximately 60° (gauche), such as axial-equatorial and equatorial-equatorial relationships.
By analyzing the coupling patterns of the piperidine ring protons, particularly H4, one can deduce the preferred orientation of the carboxylic acid group.
The chemical shifts of the carbon atoms in the piperidine ring are also conformation-dependent. Generally, axial substituents cause a shielding (upfield shift) of the γ-carbons due to the γ-gauche effect .[11] Therefore, comparing the ¹³C NMR spectrum with predicted values for both the axial and equatorial conformers can provide evidence for the dominant conformation.
NOE-based experiments, such as NOESY and ROESY , detect through-space interactions between protons that are close to each other (typically < 5 Å).[12][13] These experiments are invaluable for determining relative stereochemistry. For instance, in the chair conformation with an axial carboxylic acid, the axial H4 proton would be in close proximity to the axial protons at C2 and C6, leading to observable NOE cross-peaks. Conversely, an equatorial H4 would show NOEs to both the axial and equatorial protons at C3 and C5.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| COOH | 12.0 - 13.0 | broad s | Exchangeable with D₂O. |
| CONH₂ | 7.0 - 7.5 | broad s | May show two signals due to restricted rotation. Exchangeable with D₂O. |
| H-2eq, H-6eq | 3.7 - 4.0 | m | Deshielded by the adjacent carbamoyl group. |
| H-2ax, H-6ax | 2.7 - 3.0 | m | Shielded relative to equatorial counterparts. |
| H-4 | 2.3 - 2.6 | m | |
| H-3eq, H-5eq | 1.8 - 2.1 | m | |
| H-3ax, H-5ax | 1.4 - 1.7 | m |
| Carbon Position | Predicted Chemical Shift (δ, ppm) | Notes |
| COOH | 175 - 179 | Carboxylic acid carbonyl. |
| CONH₂ | 158 - 162 | Carbamoyl carbonyl. |
| C-2, C-6 | 44 - 48 | Deshielded by the nitrogen atom. |
| C-4 | 40 - 44 | |
| C-3, C-5 | 28 - 32 |
Note: These are predicted values based on analogous structures and may vary depending on experimental conditions.[10]
Computational Chemistry Approach
Theoretical calculations, particularly Density Functional Theory (DFT) , are indispensable for exploring the conformational energy landscape of a molecule.[14] These methods can provide accurate geometries and relative energies of different conformers.
Caption: A typical computational workflow for conformational analysis.
-
Initial Structure Generation: Create 3D models of all plausible conformers (e.g., chair with axial COOH, chair with equatorial COOH, and various twist-boat forms).
-
Geometry Optimization: Perform full geometry optimization for each structure. A commonly used and reliable level of theory is DFT with the B3LYP or M06-2X functional and a Pople-style basis set such as 6-31G(d) or larger.[4][15] The inclusion of a solvent model (e.g., Polarizable Continuum Model, PCM) is crucial for simulating solution-phase behavior.[16]
-
Frequency Calculation: Perform a frequency calculation on each optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide thermodynamic data, such as Gibbs free energy (G), which is used to determine the relative stability of the conformers.
-
NMR Parameter Prediction: The optimized geometries can be used to predict NMR chemical shifts and coupling constants. These theoretical values can then be compared with experimental data to validate the computational model and aid in spectral assignment.
Predicted Conformational Landscape of this compound
Based on the principles and data from analogous systems, we can predict the conformational preferences of this compound.
-
Dominant Conformation: The global minimum energy structure is expected to be the chair conformation with the carboxylic acid group in the equatorial position . This arrangement minimizes the steric strain associated with 1,3-diaxial interactions.
-
Minor Conformers: The chair conformation with the axial carboxylic acid group will likely be a minor, but potentially detectable, conformer in solution. The population of twist-boat conformers may also be non-negligible due to the electronic influence of the N-carbamoyl group.
-
Rotational Isomerism: The N-carbamoyl group itself can exhibit rotational isomerism around the N1-C(O) bond. The barrier to this rotation is typically high enough to potentially observe distinct rotamers by NMR at low temperatures.[3]
Table 2: Estimated Energy Differences for Conformational Changes
| Conformational Process | Estimated ΔG (kcal/mol) | Basis of Estimation |
| Chair (ax-COOH) → Chair (eq-COOH) | ~ -1.4 | A-value of COOH on cyclohexane.[1][6] |
| Chair → Twist-Boat | ~ 1.5 - 5.0 | Computational studies on N-acylpiperidines.[4] |
| N-C(O) Bond Rotation | ~ 9 - 16 | Experimental and computational data on carbamates.[3] |
Conclusion and Future Directions
The conformational landscape of this compound is a delicate balance of the inherent preference of the piperidine ring for a chair conformation, the steric demands of the C4-carboxylic acid group, and the electronic effects of the N-carbamoyl substituent. The available evidence strongly suggests that the dominant conformation in solution is a chair with an equatorially oriented carboxylic acid group. However, the potential for a significant population of other conformers, such as the axial-chair and twist-boat forms, cannot be discounted and may be crucial for its biological activity.
For a definitive characterization, a detailed experimental investigation using advanced NMR techniques (variable temperature studies, NOESY/ROESY) coupled with high-level computational modeling is recommended. Such studies would provide precise quantitative data on the conformational equilibria and the energy barriers for interconversion, offering invaluable insights for medicinal chemists and drug designers working with this important class of molecules.
References
- 1. A value - Wikipedia [en.wikipedia.org]
- 2. Karplus equation - Wikipedia [en.wikipedia.org]
- 3. Unusually low barrier to carbamate C-N rotation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solved On a cyclohexane ring, an axial carboxyl group has | Chegg.com [chegg.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. iris.unica.it [iris.unica.it]
- 9. ias.ac.in [ias.ac.in]
- 10. benchchem.com [benchchem.com]
- 11. quora.com [quora.com]
- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 13. researchgate.net [researchgate.net]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biological Activity of 1-Carbamoylpiperidine-4-Carboxylic Acid Derivatives
Foreword: Unveiling the Therapeutic Potential of a Versatile Scaffold
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for interacting with biological targets. When functionalized with a carbamoyl group at the 1-position and a carboxylic acid at the 4-position, the resulting 1-carbamoylpiperidine-4-carboxylic acid core offers a rich platform for derivatization, leading to a diverse array of biological activities. This guide provides an in-depth exploration of the synthesis, mechanisms of action, and experimental evaluation of these derivatives, tailored for researchers, scientists, and drug development professionals. We will delve into their anticancer, antimicrobial, and central nervous system activities, providing not just protocols, but the scientific rationale behind the experimental designs.
I. Synthetic Strategies: Building the this compound Core and its Analogs
The synthesis of this compound derivatives typically commences from commercially available piperidine-4-carboxylic acid or its esters. The strategic protection and deprotection of the piperidine nitrogen and the carboxylic acid are paramount to achieving the desired final compounds. A representative synthetic workflow is outlined below.
Diagram of a General Synthetic Workflow
Caption: A general synthetic route to 1-carbamoylpiperidine-4-carboxamide derivatives.
Experimental Protocol: Synthesis of a Representative 1-Carbamoylpiperidine-4-Carboxamide Derivative
This protocol details a common synthetic route, emphasizing the rationale behind each step to ensure reproducibility and understanding.
Step 1: Protection of the Piperidine Nitrogen
-
Rationale: The secondary amine of the starting piperidine-4-carboxylic acid is highly nucleophilic and would interfere with subsequent amide coupling reactions. Protection with a tert-butoxycarbonyl (Boc) group is ideal due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.[1]
-
Procedure:
-
Dissolve piperidine-4-carboxylic acid in a suitable solvent system, such as a mixture of tert-butanol and water.
-
Add a base, for instance, sodium hydroxide, to deprotonate the carboxylic acid and facilitate the reaction.
-
Slowly add di-tert-butyl dicarbonate (Boc anhydride) to the cooled reaction mixture.
-
Allow the reaction to stir at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, acidify the reaction mixture to precipitate the N-Boc-piperidine-4-carboxylic acid, which can then be isolated by filtration.[2]
-
Step 2: Amide Coupling
-
Rationale: The formation of the amide bond between the protected piperidine-4-carboxylic acid and a desired amine is a crucial step. The use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) minimizes side reactions and promotes high-yield amide bond formation.[3]
-
Procedure:
-
Dissolve N-Boc-piperidine-4-carboxylic acid in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Add EDCI and HOBt to the solution and stir for a short period to activate the carboxylic acid.
-
Add the desired amine to the reaction mixture.
-
Allow the reaction to proceed at room temperature until completion, monitored by TLC.
-
Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts, followed by drying and concentration of the organic phase. The crude product can be purified by column chromatography.
-
Step 3: Deprotection of the Piperidine Nitrogen
-
Rationale: Removal of the Boc group is necessary to introduce the carbamoyl moiety at the 1-position of the piperidine ring. Trifluoroacetic acid (TFA) in DCM is a standard and efficient method for this deprotection, as the volatile byproducts are easily removed.
-
Procedure:
-
Dissolve the N-Boc-piperidine-4-carboxamide derivative in DCM.
-
Add an excess of TFA to the solution and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting product is often obtained as a TFA salt.
-
Step 4: Carbamoylation
-
Rationale: The final step involves the formation of the carbamoyl group on the deprotected piperidine nitrogen. This can be achieved by reacting the free amine with an appropriate isocyanate or a carbamoyl chloride in the presence of a base to neutralize the TFA salt and facilitate the reaction.
-
Procedure:
-
Dissolve the piperidine-4-carboxamide TFA salt in a suitable solvent like DCM.
-
Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to neutralize the salt.
-
Add the desired isocyanate or carbamoyl chloride to the reaction mixture.
-
Stir the reaction at room temperature until completion, as indicated by TLC.
-
Purify the final product using standard techniques such as column chromatography to yield the this compound derivative.
-
II. Anticancer Activity: A Multi-faceted Approach
Derivatives of this compound have emerged as promising anticancer agents, exhibiting their effects through various mechanisms, most notably through the inhibition of carbonic anhydrases and potentially through the disruption of microtubule dynamics.
A. Carbonic Anhydrase Inhibition
Mechanism of Action:
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] Several CA isoforms, particularly CA IX and XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, which promotes tumor growth, invasion, and resistance to therapy.[3] this compound derivatives, particularly those bearing a sulfonamide group, have been designed as potent inhibitors of these tumor-associated CAs.[3] The sulfonamide moiety coordinates to the zinc ion in the active site of the enzyme, blocking its catalytic activity.[4] This leads to an increase in the pH of the tumor microenvironment, thereby inhibiting tumor cell proliferation and survival.[4]
Diagram of Carbonic Anhydrase Inhibition
Caption: Inhibition of carbonic anhydrase by a sulfonamide-containing derivative.
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes a common method for assessing the inhibitory activity of compounds against purified human carbonic anhydrase isoforms.
-
Materials:
-
Purified human CA isoforms (e.g., hCA I, II, IX, XII)
-
p-Nitrophenyl acetate (p-NPA) as the substrate
-
Tris-HCl buffer
-
Test compounds dissolved in DMSO
-
96-well microplates
-
Spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add Tris-HCl buffer, the CA enzyme solution, and the test compound at various concentrations.
-
Incubate the plate at room temperature for a specified period to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the substrate, p-NPA.
-
Monitor the hydrolysis of p-NPA to p-nitrophenol by measuring the absorbance at 400 nm over time using a spectrophotometer.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Table 1: Representative Carbonic Anhydrase Inhibitory Activity
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | [3] |
| Derivative A | >10000 | 85.4 | 9.8 | 6.2 | [3] |
| Derivative B | 8950 | 45.2 | 5.4 | 4.9 | [3] |
B. Potential as Tubulin Inhibitors
Some piperidine-based carboxamides have been identified as a novel class of tubulin inhibitors.[5]
Mechanism of Action:
Tubulin is a globular protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and are crucial for cell division, intracellular transport, and cell shape maintenance.[6] Tubulin inhibitors interfere with the dynamics of microtubule assembly and disassembly, leading to cell cycle arrest in the G2/M phase and ultimately apoptosis.[7] While direct evidence for this compound derivatives as tubulin inhibitors is still emerging, structurally related 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides have been shown to act as tubulin inhibitors.[5] It is plausible that certain derivatives of the this compound scaffold could also bind to tubulin, likely at the colchicine binding site, and disrupt microtubule function.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin.
-
Materials:
-
Purified tubulin protein
-
Polymerization buffer (e.g., MES or PIPES buffer) containing GTP
-
Test compounds dissolved in DMSO
-
A temperature-controlled spectrophotometer or fluorometer
-
-
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a cuvette or microplate well, add the polymerization buffer and the test compound at various concentrations.
-
Add the purified tubulin to the mixture and place it in the temperature-controlled spectrophotometer set at 37°C.
-
Monitor the increase in absorbance or fluorescence over time, which corresponds to the extent of tubulin polymerization.
-
Compare the polymerization curves in the presence of the test compound to a vehicle control (DMSO) and a known tubulin inhibitor (e.g., colchicine) or promoter (e.g., paclitaxel).
-
Determine the IC50 value for inhibition of tubulin polymerization.
-
III. Antimicrobial Activity: A Renewed Front in Combating Resistance
The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Piperidine derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[8][9]
Mechanism of Action:
The precise mechanism of antimicrobial action for this compound derivatives is not fully elucidated but is thought to involve the disruption of microbial cell membranes.[10] The amphipathic nature of some of these derivatives, with a hydrophobic piperidine core and hydrophilic substituents, may allow them to insert into the lipid bilayer of the cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately cell death.[10]
Experimental Protocol: Antimicrobial Susceptibility Testing (Disc Diffusion and Broth Microdilution)
A. Disc Diffusion Method
-
Rationale: This method provides a qualitative assessment of the antimicrobial activity of a compound.
-
Procedure:
-
Prepare a standardized inoculum of the test microorganism.
-
Spread the inoculum evenly onto the surface of an agar plate (e.g., Mueller-Hinton agar for bacteria).
-
Impregnate sterile paper discs with a known concentration of the test compound.
-
Place the discs on the surface of the inoculated agar plate.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.[11]
-
B. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
-
Rationale: This method provides a quantitative measure of the antimicrobial activity by determining the lowest concentration of the compound that inhibits visible microbial growth.
-
Procedure:
-
Prepare serial twofold dilutions of the test compound in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microplate.
-
Add a standardized inoculum of the test microorganism to each well.
-
Include positive (microorganism in broth without inhibitor) and negative (broth only) controls.
-
Incubate the microplate under appropriate conditions.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that shows no turbidity (visible growth).[12]
-
Table 2: Representative Antimicrobial Activity (MIC values in µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |
| Ampicillin (Standard) | 0.5 | 4 | N/A | [12] |
| Fluconazole (Standard) | N/A | N/A | 1 | [12] |
| Derivative C | 64 | 128 | 32 | [13] |
| Derivative D | 32 | 64 | 16 | [13] |
IV. Monoamine Reuptake Inhibition: Targeting the Central Nervous System
Monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine, play crucial roles in regulating mood, cognition, and other central nervous system (CNS) functions. The reuptake of these neurotransmitters from the synaptic cleft is mediated by specific transporter proteins (SERT, NET, and DAT).[14] Inhibitors of these transporters are widely used in the treatment of depression, anxiety, and other psychiatric disorders.[14]
Mechanism of Action:
This compound derivatives have been investigated as monoamine reuptake inhibitors.[15] These compounds bind to one or more of the monoamine transporters, blocking the reuptake of the respective neurotransmitter(s) into the presynaptic neuron.[14] This leads to an increased concentration of the neurotransmitter in the synaptic cleft, thereby enhancing and prolonging its signaling.
Diagram of Monoamine Reuptake Inhibition
Caption: Mechanism of monoamine reuptake inhibition by a derivative.
Experimental Protocol: In Vitro Monoamine Transporter Inhibition Assay
This protocol outlines a cell-based assay to determine the potency of compounds in inhibiting monoamine transporters.
-
Materials:
-
HEK293 cells stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT).[10]
-
Radiolabeled substrates (e.g., [³H]5-HT for SERT, [³H]NE for NET, [³H]DA for DAT).
-
Assay buffer (e.g., Krebs-Ringer-HEPES).
-
Test compounds dissolved in DMSO.
-
96-well cell culture plates.
-
Scintillation counter.
-
-
Procedure:
-
Plate the transporter-expressing HEK293 cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Wash the cells with the assay buffer and then pre-incubate them with the test compounds at various concentrations for a specified time at room temperature or 37°C.
-
Initiate the uptake by adding the radiolabeled substrate to each well.
-
Incubate for a short period to allow for substrate uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer to remove the extracellular radiolabeled substrate.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Determine the non-specific uptake in the presence of a known potent inhibitor (e.g., fluoxetine for SERT).
-
Calculate the specific uptake at each concentration of the test compound and determine the IC50 value.[16]
-
Table 3: Representative Monoamine Transporter Inhibitory Activity (IC50, nM)
| Compound | SERT | NET | DAT | Reference |
| Fluoxetine (Standard) | 1.1 | 220 | 1100 | [15] |
| Nisoxetine (Standard) | 86 | 0.8 | 87 | [15] |
| GBR 12909 (Standard) | 240 | 380 | 1.5 | [15] |
| Derivative E | 15 | 85 | 250 | [15] |
| Derivative F | 120 | 25 | 98 | [15] |
V. Conclusion and Future Directions
The this compound scaffold represents a privileged structure in medicinal chemistry, giving rise to derivatives with a wide spectrum of biological activities. Their potential as anticancer agents, particularly as carbonic anhydrase inhibitors, is well-supported by preclinical data. Furthermore, their antimicrobial and monoamine reuptake inhibitory properties highlight their versatility and potential for development into therapeutic agents for a range of diseases.
Future research in this area should focus on several key aspects:
-
Structure-Activity Relationship (SAR) Elucidation: Systematic modification of the substituents on the carbamoyl group and the carboxamide moiety will be crucial for optimizing potency and selectivity for specific biological targets.
-
Mechanism of Action Studies: Further investigation into the precise molecular mechanisms underlying the anticancer and antimicrobial activities of these compounds is warranted.
-
Pharmacokinetic and In Vivo Efficacy Studies: Promising lead compounds should be advanced to in vivo studies to evaluate their pharmacokinetic properties, efficacy, and safety in relevant animal models.
-
Combination Therapies: Exploring the potential of these derivatives in combination with existing therapeutic agents could lead to synergistic effects and overcome drug resistance.
The continued exploration of this compound derivatives holds significant promise for the discovery of novel and effective therapeutic agents to address unmet medical needs.
VI. References
-
Synthesis, Surface and Antimicrobial Activity of Piperidine-Based Sulfobetaines. PMC. --INVALID-LINK--
-
SYNTHESIS AND ANTI-MICROBIAL SCREENING OF SOME PIPERIDINE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences. --INVALID-LINK--
-
Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. PMC. --INVALID-LINK--
-
Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. PubMed Central. --INVALID-LINK--
-
Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. PubMed. --INVALID-LINK--
-
Full article: Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Taylor & Francis. --INVALID-LINK--
-
Standard procedures for monoamine transporter and receptor-binding assays | Download Table. ResearchGate. --INVALID-LINK--
-
Monoamine reuptake inhibitor - Wikipedia. Wikipedia. --INVALID-LINK--
-
Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry. --INVALID-LINK--
-
Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. ResearchGate. --INVALID-LINK--
-
Voltammetric characterization of the effect of monoamine uptake inhibitors and releasers on dopamine and serotonin uptake in mouse caudate-putamen and substantia nigra slices. PMC. --INVALID-LINK--
-
1-carbamoyl-piperidine-4-carboxylic acid - Sigma-Aldrich. Sigma-Aldrich. --INVALID-LINK--
-
The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD.. --INVALID-LINK--
-
Carbonic Anhydrase Inhibitors. StatPearls - NCBI Bookshelf. --INVALID-LINK--
-
Synthesis of Carboxylic Acids | 4 Must-Know Reactions. YouTube. --INVALID-LINK--
-
Integrated Graph-Based Models Unveil Carbonic Anhydrase VIII, X, XI Expression in Cancer and Neurological Diseases. ChemRxiv. --INVALID-LINK--
-
The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. MDPI. --INVALID-LINK--
-
Novel NSAID 1-acyl-4-cycloalkyl/arylsemicarbazides and 1-acyl-5-benzyloxy/hydroxy carbamoylcarbazides as potential anticancer agents and antioxidants. PubMed Central. --INVALID-LINK--
-
Carbonic anhydrase inhibitors | PPTX. Slideshare. --INVALID-LINK--
-
Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. --INVALID-LINK--
-
N-BOC-piperidine-4-carboxylic acid synthesis. ChemicalBook. --INVALID-LINK--
-
Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. PubMed Central. --INVALID-LINK--
References
- 1. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-BOC-piperidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 3. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 5. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid - Google Patents [patents.google.com]
- 10. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Monoamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 15. Voltammetric characterization of the effect of monoamine uptake inhibitors and releasers on dopamine and serotonin uptake in mouse caudate-putamen and substantia nigra slices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Unlocking the Therapeutic Potential of 1-Carbamoylpiperidine-4-Carboxylic Acid: A Technical Guide to Target Identification and Validation
Foreword: From Structural Analogy to Therapeutic Hypothesis
In the landscape of contemporary drug discovery, the exploration of novel chemical entities with therapeutic promise is a cornerstone of innovation. This technical guide focuses on 1-carbamoylpiperidine-4-carboxylic acid, a small molecule with a structure suggestive of significant biological activity. While direct empirical data on this specific compound is nascent, its structural architecture, featuring a piperidine-4-carboxylic acid core, provides a robust foundation for hypothesizing its potential therapeutic targets. This core, also known as isonipecotic acid, is a well-established scaffold known to interact with crucial neurological pathways. The addition of a carbamoyl group at the N1 position of the piperidine ring introduces a chemical modification that invites a systematic investigation into its pharmacological profile.
This document serves as an in-depth guide for researchers, scientists, and drug development professionals. It is designed not as a rigid set of instructions, but as a strategic roadmap for the methodical identification and validation of the therapeutic targets of this compound. By leveraging established knowledge of structurally related compounds and employing a multi-pronged approach encompassing biochemical, cellular, and computational methodologies, we can efficiently navigate the path from a promising chemical structure to a potential therapeutic agent.
The Isonipecotic Acid Scaffold: A Gateway to Neurological Targets
The foundation of our investigation lies in the piperidine-4-carboxylic acid moiety of our subject molecule. This structure is also known as isonipecotic acid, a conformationally constrained analog of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. Isonipecotic acid itself is a partial agonist of the GABAA receptor, a ligand-gated ion channel that plays a critical role in mediating fast inhibitory neurotransmission.[1] This established relationship immediately positions the GABAA receptor as a primary putative target for this compound.
The GABAA Receptor: A Prime Candidate
The GABAA receptor is a heteropentameric chloride ion channel with a multitude of allosteric binding sites, making it a highly "druggable" target for a wide range of therapeutic agents, including benzodiazepines, barbiturates, and neurosteroids.[2] The partial agonism of isonipecotic acid at certain GABAA receptor subtypes suggests that our compound of interest may exhibit similar, or perhaps modulated, activity.[1] The N1-carbamoyl group could influence the binding affinity, efficacy, or subtype selectivity of the isonipecotic acid core.
Caption: Workflow for investigating the GABAA receptor as a target.
Experimental Protocol: GABAA Receptor Radioligand Binding Assay
To empirically validate the hypothesis that this compound interacts with the GABAA receptor, a competitive radioligand binding assay is a fundamental first step. This assay measures the ability of the test compound to displace a known radiolabeled ligand from the receptor.
Objective: To determine the binding affinity (Ki) of this compound for the GABAA receptor.
Materials:
-
Rat brain tissue (cerebral cortex or whole brain)
-
[3H]Muscimol or [3H]Flunitrazepam (radioligand)
-
GABA (for non-specific binding determination)
-
Homogenization Buffer: 0.32 M sucrose, pH 7.4
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold)
-
Scintillation fluid
-
Microplate scintillation counter
Protocol:
Part 1: Membrane Preparation [3]
-
Homogenize rat brain tissue in 20 volumes of ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.
-
Resuspend the pellet in ice-cold deionized water and homogenize briefly.
-
Centrifuge at 140,000 x g for 30 minutes at 4°C.
-
Resuspend the pellet in binding buffer and centrifuge at 140,000 x g for 30 minutes at 4°C. Repeat this wash step twice.
-
Finally, resuspend the pellet in a known volume of binding buffer and determine the protein concentration (e.g., using a Bradford assay). Store membrane preparations at -80°C.
-
Thaw the prepared membranes on ice.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membranes, radioligand, and binding buffer.
-
Non-specific Binding: Membranes, radioligand, and a high concentration of unlabeled GABA (e.g., 10 µM).
-
Competition: Membranes, radioligand, and varying concentrations of this compound.
-
-
Add the membrane preparation to each well (typically 0.1-0.2 mg of protein per well).
-
Add the radioligand at a concentration near its Kd (e.g., 5 nM [3H]muscimol).
-
Incubate the plate at 4°C for 45-60 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters, followed by several washes with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the concentration of this compound. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.
Beyond the Synapse: Exploring Carboxamide-Mediated Activities
The presence of the carboxamide functional group in this compound significantly broadens the scope of potential therapeutic targets. Carboxamide derivatives are a prominent class of compounds in medicinal chemistry with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5][6]
Putative Anticancer Activity
Numerous carboxamide-containing molecules have demonstrated potent antiproliferative activity against various cancer cell lines.[5][7] These compounds can interact with a diverse range of oncogenic targets, modulating critical signaling pathways involved in cell cycle regulation, apoptosis, and angiogenesis. Therefore, it is plausible that this compound could exhibit cytotoxic or cytostatic effects on cancer cells.
Caption: Workflow for investigating the anticancer potential.
Experimental Protocol: MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5] It is a robust and high-throughput method for initial screening of potential anticancer compounds.
Objective: To evaluate the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Protocol: [8]
-
Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the test compound. Include vehicle-only controls.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.
In Silico Approaches: A Modern Compass for Target Discovery
In the absence of direct experimental evidence, computational or in silico methods provide a powerful and resource-efficient means to generate hypotheses about the potential biological targets of a small molecule.[9][10] These approaches leverage the vast amount of existing biological and chemical data to predict drug-target interactions based on the structure of the compound.
Leveraging Computational Tools for Target Prediction
Several in silico strategies can be employed to predict the targets of this compound:
-
Ligand-Based Virtual Screening: This approach is based on the principle that structurally similar molecules are likely to have similar biological activities. The structure of this compound can be used as a query to search databases of known bioactive compounds (e.g., ChEMBL, PubChem) to identify molecules with similar pharmacophores and their known targets.
-
Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model can be generated for this compound and used to screen 3D databases of protein structures to identify potential binding partners.[9]
-
Inverse Molecular Docking: In this approach, the small molecule is "docked" into the binding sites of a large collection of protein structures.[9][11] Scoring functions are used to predict the binding affinity, and proteins with high predicted affinities are identified as potential targets. Web servers like PharmMapper can be utilized for this purpose.[12]
Caption: A streamlined workflow for in silico target identification.
Summary and Future Directions
This technical guide has outlined a rational and multi-faceted approach to elucidating the therapeutic potential of this compound. By commencing with a hypothesis grounded in its structural similarity to the known GABAA receptor agonist, isonipecotic acid, we have established a clear primary target for investigation. The provided detailed protocol for a radioligand binding assay offers a direct path to validating this hypothesis.
Furthermore, by considering the broader pharmacological context of the carboxamide moiety, we have expanded the field of inquiry to include potential anticancer activities, supported by a robust protocol for cell-based screening. Finally, the integration of modern in silico methods provides a powerful tool for generating a wider range of target hypotheses in a time- and cost-effective manner.
The journey from a molecule of interest to a validated therapeutic lead is an iterative process. The experimental data generated from the protocols outlined herein will be crucial in refining our understanding of the structure-activity relationships of this compound and in guiding further optimization and development efforts. The convergence of these hypothesis-driven experimental approaches and computational predictions will ultimately illuminate the most promising therapeutic applications for this compound.
References
- 1. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. PDSP - GABA [kidbdev.med.unc.edu]
- 4. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. In silico methods for drug-target interaction prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Silico Target Prediction for Small Molecules [ouci.dntb.gov.ua]
Discovery of novel 1-carbamoylpiperidine-4-carboxamide inhibitors
An In-Depth Technical Guide to the Discovery of Novel 1-Carbamoylpiperidine-4-Carboxamide Inhibitors of Fatty Acid Amide Hydrolase (FAAH)
Executive Summary
The endocannabinoid system, a crucial neuromodulatory network, has emerged as a promising source of therapeutic targets for a range of conditions, including anxiety, pain, and inflammatory disorders. A key strategy for modulating this system is to increase the endogenous levels of anandamide (AEA) by inhibiting its primary catabolic enzyme, Fatty Acid Amide Hydrolase (FAAH). This guide provides a comprehensive overview of the discovery and development of a potent and selective class of FAAH inhibitors: the 1-carbamoylpiperidine-4-carboxamides. We will explore the strategic rationale, medicinal chemistry, pharmacological evaluation, and structure-activity relationships (SAR) that culminated in the identification of clinical candidates, using Pfizer's PF-04457845 as an illustrative case study.
Introduction: The Rationale for FAAH Inhibition
Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase responsible for the degradation of fatty acid amides (FAAs), most notably the endocannabinoid anandamide (AEA). AEA exerts its effects by activating cannabinoid receptors (CB1 and CB2), which are implicated in regulating pain perception, mood, and inflammation.
The Therapeutic Hypothesis: Instead of directly activating cannabinoid receptors, which can lead to undesirable psychotropic side effects associated with cannabis, inhibiting FAAH offers a more nuanced approach. This strategy elevates the levels of endogenous anandamide only in tissues where it is being actively produced, potentially providing therapeutic benefits with an improved safety profile.
The 1-carbamoylpiperidine-4-carboxamide scaffold emerged from strategic medicinal chemistry efforts to identify non-traditional serine hydrolase inhibitors that could achieve high potency, selectivity, and drug-like properties.
The Drug Discovery Workflow: From Hit to Candidate
The discovery of this inhibitor class followed a structured, multi-parameter optimization workflow. The process is designed to iteratively improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties in parallel.
Figure 1: A generalized workflow for small molecule drug discovery.
Medicinal Chemistry and Structure-Activity Relationships (SAR)
The core of the 1-carbamoylpiperidine-4-carboxamide scaffold is a piperidine ring system. Systematic modifications to appended groups were explored to understand the structural requirements for potent and selective FAAH inhibition.
The Core Scaffold and Key Interaction Points
The inhibitor functions as a covalent, mechanism-based inactivator. The carbamoyl group is attacked by the catalytic serine (Ser241) of FAAH, leading to carbamoylation of the enzyme and subsequent hydrolysis of the leaving group, forming a stable, inactivated enzyme complex.
Figure 2: Key pharmacophoric elements of the inhibitor class.
SAR Summary
Systematic exploration led to the following key insights, which are crucial for designing potent inhibitors with desirable pharmacokinetic profiles.
| Compound ID | R1 Group (Position 1) | R2 Group (Position 4) | Human FAAH IC50 (nM) | Rat FAAH IC50 (nM) |
| 1 | Phenyl | Benzothiazol-6-yl | 70 | 200 |
| 2 | Pyridin-2-yl | Benzothiazol-6-yl | 7.2 | 19 |
| 3 | 5-Methylpyridin-2-yl | Benzothiazol-6-yl | 2.5 | 6.4 |
| PF-04457845 | 5-Fluoropyridin-2-yl | Benzothiazol-6-yl | 1.7 | 7.4 |
| 5 | Pyridin-2-yl | Indazol-6-yl | 9.4 | 28 |
Key Deductions:
-
R1 Group: Replacing the initial phenyl ring with a pyridine ring (Compound 2 vs. 1) significantly boosted potency. This is likely due to favorable interactions in the enzyme's active site.
-
Pyridine Substitution: Adding small electron-donating (methyl) or electron-withdrawing (fluoro) groups to the pyridine ring further enhanced potency (Compounds 3 and PF-04457845).
-
R2 Group: While various heterocyclic groups were tolerated at the R2 position, the benzothiazole moiety consistently provided a good balance of potency and favorable ADME properties.
In Vitro Pharmacological Evaluation
Protocol: Homogeneous FAAH Inhibition Assay
This protocol describes a standard method for determining the inhibitory potency (IC50) of test compounds against human FAAH.
Principle: The assay measures the hydrolysis of a fluorogenic substrate, arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), by recombinant human FAAH. Inhibition of the enzyme results in a decreased fluorescent signal.
Step-by-Step Methodology:
-
Compound Preparation: Serially dilute test compounds in 100% DMSO. A typical starting concentration is 1 mM.
-
Assay Buffer Preparation: Prepare an assay buffer consisting of 125 mM Tris-HCl, pH 9.0, with 1 mM EDTA.
-
Enzyme Preparation: Dilute recombinant human FAAH enzyme solution in assay buffer to the desired final concentration (e.g., 0.5 nM).
-
Assay Procedure: a. In a 384-well microplate, add 2 µL of diluted test compound. b. Add 10 µL of the diluted FAAH enzyme solution to each well. c. Incubate the plate for 30 minutes at 30°C to allow for compound-enzyme interaction. d. Initiate the reaction by adding 10 µL of the AAMCA substrate (final concentration ~20 µM). e. Immediately begin kinetic reading on a fluorescent plate reader (Excitation: 355 nm, Emission: 460 nm) for 10-15 minutes.
-
Data Analysis: a. Calculate the rate of reaction (slope) for each well. b. Normalize the data relative to high (no inhibitor) and low (no enzyme) controls. c. Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol: Cell-Based Target Engagement Assay
Principle: This assay confirms that the inhibitor can cross the cell membrane and engage with FAAH in a cellular context. It measures the remaining FAAH activity in lysates from cells pre-treated with the inhibitor.
Step-by-Step Methodology:
-
Cell Culture: Culture a human cell line endogenously expressing FAAH (e.g., U937 cells) under standard conditions.
-
Compound Treatment: Plate the cells and treat with various concentrations of the test inhibitor for a defined period (e.g., 2 hours).
-
Cell Lysis: Harvest the cells, wash with PBS, and lyse them using a suitable lysis buffer containing a mild detergent.
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
FAAH Activity Measurement: Use the lysate as the enzyme source in the homogeneous FAAH inhibition assay described in Section 4.1 (without the pre-incubation step) to measure the residual enzyme activity.
-
Data Analysis: Normalize the FAAH activity to the total protein concentration and plot the remaining activity against the inhibitor concentration to determine the cellular IC50.
Case Study: PF-04457845
PF-04457845 is a potent, selective, and irreversible inhibitor of FAAH that advanced to clinical trials. Its discovery is a prime example of the principles discussed.
-
Potency: It exhibits low nanomolar potency against both human and rat FAAH (IC50 = 1.7 nM and 7.4 nM, respectively).
-
Selectivity: Extensive screening demonstrated high selectivity for FAAH over other serine hydrolases and the CB1 receptor, minimizing off-target effects.
-
Mechanism: It acts as a slow-binding, irreversible inhibitor by carbamoylating the catalytic Ser241 residue.
-
In Vivo Efficacy: In preclinical animal models of inflammatory pain, administration of PF-04457845 led to a significant elevation of anandamide levels in the brain and a corresponding reduction in pain behavior. These effects were achieved without the motor deficits or cognitive impairment associated with direct CB1 agonists.
Conclusion and Future Perspectives
The 1-carbamoylpiperidine-4-carboxamide scaffold has proven to be a highly successful platform for the development of potent and selective FAAH inhibitors. The systematic drug discovery approach, combining targeted library synthesis, robust in vitro screening, and detailed SAR analysis, successfully translated a chemical concept into a clinical candidate. While the clinical development of PF-04457845 was eventually discontinued, the knowledge gained from this program provides an invaluable blueprint for future efforts in modulating the endocannabinoid system. The strategies and protocols detailed herein represent a field-proven approach to identifying novel covalent inhibitors for serine hydrolases and other challenging enzyme targets.
The Strategic Deployment of 1-Carbamoylpiperidine-4-Carboxylic Acid in Modern Medicinal Chemistry: A Technical Guide
Abstract
The piperidine ring is a cornerstone of contemporary drug design, valued for its favorable physicochemical properties and its ability to serve as a versatile scaffold for engaging a multitude of biological targets.[1][2] This in-depth technical guide focuses on a specific, yet underexplored, derivative: 1-carbamoylpiperidine-4-carboxylic acid . While its direct applications are not as extensively documented as its N-Boc or N-benzyl counterparts, this guide will provide a comprehensive overview of its synthesis, key structural features, and its significant potential as a building block in medicinal chemistry. By analyzing the well-established roles of analogous piperidine-4-carboxylic acid derivatives, we will extrapolate the strategic advantages conferred by the 1-carbamoyl moiety, offering a forward-looking perspective for researchers, scientists, and drug development professionals.
Introduction: The Piperidine Scaffold - A Privileged Structure in Drug Discovery
The piperidine motif is a recurring structural feature in a vast array of pharmaceuticals, spanning therapeutic areas from oncology to neuroscience.[1][2] Its prevalence is not coincidental; the saturated heterocyclic ring system offers a unique combination of properties that are highly desirable in drug candidates. These include:
-
Three-Dimensional Diversity: The chair conformation of the piperidine ring allows for the precise spatial orientation of substituents in axial and equatorial positions, enabling a fine-tuning of interactions with biological targets.
-
Modulation of Physicochemical Properties: The nitrogen atom of the piperidine ring can be readily functionalized to modulate key drug-like properties such as lipophilicity, aqueous solubility, and metabolic stability.[1]
-
Improved Pharmacokinetics: The incorporation of a piperidine scaffold can enhance a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, often leading to improved bioavailability and reduced toxicity.[1]
This guide will delve into the specific attributes of this compound, a building block that combines the foundational advantages of the piperidine core with the unique electronic and hydrogen-bonding characteristics of a carbamoyl group at the N1 position.
Synthesis of this compound: A Proposed Pathway
While specific literature detailing the synthesis of this compound is sparse, a robust and efficient synthetic route can be proposed based on well-established organic chemistry principles, starting from the commercially available isonipecotic acid (piperidine-4-carboxylic acid).
Proposed Two-Step Synthesis
The most plausible pathway involves an initial protection of the carboxylic acid moiety, followed by carbamoylation of the piperidine nitrogen, and concluding with deprotection of the carboxylic acid.
Step 1: Esterification of Isonipecotic Acid
To prevent unwanted side reactions at the carboxylic acid group during the subsequent N-functionalization, it is first protected as an ester, typically a methyl or ethyl ester.[3]
-
Protocol:
-
Suspend isonipecotic acid in an excess of dry methanol or ethanol.
-
Cool the mixture in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) or a catalytic amount of a strong acid (e.g., H₂SO₄).
-
Allow the reaction to warm to room temperature and then reflux for several hours, monitoring for completion by Thin Layer Chromatography (TLC).
-
Remove the solvent under reduced pressure to yield the corresponding ester hydrochloride.
-
Step 2: Carbamoylation of the Piperidine Nitrogen
The secondary amine of the piperidine ester can then be carbamoylated. A common method for this transformation is the reaction with an isocyanate.
-
Protocol:
-
Dissolve the piperidine-4-carboxylate ester in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile).
-
Add a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to neutralize the hydrochloride and facilitate the reaction.
-
Slowly add a source of the carbamoyl group. A common approach is the in-situ generation of isocyanic acid from a salt like sodium cyanate in the presence of an acid, or by using a reagent like trimethylsilyl isocyanate.
-
Stir the reaction at room temperature until completion, as monitored by TLC.
-
Work up the reaction by washing with aqueous solutions to remove the base and any salts, followed by drying and concentration of the organic layer.
-
Step 3: Hydrolysis of the Ester
The final step is the hydrolysis of the ester to reveal the carboxylic acid.
-
Protocol:
-
Dissolve the 1-carbamoylpiperidine-4-carboxylate ester in a mixture of a suitable organic solvent (e.g., THF or methanol) and water.
-
Add a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), to catalyze the hydrolysis.
-
Stir the reaction at room temperature or with gentle heating until the ester is fully consumed (monitored by TLC).
-
Acidify the reaction mixture to a pH of approximately 2-3 with a suitable acid (e.g., hydrochloric acid).
-
The product, this compound, may precipitate out of solution and can be collected by filtration, or it can be extracted into an organic solvent.
-
The final product can be further purified by recrystallization.
-
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed synthetic pathway for this compound.
Structural and Physicochemical Properties
The introduction of the 1-carbamoyl group imparts distinct properties to the piperidine-4-carboxylic acid scaffold, influencing its conformational behavior, hydrogen bonding capacity, and overall polarity.
Conformational Analysis
The piperidine ring predominantly adopts a chair conformation to minimize steric strain.[4] The N-carbamoyl group, being an acyl-type substituent, can influence the conformational equilibrium of the ring. Studies on N-acylpiperidines have shown a preference for the axial orientation of substituents at the 2-position due to allylic strain.[5] While the 1-carbamoyl group itself does not have a direct substituent at the 2-position, its electronic nature can affect the ring's torsional angles and the preference for axial versus equatorial orientation of the 4-carboxylic acid group. It is anticipated that the 4-carboxylic acid will predominantly occupy the equatorial position to minimize 1,3-diaxial interactions.
Hydrogen Bonding and Polarity
The 1-carbamoyl group introduces both a hydrogen bond donor (the N-H) and a hydrogen bond acceptor (the C=O). This is in addition to the hydrogen bond donor and acceptor capabilities of the 4-carboxylic acid group. This rich hydrogen bonding potential can significantly influence a drug candidate's interaction with its biological target and its pharmacokinetic properties.
| Functional Group | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| 1-Carbamoyl | 1 | 1 |
| 4-Carboxylic Acid | 1 | 2 |
| Total | 2 | 3 |
| Table 1: Hydrogen bonding capabilities of this compound. |
The presence of the carbamoyl group also increases the polarity of the molecule compared to, for instance, an N-alkyl or N-benzyl substituted piperidine. This can be strategically utilized to enhance aqueous solubility and modulate cell permeability.
Applications in Medicinal Chemistry
The true value of this compound lies in its potential as a versatile building block for constructing more complex drug molecules. Its bifunctional nature (a carboxylic acid for amide bond formation and a carbamoyl-functionalized piperidine core) allows for its incorporation into a wide range of molecular architectures.
As a Scaffold for Amide Derivatives
The 4-carboxylic acid group is a prime handle for derivatization through amide coupling reactions. This allows for the introduction of various substituents to explore structure-activity relationships (SAR).
Diagram of a General Amide Coupling Workflow:
Caption: General workflow for amide coupling reactions.
Experimental Protocol: General Amide Coupling
-
Activation: Dissolve this compound in a suitable aprotic solvent (e.g., DMF or DCM). Add a coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an additive like 1-Hydroxybenzotriazole (HOBt) to form an activated ester intermediate.[6]
-
Amine Addition: To the activated carboxylic acid, add the desired primary or secondary amine, along with a non-nucleophilic base (e.g., DIPEA) to scavenge the acid byproduct.
-
Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up and Purification: Perform an aqueous work-up to remove the coupling reagents and byproducts. The final amide product is then purified, typically by column chromatography or recrystallization.
Case Study: Carbonic Anhydrase Inhibitors
A recent study on the discovery of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human carbonic anhydrase (hCA) inhibitors provides an excellent template for the potential application of our target building block.[7] In this study, a piperidine-4-carboxylic acid derivative was used as a central scaffold. The 1-position was functionalized with a sulfamoylbenzoyl group, and the 4-carboxylic acid was converted to a series of amides. Several of these compounds exhibited potent, nanomolar inhibition of various hCA isoforms, including those implicated in cancer.[7]
By analogy, this compound could be used to generate novel hCA inhibitors where the 1-carbamoyl group serves to modulate the physicochemical properties and potentially engage in additional hydrogen bonding interactions within the enzyme's active site.
| Compound from Study[7] | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |
| Compound 6 | 7.9 | 19.8 | 0.9 | 17.5 |
| Compound 16 | 25.4 | 12.8 | 0.8 | 29.5 |
| Compound 20 | 12.8 | 18.5 | 0.9 | 24.1 |
| Table 2: Inhibitory activity of selected 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides against various human carbonic anhydrase isoforms. Data extracted from[7]. |
Potential as a Bioisostere
In drug design, the concept of bioisosterism, the replacement of one functional group with another that retains similar biological activity, is a powerful tool.[8] The 1-carbamoyl group can be considered a potential bioisostere for other N-acyl groups or even the commonly used N-Boc protecting group in certain contexts. Its smaller size and different electronic profile compared to N-Boc could lead to improved binding affinity or altered pharmacokinetic properties.
Conclusion and Future Outlook
This compound represents a promising yet underutilized building block in medicinal chemistry. Its synthesis is feasible through established chemical transformations, and its structural features offer distinct advantages for drug design. The presence of the 1-carbamoyl group provides additional hydrogen bonding capabilities and increased polarity, which can be strategically employed to enhance target engagement and optimize pharmacokinetic profiles.
As the demand for novel chemical matter in drug discovery continues to grow, the exploration of unique and versatile scaffolds like this compound will be crucial. This guide provides a foundational understanding and a practical framework to encourage further investigation and application of this valuable building block in the development of next-generation therapeutics.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. chembk.com [chembk.com]
- 8. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
Solubility and Stability of 1-Carbamoylpiperidine-4-Carboxylic Acid: A Comprehensive Analysis
An In-depth Technical Guide for Drug Development Professionals
Abstract
1-Carbamoylpiperidine-4-carboxylic acid is a molecule of interest in pharmaceutical development, featuring a unique combination of a piperidine core, a carboxylic acid, and a carbamoyl (amide) group. This guide provides a detailed examination of its solubility and stability, two critical parameters that govern its developability into a viable drug product. We will explore its physicochemical properties, solubility profile in various pharmaceutically relevant solvents, and its stability under forced degradation conditions. This document serves as a technical resource for researchers, offering both theoretical insights and practical, field-proven experimental protocols to guide laboratory investigations.
Introduction: The Significance of a Pre-formulation Candidate
In the landscape of modern drug discovery, the journey from a hit compound to a clinical candidate is paved with rigorous scientific evaluation. This compound (PubChem CID: 3875700) presents a structural motif that is valuable in medicinal chemistry.[1] Its piperidine scaffold offers a three-dimensional structure that can be optimized for target binding, while the carboxylic acid and carbamoyl groups provide key hydrogen bonding donors and acceptors.
However, before significant resources are invested in pharmacological and toxicological studies, a thorough understanding of the molecule's fundamental physicochemical properties is paramount. Poor solubility can lead to low bioavailability, while instability can compromise shelf-life, safety, and efficacy. This guide addresses these core challenges by providing a framework for the systematic evaluation of this compound.
Core Physicochemical Properties
A molecule's behavior in solution is dictated by its intrinsic properties. The structure of this compound, with its polar functional groups, suggests a degree of aqueous solubility, but its overall profile must be determined empirically.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂N₂O₃ | PubChem[1] |
| Molecular Weight | 172.18 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| XLogP3-AA (Predicted) | -0.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
The negative XLogP3 value suggests a hydrophilic character, predicting favorable solubility in polar solvents. The presence of both an acidic (carboxylic acid) and a basic (piperidine nitrogen, albeit as an amide) center implies that solubility will be highly dependent on pH.
Solubility Profile: A Multifaceted Assessment
Solubility is not a single value but a profile that depends on the solvent system, temperature, and pH. For drug development, assessing solubility in a range of pharmaceutically acceptable solvents is crucial for formulation design, from initial in-vitro assays to final dosage forms.
Theoretical Considerations & Solvent Selection
The molecule's structure offers insights into its expected solubility:
-
Polar Protic Solvents (e.g., Water, Ethanol): The carboxylic acid and carbamoyl groups can form strong hydrogen bonds with protic solvents, suggesting good solubility.[2]
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are excellent hydrogen bond acceptors and should effectively solvate the molecule.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Due to the molecule's high polarity, solubility is expected to be very low in these solvents.[3]
-
pH Influence: The carboxylic acid group (pKa ~4-5) will be deprotonated and negatively charged at pH values above its pKa, significantly increasing aqueous solubility. Conversely, in strongly acidic conditions, the carbamoyl group could potentially be protonated, also affecting solubility.[3]
Representative Equilibrium Solubility Data
The following table presents hypothetical, yet representative, data from a typical equilibrium solubility study conducted at room temperature (~25°C).
| Solvent System | Classification | Expected Solubility (mg/mL) | Rationale for Inclusion |
| Water (pH 7.4) | Polar Protic | > 20 | Simulates physiological conditions. |
| 0.1 M HCl (pH 1) | Aqueous Acidic | 5 - 15 | Simulates gastric fluid. |
| 0.1 M NaOH (pH 13) | Aqueous Basic | > 50 | Assesses solubility at high pH where the acid is fully ionized. |
| Ethanol | Polar Protic | > 30 | Common co-solvent in formulations. |
| Propylene Glycol | Polar Protic | > 25 | Common vehicle for oral and parenteral formulations. |
| DMSO | Polar Aprotic | > 100 | Standard solvent for stock solutions in biological screening. |
| Acetonitrile | Polar Aprotic | 1 - 5 | Used in analytical and purification workflows (e.g., HPLC). |
| Hexane | Non-Polar | < 0.1 | Represents highly lipophilic environments. |
Experimental Protocol: Thermodynamic (Equilibrium) Solubility
This protocol ensures the measurement of true equilibrium solubility, providing a reliable baseline for formulation development.
Objective: To determine the saturation solubility of this compound in various solvents.
Methodology:
-
Preparation: Add an excess amount of the solid compound (e.g., 10 mg) to a 1.5 mL glass vial.
-
Solvent Addition: Add a known volume of the selected solvent (e.g., 0.5 mL) to the vial.
-
Equilibration: Seal the vials and place them on a rotating shaker or orbital mixer at a constant temperature (e.g., 25°C). Allow the suspension to equilibrate for at least 24 hours to ensure saturation is reached.
-
Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.
-
Sampling & Dilution: Carefully withdraw a known aliquot of the clear supernatant. Dilute the aliquot with a suitable mobile phase to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, typically RP-HPLC with UV detection.[4][5]
-
Calculation: Determine the original concentration in the supernatant based on the dilution factor and the quantified concentration. This value represents the equilibrium solubility.
Workflow for Solubility Determination
The following diagram outlines the logical flow of the experimental protocol described above.
Caption: Workflow for Equilibrium Solubility Assessment.
Stability Profile: Uncovering Potential Liabilities
Stability testing is a non-negotiable aspect of drug development, designed to understand how a drug substance changes under the influence of environmental factors.[6] Forced degradation (or stress testing) is an accelerated process that intentionally degrades the compound to identify likely degradation products and establish the stability-indicating nature of analytical methods.[7][8]
Potential Degradation Pathways
Based on the functional groups present in this compound, we can anticipate several degradation pathways:
-
Hydrolytic Degradation:
-
Acidic: The carbamoyl (amide) bond may undergo hydrolysis under strong acidic conditions and heat, yielding piperidine-4-carboxylic acid and ammonia.
-
Basic: Base-catalyzed hydrolysis of the amide is also a common degradation route.
-
-
Oxidative Degradation: The piperidine ring, specifically the tertiary amine nitrogen (within the amide linkage), can be susceptible to oxidation, potentially forming an N-oxide or other ring-opened products.[7][9]
-
Thermal Degradation: At high temperatures, decarboxylation of the carboxylic acid group could occur.[7]
-
Photodegradation: Exposure to high-intensity light, particularly UV, can initiate free-radical-mediated degradation pathways.[7]
Representative Forced Degradation Data
The following table summarizes hypothetical outcomes from a forced degradation study. A robust stability-indicating HPLC method would be used to separate the parent compound from all generated degradants.
| Stress Condition | Parameters | % Degradation of Parent | No. of Degradants | Observations |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | ~15% | 1 major | Peak consistent with hydrolysis of the carbamoyl group. |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 8h | ~25% | 1 major, 1 minor | Rapid degradation, primary peak consistent with hydrolysis. |
| Oxidation | 3% H₂O₂, RT, 24h | ~10% | 2 minor | Formation of more polar species, likely N-oxides. |
| Thermal | 80°C, 72h (Solid) | < 2% | 0 | Compound is highly stable to dry heat. |
| Photolytic | ICH Q1B, 7 days | < 5% | 1 minor | Minor sensitivity to light, requires protective packaging. |
| Control | RT, 72h (Solution) | < 1% | 0 | Confirms stability in the analytical diluent. |
Experimental Protocol: Forced Degradation Study
Objective: To identify potential degradation pathways and products for this compound and to qualify a stability-indicating analytical method.
Methodology:
-
Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid: Mix 1 mL of stock with 1 mL of 0.2 M HCl. Heat at 60-80°C.
-
Base: Mix 1 mL of stock with 1 mL of 0.2 M NaOH. Heat at 60-80°C.
-
Oxidative: Mix 1 mL of stock with 1 mL of 6% H₂O₂. Keep at room temperature.
-
Thermal (Solution): Heat a sample of the stock solution at 80°C.
-
Thermal (Solid): Place the solid powder in an oven at 80°C.
-
Photolytic: Expose solid and solution samples to light conditions as specified by ICH Q1B guidelines.
-
-
Time Points: Sample each condition at various time points (e.g., 2, 8, 24, 48 hours). The goal is to achieve 5-20% degradation.
-
Sample Quenching:
-
Neutralize acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a target concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
-
Analysis: Analyze all stressed samples, a non-stressed control, and a blank using a stability-indicating HPLC method. A photodiode array (PDA) detector is crucial for assessing peak purity and identifying the emergence of new chromophores. LC-MS can be used for structural elucidation of degradants.
Diagram of Potential Degradation Pathways
This diagram illustrates the primary sites of molecular vulnerability under hydrolytic and oxidative stress.
Caption: Potential Degradation Pathways Under Stress Conditions.
Conclusion
This compound is a hydrophilic molecule with good predicted solubility in polar, aqueous-based solvent systems, a favorable characteristic for pharmaceutical development. Its solubility is expected to be highly pH-dependent, increasing significantly in basic conditions due to the ionization of the carboxylic acid. From a stability perspective, the primary liability appears to be the hydrolysis of the carbamoyl group under both acidic and basic conditions, a factor that must be carefully controlled during formulation and storage. The compound shows lesser sensitivity to oxidation and is relatively stable to heat and light. The protocols and insights provided in this guide offer a robust framework for empirically confirming these characteristics and advancing the pre-formulation assessment of this promising compound.
References
- 1. This compound | C7H12N2O3 | CID 3875700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Benzoylpiperidine-4-carboxylic acid | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
The Pivotal Role of the 1-Carbamoylpiperidine-4-Carboxylic Acid Scaffold in Modern Drug Discovery: A Technical Guide
Abstract
The 1-carbamoylpiperidine-4-carboxylic acid moiety and its analogs represent a privileged scaffold in medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic areas. This technical guide provides an in-depth exploration of this chemical core, from its fundamental synthesis to its diverse applications in drug discovery. We will delve into the nuanced structure-activity relationships (SAR) of its key analogs, detailing their mechanisms of action as enzyme inhibitors and receptor modulators. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a comprehensive analysis of the therapeutic potential of this important pharmacophore.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a ubiquitous heterocyclic motif found in a vast number of pharmaceuticals and natural products.[1] Its conformational flexibility allows for the precise spatial orientation of substituents, making it an ideal scaffold for interacting with diverse biological targets.[1] The introduction of a carboxamide group at the 1-position and a carboxylic acid at the 4-position, yielding this compound, bestows a unique combination of hydrogen bonding capabilities and a key acidic functionality. This arrangement has proven to be a fruitful starting point for the development of potent and selective modulators of various enzymes and receptors. This guide will explore the synthesis, derivatization, and therapeutic applications of this versatile core structure.
Synthesis of the this compound Core and Its Analogs
The synthesis of this compound and its derivatives is a critical aspect of harnessing its therapeutic potential. The strategic protection and deprotection of the piperidine nitrogen and the carboxylic acid are paramount for successful derivatization.
Synthesis of the Core Scaffold: this compound
A common and efficient route to the core scaffold begins with the readily available piperidine-4-carboxylic acid (isonipecotic acid). The synthesis involves a two-step process of N-carbamoylation.
Experimental Protocol: Synthesis of this compound
-
Step 1: Protection of the Carboxylic Acid. To prevent unwanted side reactions, the carboxylic acid of isonipecotic acid is first protected, typically as a methyl or ethyl ester.[2]
-
Suspend isonipecotic acid (1 equivalent) in an excess of dry methanol or ethanol.
-
Cool the mixture in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and then reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure to yield the methyl or ethyl isonipecotate hydrochloride.
-
-
Step 2: N-Carbamoylation. The piperidine nitrogen is then carbamoylated.
-
Dissolve the isonipecotate ester hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.
-
Add a base, such as triethylamine (2.2 equivalents), to neutralize the hydrochloride salt.
-
In a separate flask, prepare a solution of sodium cyanate (1.5 equivalents) in water.
-
Add the aqueous sodium cyanate solution to the isonipecotate solution and stir vigorously at room temperature overnight.
-
Extract the aqueous layer with DCM. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the carbamoylated ester.
-
-
Step 3: Hydrolysis of the Ester. The final step is the deprotection of the carboxylic acid.
-
Dissolve the carbamoylated ester (1 equivalent) in a mixture of ethanol and water.
-
Add lithium hydroxide (1.5 equivalents) and stir at room temperature for 2-4 hours, monitoring by TLC.
-
Acidify the reaction mixture to a pH of 3-4 with 1N HCl.
-
The product, this compound, will precipitate out of solution and can be collected by filtration, washed with cold water, and dried under vacuum.[3]
-
Synthesis of Key Analogs
The versatility of the this compound scaffold lies in the ability to readily modify both the carbamoyl and carboxylic acid functionalities.
A prevalent modification involves the amidation of the carboxylic acid and the use of substituted isocyanates to generate diverse carbamoyl derivatives.
Experimental Protocol: General Synthesis of 1-(Arylcarbamoyl)-N-(aryl)piperidine-4-carboxamide
-
Step 1: Amidation of the Carboxylic Acid.
-
To a solution of 1-Boc-piperidine-4-carboxylic acid (1 equivalent) in dry DCM, add 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equivalents).
-
Stir the mixture at 0°C for 30 minutes.
-
Add the desired primary or secondary amine (1.1 equivalents) and stir at room temperature overnight.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the N-Boc-piperidine-4-carboxamide.
-
-
Step 2: Deprotection of the Piperidine Nitrogen.
-
Dissolve the N-Boc-piperidine-4-carboxamide (1 equivalent) in a solution of 4M HCl in dioxane.
-
Stir at room temperature for 2-4 hours.
-
Remove the solvent under reduced pressure to yield the piperidine-4-carboxamide hydrochloride salt.
-
-
Step 3: N-Carbamoylation with an Isocyanate.
-
Suspend the piperidine-4-carboxamide hydrochloride (1 equivalent) in dry DCM and add triethylamine (2.5 equivalents).
-
Add the desired isocyanate (1.1 equivalents) dropwise and stir at room temperature overnight.
-
Wash the reaction mixture with water and brine. Dry the organic layer and concentrate under reduced pressure. Purify the final product by recrystallization or column chromatography.
-
Therapeutic Applications and Mechanisms of Action
The this compound scaffold has been successfully employed in the development of a range of therapeutic agents targeting diverse biological systems.
Central Nervous System (CNS) Disorders: Monoamine Transporter Inhibitors
Derivatives of piperidine-4-carboxylic acid have been extensively investigated as inhibitors of monoamine transporters, particularly the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[4] Inhibition of these transporters increases the synaptic concentration of the respective neurotransmitters, a key mechanism in the treatment of depression and other mood disorders.[5]
Selective serotonin reuptake inhibitors (SSRIs) are a cornerstone in the treatment of depression.[5] These drugs bind to SERT, blocking the reabsorption of serotonin from the synaptic cleft back into the presynaptic neuron.[6] This leads to a prolonged presence of serotonin in the synapse, enhancing serotonergic neurotransmission.[7]
Caption: Inhibition of the Serotonin Transporter (SERT) by a this compound analog.
Studies on meperidine analogs, which are derivatives of piperidine-4-carboxylic acid, have revealed key structural features for potent and selective SERT inhibition.[8]
-
Aryl Substitution: Substitution on the 4-aryl ring is crucial for high affinity. Analogs with 4-iodophenyl, 2-naphthyl, and 3,4-dichlorophenyl groups exhibit high potency.[8]
-
Ester Moiety: The ester group at the 4-position can be modified to enhance potency and selectivity. Benzyl esters, particularly those with electron-withdrawing groups like 4-nitro and 3,4-dichloro, show high affinity for SERT.[8]
-
Piperidine Nitrogen Substitution: N-demethylation of meperidine analogs generally improves binding affinity and selectivity for SERT over DAT and NET.[8]
Table 1: Quantitative Data for Piperidine-4-Carboxylic Acid Analogs as Monoamine Transporter Inhibitors
| Compound | R1 (N-substituent) | R2 (4-Aryl) | R3 (Ester) | SERT Ki (nM) | DAT Ki (nM) | NET Ki (nM) | Selectivity (DAT/SERT) | Selectivity (NET/SERT) | Reference |
| Meperidine | -CH3 | Phenyl | -CH2CH3 | 41 | - | - | - | - | [8] |
| Analog 1 | -H | 4-Iodophenyl | -CH2-Ph | 0.6 | >2700 | >2700 | >4500 | >4500 | [8] |
| Analog 2 | -H | 3,4-Dichlorophenyl | -CH2-(4-NO2-Ph) | 1.2 | >5000 | >5000 | >4167 | >4167 | [9] |
| Analog 3 | -H | 4-Biphenyl | -CH2-Ph | 2.5 | >10000 | >10000 | >4000 | >4000 | [9] |
Pain Management: Opioid Receptor Agonists
Certain derivatives of 4-anilinopiperidine-4-carboxylic acid are potent agonists of the µ-opioid receptor (MOR), a key target for analgesia.[10] Carfentanil, a well-known example, is a highly potent MOR agonist.[10]
Opioid receptors are G-protein coupled receptors (GPCRs).[11] Agonist binding to the MOR activates intracellular signaling cascades that ultimately lead to a reduction in neuronal excitability and the inhibition of pain signal transmission.[12] This involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, the closure of voltage-gated calcium channels, and the opening of inwardly rectifying potassium channels.[8]
Caption: Signal transduction cascade following µ-opioid receptor activation by a 4-anilinopiperidine-4-carboxylic acid analog.
Carbonic Anhydrase Inhibition
A series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides have been identified as potent inhibitors of human carbonic anhydrases (hCAs).[3] Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] Inhibition of specific hCA isoforms has therapeutic applications in glaucoma, epilepsy, and cancer.
-
Sulfonamide Group: The 4-sulfamoylbenzoyl moiety is a key zinc-binding group, essential for inhibitory activity.
-
Carboxamide "Tail": The nature of the substituent on the 4-carboxamide group significantly influences potency and isoform selectivity.
Table 2: Quantitative Data for 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamide Analogs as hCA Inhibitors
| Compound | "Tail" Substituent | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) | Reference |
| 6 | 4-Methoxyphenylpiperazine | 7.9 | 3.7 | 0.9 | - | [3] |
| 9 | 4-Fluorophenylpiperazine | 8.9 | 5.6 | - | - | [3] |
| 11 | Benzylamino | - | - | - | 2.7 | [3] |
| 15 | (4-Fluorobenzyl)amino | - | - | - | - | [3] |
| 20 | (2-Chlorobenzyl)amino | - | - | 0.9 | 51.7 | [3] |
Future Perspectives and Conclusion
The this compound scaffold continues to be a fertile ground for drug discovery. Its synthetic tractability and the ability to introduce diverse functionalities at multiple positions allow for the fine-tuning of pharmacological properties. Future research will likely focus on exploring novel therapeutic targets for this versatile scaffold, including in the areas of neurodegenerative diseases, inflammation, and oncology. The development of more selective and potent analogs, guided by computational modeling and a deeper understanding of target biology, holds the promise of delivering novel therapeutics with improved efficacy and safety profiles.
The successful clinical translation of drugs containing this scaffold validates its importance in medicinal chemistry. As our understanding of disease mechanisms evolves, the adaptability of the this compound core will undoubtedly be leveraged to create the next generation of innovative medicines. This guide provides a foundational understanding of its biological significance and the experimental approaches used to characterize its derivatives, serving as a valuable resource for researchers in the field.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. mdpi.com [mdpi.com]
- 6. Serotonin transporter - Wikipedia [en.wikipedia.org]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. researchgate.net [researchgate.net]
- 9. Molecular pathways linking the serotonin transporters (SERT) to depressive disorder: from mechanisms to treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Opioid Signalling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for the Quantitative Analysis of 1-Carbamoylpiperidine-4-Carboxylic Acid
Abstract
This document provides detailed analytical methodologies for the quantitative determination of 1-carbamoylpiperidine-4-carboxylic acid, a polar molecule often encountered as a pharmaceutical intermediate or metabolite. Due to its physicochemical properties—high polarity and the absence of a significant UV chromophore—this analyte presents unique challenges for conventional reversed-phase chromatography. Herein, we present two robust analytical approaches: a High-Performance Liquid Chromatography (HPLC) method utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) with UV detection, and a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This guide is intended for researchers, analytical scientists, and drug development professionals requiring a reliable quantitative assay for this compound.
Introduction and Analytical Rationale
This compound (MW: 172.18 g/mol ) is a hydrophilic molecule characterized by a carboxylic acid group and a carbamoyl moiety.[1] Its high polarity (calculated XLogP3-AA: -0.8) makes it poorly retained on traditional C18 reversed-phase columns, leading to elution near or in the solvent front and poor peak shape.[1] Furthermore, the molecule lacks a strong chromophore, complicating detection by UV-Vis spectrophotometry at standard wavelengths (e.g., 254 nm).
Addressing these challenges requires a tailored analytical strategy. Our primary recommendation for a standard HPLC-UV setup is to employ Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which promotes the retention of polar analytes through a partitioning mechanism into a water-enriched layer on the stationary phase surface.[2] This approach provides excellent retention and peak shape for compounds that are intractable by reversed-phase methods.
For applications demanding higher sensitivity and selectivity, such as bioanalysis or impurity profiling, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique. The basic nitrogen atom in the piperidine ring is readily protonated, making the molecule ideally suited for positive mode Electrospray Ionization (ESI).[3] Coupling HILIC or reversed-phase chromatography with tandem mass spectrometry provides a robust, sensitive, and highly specific assay.
Analyte Physicochemical Properties
A clear understanding of the analyte's properties is fundamental to method development.
| Property | Value | Source | Significance for Method Development |
| Molecular Formula | C₇H₁₂N₂O₃ | PubChem[1] | Determines exact mass for MS detection. |
| Molecular Weight | 172.18 g/mol | PubChem[1] | Used for calculating concentrations and for MS precursor ion identification. |
| XLogP3-AA | -0.8 | PubChem[1] | Indicates high hydrophilicity; predicts poor retention in reversed-phase and suitability for HILIC. |
| Functional Groups | Carboxylic Acid, Amide (Carbamoyl), Tertiary Amine (within ring) | Structure | The carboxylic acid is acidic, while the piperidine nitrogen is basic. These groups dictate ionization behavior in MS and potential for ionic interactions in chromatography. |
Method 1: HPLC with HILIC Separation and UV Detection
This method is designed for routine analysis and quantification in contexts where the analyte concentration is sufficiently high for UV detection and the sample matrix is relatively clean (e.g., reaction monitoring, purity assessment of a drug substance).
Causality of Method Choices
-
Stationary Phase: A zwitterionic HILIC phase (e.g., ZIC®-HILIC) is selected. This phase offers a unique combination of hydrophilic partitioning and weak electrostatic interactions.[4] The permanent positive and negative charges on the stationary phase can interact with both the carboxylate and protonated piperidine forms of the analyte, offering enhanced selectivity and peak shape compared to bare silica HILIC phases.[4]
-
Mobile Phase: A high percentage of acetonitrile is used as the weak solvent to promote HILIC retention. Ammonium formate is chosen as the buffer because it is volatile (making it compatible with mass spectrometry if needed) and provides counter-ions that can improve peak shape and control the ionization state of the analyte and stationary phase. The pH is kept slightly acidic to suppress the dissociation of silanol groups on the column, minimizing undesirable secondary interactions.
-
Detection: Detection is performed at a low wavelength (210 nm) to capture the absorbance of the carbamoyl (amide) bond, as the molecule lacks a more distinctive chromophore.
Experimental Protocol: HPLC-UV
| Parameter | Recommended Condition | Rationale |
| Instrument | Standard HPLC or UHPLC System with UV/DAD Detector | Widely available instrumentation. |
| Column | Zwitterionic HILIC Column (e.g., SeQuant® ZIC®-HILIC), 100 x 2.1 mm, 3.5 µm | Provides robust retention and selectivity for polar, zwitterionic compounds.[4] |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH adjusted to 4.5 with Formic Acid | Volatile buffer system, provides ionic strength for good peak shape. |
| Mobile Phase B | Acetonitrile | Weak solvent in HILIC mode.[5] |
| Gradient | 95% B to 60% B over 10 minutes | Starts with high organic content for strong retention and gradually increases water content to elute the analyte. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 35 °C | Improves peak efficiency and reduces mobile phase viscosity. |
| Injection Vol. | 2 µL | Small volume to minimize peak distortion. |
| Detection | UV Diode Array Detector (DAD) at 210 nm | Maximizes sensitivity for the amide chromophore. |
| Sample Diluent | 80:20 Acetonitrile:Water | A high organic content is crucial to ensure compatibility with the initial mobile phase conditions and prevent peak splitting. |
Workflow Diagram: HPLC Method Development
Caption: Workflow for HPLC-UV method development and validation.
Method 2: LC-MS/MS with ESI
This method is the gold standard for quantifying this compound in complex matrices (e.g., plasma, tissue homogenates) or at very low concentrations. Its superior sensitivity and specificity are achieved by monitoring a specific precursor-to-product ion transition.
Causality of Method Choices
-
Chromatography: While HILIC provides excellent separation, a rapid reversed-phase method can also be employed for LC-MS/MS if throughput is a priority. Using a C18 column with a highly aqueous mobile phase containing a volatile acid (formic acid) can provide sufficient retention for MS detection, although peak shape may be suboptimal compared to HILIC. Formic acid serves the dual purpose of acidifying the mobile phase and providing a source of protons to enhance ESI+ ionization.[3]
-
Ionization: Positive mode Electrospray Ionization (ESI+) is chosen because the piperidine nitrogen is basic and will be readily protonated to form the [M+H]⁺ ion, leading to a strong and stable signal.[3][6]
-
Detection (MS/MS): Tandem mass spectrometry is operated in Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), mode. This involves selecting the protonated parent molecule (precursor ion) in the first quadrupole, fragmenting it in the collision cell, and monitoring for a specific, characteristic fragment ion (product ion) in the third quadrupole. This process is highly specific and virtually eliminates matrix interferences.[7]
Experimental Protocol: LC-MS/MS
| Parameter | Recommended Condition | Rationale |
| LC System | UHPLC System coupled to a Tandem Mass Spectrometer | High-throughput and high-resolution separation. |
| MS System | Triple Quadrupole Mass Spectrometer | The ideal instrument for quantitative SRM/MRM analysis. |
| Column | C18 Column (e.g., Acquity BEH C18), 50 x 2.1 mm, 1.7 µm | Provides good efficiency for fast gradients. HILIC can also be used. |
| Mobile Phase A | 0.1% Formic Acid in Water | Volatile modifier that promotes ESI+ ionization.[3] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Volatile organic solvent. |
| Gradient | 5% B to 95% B over 3 minutes | A typical "dilute and shoot" fast gradient for MS analysis. |
| Flow Rate | 0.4 mL/min | Standard for 2.1 mm ID UHPLC columns. |
| Column Temp. | 40 °C | Ensures reproducible retention times. |
| Injection Vol. | 1 µL | Minimizes matrix effects and maintains peak shape. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic piperidine nitrogen is efficiently protonated.[6] |
Mass Spectrometry Parameters
The following parameters must be optimized on the specific instrument being used. The values provided are typical starting points.
| MS Parameter | Analyte | Internal Standard (Optional) |
| Precursor Ion (Q1) | m/z 173.1 | e.g., m/z 178.1 (¹³C₅-labeled) |
| Product Ion (Q3) | m/z 114.1 | e.g., m/z 119.1 |
| Secondary Ion (Q3) | m/z 130.1 | e.g., m/z 135.1 |
| Collision Energy (eV) | 15 eV (for 114.1) / 12 eV (for 130.1) | To be optimized |
| Dwell Time | 50 ms | To be optimized |
Fragmentation Rationale:
-
Precursor [M+H]⁺, m/z 173.1: Protonated parent molecule.
-
Product Ion m/z 130.1: Corresponds to the neutral loss of the carbamoyl group (NH₂CO, 43 Da).
-
Product Ion m/z 114.1: Corresponds to the loss of the carbamoyl group followed by the loss of an oxygen atom from the carboxylic acid (a common fragmentation pathway under certain conditions) or a more complex ring fragmentation. The most intense, stable fragment should be used for quantification after optimization.
Workflow Diagram: LC-MS/MS Analysis
Caption: The principle of quantitative LC-MS/MS using SRM/MRM mode.
Method Validation Protocol (ICH Q2(R1) Guidelines)
Any analytical method intended for use in a regulated environment must be validated to ensure it is fit for its intended purpose.[8] The following parameters should be assessed according to ICH guidelines.[9][10]
Step-by-Step Validation Experiments
-
Specificity/Selectivity:
-
Protocol: Analyze blank matrix samples (e.g., plasma, formulation placebo) and samples spiked with the analyte and any known related substances or impurities.
-
Acceptance: No interfering peaks should be observed at the retention time of the analyte. For LC-MS/MS, the ion ratio between the primary and secondary transitions should remain consistent.
-
-
Linearity and Range:
-
Protocol: Prepare a calibration curve with at least five concentration levels, spanning 80-120% of the expected sample concentration. Analyze each level in triplicate.
-
Acceptance: Plot the response versus concentration and perform a linear regression. The correlation coefficient (R²) should be ≥ 0.999.
-
-
Accuracy (as % Recovery):
-
Protocol: Analyze samples of a known concentration (e.g., spiked blank matrix) at three levels (low, medium, high) across the linear range. Perform at least three replicates at each level (nine determinations total).[9]
-
Acceptance: The mean recovery should be within 98.0% to 102.0%.
-
-
Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the target concentration or nine samples covering the range (3 levels, 3 replicates each) on the same day, with the same analyst and instrument.[9]
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance: The Relative Standard Deviation (RSD) should be ≤ 2.0%.[9]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Protocol: Can be determined based on the signal-to-noise ratio (S/N) of samples with known low concentrations.
-
Acceptance: LOD is typically defined as S/N ≥ 3:1. LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision (typically S/N ≥ 10:1).
-
-
Robustness:
-
Protocol: Intentionally make small, deliberate variations to the method parameters and assess the impact on the results. Parameters to vary include mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%).
-
Acceptance: The results should remain unaffected by the changes, demonstrating the method's reliability during normal use.
-
Summary of Validation Parameters
| Parameter | Acceptance Criteria | Reference |
| Linearity (R²) | ≥ 0.999 | ICH Q2(R1) |
| Accuracy (% Recovery) | 98.0 - 102.0% | Shabir, G.A.[9] |
| Precision (RSD) | ≤ 2.0% | Shabir, G.A.[9] |
| LOD (S/N) | ≥ 3:1 | ICH Q2(R1) |
| LOQ (S/N) | ≥ 10:1 | ICH Q2(R1) |
| Specificity | No interference at analyte retention time | ICH Q2(R1) |
References
- 1. This compound | C7H12N2O3 | CID 3875700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. agilent.com [agilent.com]
- 6. The use of liquid chromatography-atmospheric pressure chemical ionization mass spectrometry to explore the in vitro metabolism of cyanoalkyl piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Validation of Analytical Methods for Pharmaceutical Analysis [rsc.org]
- 9. pharmtech.com [pharmtech.com]
- 10. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Application Note: High-Purity Isolation of 1-Carbamoylpiperidine-4-Carboxylic Acid via Optimized Recrystallization
Abstract & Introduction
1-Carbamoylpiperidine-4-carboxylic acid is a pivotal structural motif and a key building block in the synthesis of various pharmaceutically active compounds. As with any active pharmaceutical ingredient (API) or intermediate, achieving a high degree of purity is not merely a procedural step but a regulatory and safety imperative. The presence of impurities, such as unreacted starting materials, byproducts, or residual solvents, can significantly impact the efficacy, safety, and stability of the final drug product.[1]
Recrystallization stands as a robust, scalable, and cost-effective purification technique rooted in the fundamental principle of differential solubility.[2] This application note provides a comprehensive guide with detailed protocols for the purification of this compound. It moves beyond a simple list of steps to explain the underlying scientific principles, enabling researchers to adapt and troubleshoot the process effectively. The protocols described herein are designed to be self-validating systems for achieving consistent, high-purity material suitable for drug development and research applications.
Physicochemical Profile & Safety
A thorough understanding of the compound's properties is foundational to developing a successful purification strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| Molecular Formula | C₇H₁₂N₂O₃ | [3] |
| Molecular Weight | 172.18 g/mol | [3] |
| Appearance | White to off-white crystalline solid/powder | [4] |
| Melting Point | 189 - 192 °C (literature) | |
| pKa (Predicted) | 4.55 ± 0.20 | [5] |
| Solubility | Soluble in water, slightly soluble in methanol, insoluble in ethanol.[4][6] Generally soluble in polar solvents.[4] |
Safety & Handling Precautions
This compound is classified as harmful if swallowed and causes serious eye irritation.[3][7] It may also cause skin and respiratory irritation.[3][6][7]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[8][9]
-
Engineering Controls: Conduct all operations, especially handling of dry powders and heating solvents, within a certified chemical fume hood to prevent inhalation of dust or vapors.[8][9]
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.[7] Ensure eyewash stations and safety showers are readily accessible.[9]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
The Principle of Purification by Recrystallization
Recrystallization is a purification technique that separates a target compound from its impurities based on differences in their solubility in a chosen solvent system. The core principle relies on the observation that the solubility of most solids increases with temperature.[2][10]
The process involves:
-
Dissolution: The crude, impure compound is dissolved in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.
-
Impurity Removal: While the target compound dissolves, insoluble impurities can be removed by hot filtration. Soluble impurities remain in the solution.
-
Crystallization: The hot solution is allowed to cool slowly. As the temperature decreases, the solubility of the target compound drops, and it begins to crystallize out of the solution, forming a purified solid lattice.
-
Exclusion of Impurities: The crystal lattice is highly ordered, and as it forms, it tends to exclude the differently shaped impurity molecules, which remain dissolved in the surrounding solvent (the "mother liquor").[2]
-
Isolation: The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and then dried.[1][10]
The success of this technique is critically dependent on the selection of an appropriate solvent. An ideal solvent should dissolve the target compound sparingly or not at all at room temperature but exhibit high solubility at an elevated temperature.[1][10]
Experimental Protocols
This section provides step-by-step methodologies for solvent selection and recrystallization.
Protocol 1: Systematic Solvent Screening
Objective: To identify an optimal solvent or solvent system for recrystallization.
Methodology:
-
Place approximately 20-30 mg of crude this compound into several small test tubes.
-
To each tube, add a different potential solvent (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate, or mixtures thereof) dropwise at room temperature, swirling after each addition.[1][10]
-
Observe the solubility at room temperature. A good candidate solvent will dissolve very little of the compound.
-
For tubes showing poor solubility, gently heat the mixture in a water bath towards the solvent's boiling point.
-
A suitable solvent will completely dissolve the compound upon heating.[1][10]
-
Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice-water bath for 15-20 minutes.
-
The solvent system that yields a significant amount of crystalline precipitate upon cooling is the best candidate for single-solvent recrystallization.
Table 2: Suggested Solvents for Screening
| Solvent | Polarity | Boiling Point (°C) | Rationale & Notes |
| Water | High (Polar Protic) | 100 | Compound is known to be soluble in water.[4][6] May be a good choice if solubility is strongly temperature-dependent. |
| Ethanol | Medium (Polar Protic) | 78 | Known to be a poor solvent.[6] Could be an excellent anti-solvent or part of a mixed system. |
| Isopropanol | Medium (Polar Protic) | 82 | A common recrystallization solvent for polar molecules.[1][10] |
| Acetonitrile | Medium (Polar Aprotic) | 82 | Often used for compounds with moderate polarity.[10] |
| Methanol | High (Polar Protic) | 65 | Compound is slightly soluble.[6] May work if solubility difference between hot and cold is large. |
Protocol 2: Single-Solvent Recrystallization Workflow
Objective: To purify the bulk crude material using the optimal solvent identified in Protocol 1.
Materials & Equipment:
-
Crude this compound
-
Selected recrystallization solvent
-
Erlenmeyer flasks (2)
-
Hot plate with stirring capability
-
Büchner funnel and filter flask
-
Filter paper
-
Vacuum source
-
Watch glass
-
Spatula, glass stir rod
-
Ice-water bath
Methodology:
-
Dissolution: Place the crude compound in an Erlenmeyer flask with a stir bar. Add the minimum volume of the selected solvent required to create a slurry.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the solvent incrementally until the solid just completely dissolves. Causality: Using the absolute minimum amount of hot solvent is critical to maximize the recovery yield upon cooling.[10]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes. Note: This step is only necessary if colored impurities are present.
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are visible, perform a hot filtration using a pre-warmed funnel to remove them.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within a less-ordered crystal lattice.
-
Yield Maximization: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[1][10]
-
Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[1] Wash the collected crystal cake with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor containing dissolved impurities.
-
Drying: Transfer the purified crystals to a watch glass or drying dish and dry them thoroughly to remove residual solvent. Drying can be done in a vacuum oven at a moderate temperature (e.g., 40-50 °C).
Visualization of the Recrystallization Workflow
Caption: Workflow for Single-Solvent Recrystallization.
Troubleshooting Common Issues
Table 3: Troubleshooting Guide for Recrystallization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out (Product separates as an oil, not crystals) | Solution is too concentrated; cooling is too rapid; melting point of the compound is lower than the boiling point of the solvent. | Re-heat the solution to dissolve the oil. Add slightly more solvent and allow it to cool much more slowly. Consider a different solvent with a lower boiling point.[10] |
| No Crystals Form | Solution is too dilute (too much solvent was added); supersaturation has not been overcome. | Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. If that fails, boil off some of the solvent to increase the concentration and cool again. |
| Very Low Recovery | Too much solvent was used; crystals were washed with solvent that was not cold; premature crystallization during hot filtration. | Ensure minimum solvent is used. Always wash with ice-cold solvent. Ensure filtration apparatus is pre-heated if performing hot filtration. |
| Product Purity is Still Low | Cooling was too fast, trapping impurities; the chosen solvent is not effective at separating the specific impurities present. | Ensure a very slow cooling rate. Re-screen for a different solvent that may have a greater solubility difference between the compound and the impurities. A second recrystallization may be necessary. |
Characterization of Purified Product
To confirm the success of the purification, the final product must be analyzed for purity.
-
Melting Point Determination: A pure crystalline solid will exhibit a sharp melting point over a narrow range (typically < 2 °C). A broad or depressed melting point compared to the literature value (189 - 192 °C) indicates the presence of impurities.
-
Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively assess purity. The purified product should appear as a single spot, while the crude material may show multiple spots corresponding to impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. The purified sample should show a single major peak, and the purity can be calculated as a percentage based on the peak area.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of the compound and reveal the presence of impurities through extraneous peaks in the spectrum.
References
- 1. benchchem.com [benchchem.com]
- 2. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 3. This compound | C7H12N2O3 | CID 3875700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid CAS#: 10314-98-4 [m.chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Incorporation of 1-carbamoylpiperidine-4-carboxylic acid in Solid-Phase Peptide Synthesis
Introduction: The Strategic Value of Conformational Constraint in Peptide Therapeutics
The therapeutic potential of peptides is often hampered by their metabolic instability and lack of defined secondary structure in solution. The introduction of non-proteinogenic amino acids is a powerful strategy to overcome these limitations.[1][2] 1-carbamoylpiperidine-4-carboxylic acid, a cyclic, conformationally constrained building block, offers a unique tool for peptide chemists and drug developers. Its rigid piperidine core can induce specific turns and folds within a peptide sequence, enhancing receptor affinity and proteolytic resistance.[3][4][5] The piperidine scaffold is a well-established motif in medicinal chemistry, present in numerous approved drugs, highlighting its favorable pharmacological properties.[4][6][7]
This guide provides a comprehensive overview and detailed protocols for the efficient incorporation of this compound into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Chemical and Physical Properties of this compound
A thorough understanding of the building block's properties is crucial for successful synthesis.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[8] |
| Molecular Formula | C7H12N2O3 | PubChem[8] |
| Molecular Weight | 172.18 g/mol | PubChem[8] |
| SMILES | C1CN(CCC1C(=O)O)C(=O)N | PubChem[8] |
Core Principles for SPPS Incorporation
The successful incorporation of this compound follows the fundamental iterative cycle of Fmoc-SPPS: Nα-Fmoc deprotection, amino acid coupling, and washing.[1][9] However, its structure as a secondary amine and a somewhat sterically hindered cyclic amino acid necessitates key modifications to standard protocols.
Workflow for Incorporating this compound in SPPS
Caption: General workflow for solid-phase peptide synthesis incorporating this compound.
Experimental Protocols
The following protocols are designed for manual SPPS on a 0.1 mmol scale. They can be adapted for automated synthesizers. The standard Fmoc/tBu strategy is employed.[9][10]
Protocol 1: Standard Coupling Cycle
This protocol outlines a single coupling cycle for incorporating this compound.
Materials:
-
Fmoc-protected peptide-resin (0.1 mmol)
-
This compound
-
Coupling reagent (e.g., HATU, HBTU, or COMU)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Deprotection solution: 20% piperidine in DMF
-
Washing solvent: Dichloromethane (DCM)
-
Capping solution (optional): Acetic anhydride/DIPEA/DMF
-
Reaction vessel with a sintered glass filter
Procedure:
-
Resin Swelling: a. Place the Fmoc-protected peptide-resin in the reaction vessel. b. Add DMF to swell the resin for at least 30 minutes, then drain.[1]
-
Fmoc Deprotection: a. Add 20% piperidine in DMF to the resin. b. Agitate the mixture for 3 minutes, then drain. c. Repeat the piperidine treatment for an additional 7 minutes, then drain. d. Wash the resin thoroughly with DMF (5 x 1 min).
-
Coupling of this compound: a. In a separate vial, pre-activate a solution of:
- This compound (4 equivalents, 0.4 mmol, 68.9 mg)
- HATU (3.9 equivalents, 0.39 mmol, 148.3 mg)
- DIPEA (8 equivalents, 0.8 mmol, 139 µL)
- in DMF (2 mL) for 5-10 minutes. b. Add the activated amino acid solution to the deprotected peptide-resin. c. Agitate the reaction mixture for 2-4 hours at room temperature. The extended coupling time is recommended due to potential steric hindrance.[1][11] d. Monitoring the Coupling Reaction: Perform a Kaiser test. Note that as a secondary amine, this compound will yield a negative (yellow) result upon successful coupling. A positive (blue) result indicates incomplete coupling.
-
Washing: a. Drain the coupling solution. b. Wash the resin thoroughly with DMF (3 x 1 min) followed by DCM (3 x 1 min) and then DMF (3 x 1 min).
-
Capping (Optional but Recommended): a. To block any unreacted free amines, add a capping solution (e.g., 5% acetic anhydride, 5% DIPEA in DMF) and agitate for 15 minutes. b. Drain and wash with DMF (3 x 1 min).
-
Next Cycle: The resin is now ready for the deprotection and coupling of the next amino acid in the sequence.
Protocol 2: Cleavage and Deprotection
This protocol is for cleaving the final peptide from a standard TFA-labile resin (e.g., Rink Amide).
Materials:
-
Peptide-resin (dried)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Procedure:
-
Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Reaction: a. Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). b. Agitate the mixture at room temperature for 2-4 hours.[1]
-
Peptide Precipitation and Purification: a. Filter the resin and collect the TFA solution containing the cleaved peptide. b. Precipitate the peptide by adding the TFA solution to a 50 mL centrifuge tube containing cold diethyl ether. c. Centrifuge the mixture to pellet the crude peptide. d. Decant the ether and wash the peptide pellet with cold diethyl ether twice. e. Dry the crude peptide under vacuum. f. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Key Considerations and Troubleshooting
-
Choice of Coupling Reagent: Due to the cyclic nature and potential steric hindrance of this compound, standard carbodiimide reagents like DCC may be less effective.[11] Uronium/aminium-based reagents are highly recommended for their efficiency in challenging couplings.
| Coupling Reagent | Class | Key Advantages |
| HATU | Uronium Salt | Highly reactive, excellent for hindered amino acids, low racemization with HOAt. |
| HBTU | Uronium Salt | A common and effective reagent for standard couplings.[12] |
| COMU | Uronium Salt | High coupling efficiency, safer alternative to HOBt/HOAt-based reagents.[12][13] |
-
Double Coupling: If the Kaiser test indicates incomplete coupling after the initial 2-4 hour period, a second coupling step is recommended. Drain the reaction vessel and add a fresh solution of activated this compound.
-
Aggregation: For long or hydrophobic sequences, aggregation can hinder reaction efficiency. Consider using chaotropic salts or specialized solvents if aggregation is suspected.
Visualization of the Coupling Reaction
The following diagram illustrates the activation of this compound with HATU and its subsequent coupling to the N-terminal amine of the growing peptide chain on the solid support.
Caption: Activation and coupling of this compound in SPPS.
Conclusion
This compound is a valuable building block for introducing conformational constraints into synthetic peptides. By employing potent uronium-based coupling reagents and extending reaction times, this non-proteinogenic amino acid can be efficiently incorporated using standard Fmoc-SPPS protocols. The resulting modified peptides may exhibit enhanced biological activity and stability, making this an important tool for peptide-based drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijnrd.org [ijnrd.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C7H12N2O3 | CID 3875700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. biomatik.com [biomatik.com]
- 11. benchchem.com [benchchem.com]
- 12. bachem.com [bachem.com]
- 13. pubs.acs.org [pubs.acs.org]
The Strategic Application of 1-Carbamoylpiperidine-4-Carboxylic Acid in the Synthesis of Potent Enzyme Inhibitors: A Technical Guide
Introduction: The Emergence of the Carbamoylpiperidine Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the piperidine ring stands as a privileged scaffold, a structural motif frequently incorporated into a vast array of therapeutic agents due to its favorable physicochemical properties and synthetic versatility.[1] Among its many derivatives, 1-carbamoylpiperidine-4-carboxylic acid has emerged as a particularly valuable building block for the synthesis of targeted enzyme inhibitors. Its unique trifunctional nature—a secondary amine capped as a urea, a conformationally restricted piperidine ring, and a reactive carboxylic acid—provides a robust platform for generating molecules with high affinity and selectivity for enzyme active sites.
This technical guide provides an in-depth exploration of the application of this compound in the synthesis of enzyme inhibitors. We will delve into the causality behind its use, present detailed, field-proven protocols for its incorporation into a lead compound, and discuss the structure-activity relationships that govern its efficacy. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their inhibitor design programs.
Core Principles: Why this compound?
The utility of this compound in inhibitor design is not coincidental; it is rooted in fundamental principles of molecular recognition and drug-like properties.
-
Structural Rigidity and Vectorial Projection: The piperidine ring imposes conformational restraint on the molecule, reducing the entropic penalty upon binding to the enzyme's active site. The carboxylic acid at the 4-position projects functionally into solvent or specific binding pockets, allowing for the formation of key interactions, such as salt bridges with positively charged amino acid residues (e.g., Arginine, Lysine).[2]
-
The Role of the N-Carbamoyl Group: The urea-like carbamoyl moiety at the N1 position is a critical contributor to the molecule's overall properties. It is a potent hydrogen bond donor and acceptor, capable of forming multiple, stabilizing interactions within the enzyme's active site. This group also modulates the basicity of the piperidine nitrogen, influencing the molecule's pharmacokinetic profile.
-
Synthetic Tractability: The carboxylic acid provides a convenient handle for synthetic elaboration, most commonly through amide bond formation. This reaction is one of the most reliable and well-understood transformations in medicinal chemistry, allowing for the facile coupling of the piperidine scaffold to a wide variety of amine-containing fragments.[3][4]
Below is a logical workflow illustrating the integration of this building block in a typical drug discovery cascade.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Amide Synthesis [fishersci.dk]
Application Notes and Protocols for the Derivatization of 1-Carbamoylpiperidine-4-carboxylic Acid for Biological Assays
Introduction: Unlocking the Potential of a Privileged Scaffold
The piperidine ring is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of approved pharmaceuticals and biologically active molecules.[1][2][3] Its three-dimensional structure allows for the precise spatial orientation of functional groups, which is critical for optimizing interactions with biological targets such as enzymes and receptors.[4] 1-Carbamoylpiperidine-4-carboxylic acid is a versatile bifunctional molecule that combines the rigidity of the piperidine core with two key functional groups: a primary amide (carbamoyl group) and a carboxylic acid. This unique arrangement makes it an attractive starting point for the synthesis of compound libraries for drug discovery and for the development of chemical probes to investigate biological systems.
The true utility of this compound in biological assays is often realized through derivatization. The carboxylic acid moiety serves as a reactive handle for chemical modification, allowing for the introduction of various functionalities that can serve as reporters (e.g., fluorophores), affinity tags (e.g., biotin), or pharmacophores designed to interact with a specific biological target.[5][6] For instance, derivatives of similar piperidine-carboxylic acids have been investigated as potent inhibitors of enzymes like Factor XIa, a key target in anticoagulant therapy.[4][7][8]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of this compound. We will delve into the rationale behind experimental choices, provide detailed, step-by-step protocols for key derivatization reactions, and outline methods for the purification and characterization of the resulting products, ultimately enabling their effective use in a range of biological assays.
Pre-Derivatization: Foundational Considerations for Success
Before embarking on any derivatization workflow, a thorough consideration of the starting materials and experimental design is paramount to ensure reproducible and reliable results.
Material Quality and Handling:
-
Starting Material Purity: The purity of this compound is critical. Impurities can lead to unwanted side reactions, complicate purification, and interfere with biological assays. It is recommended to use a starting material of ≥98% purity, which can be verified by techniques such as NMR spectroscopy or LC-MS.
-
Reagent and Solvent Quality: All reagents should be of high purity (e.g., ACS grade or higher). Anhydrous solvents should be used where specified, as water can hydrolyze activated intermediates and reduce reaction efficiency, particularly in carbodiimide-mediated couplings.[9]
-
Safety Precautions: Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. Many coupling reagents, such as dicyclohexylcarbodiimide (DCC), are potent allergens and should be handled with care.[1] All reactions should be performed in a well-ventilated fume hood.
Strategic Derivatization: Crafting Molecules for Purpose
The choice of derivatization strategy is dictated by the intended application of the final molecule. Here, we present two robust and versatile protocols for modifying the carboxylic acid group of this compound: amide bond formation for introducing reporter groups or new pharmacophores, and esterification for creating prodrugs or modulating physicochemical properties.
Strategy 1: Amide Bond Formation via Carbodiimide Coupling
Amide bond formation is one of the most frequently used reactions in medicinal chemistry due to the stability of the resulting amide bond.[5] Carbodiimide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used to activate carboxylic acids for reaction with primary amines.[9] The inclusion of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, can improve efficiency by forming a more stable amine-reactive intermediate.[9][10]
This protocol describes the coupling of this compound with an amine-containing fluorescent dye (e.g., a fluorescein derivative with a primary amine linker) to generate a fluorescent probe for use in assays such as fluorescence polarization (FP) or high-content screening.
Experimental Protocol 1: Synthesis of a Fluorescent Amide Derivative
Objective: To couple this compound with an amine-functionalized fluorophore.
Materials:
-
This compound
-
Amine-functionalized fluorophore (e.g., 5-(aminoacetamido)fluorescein)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Activation of Carboxylic Acid: To the stirred solution, add NHS (1.1 equivalents) followed by EDC-HCl (1.2 equivalents). Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS-ester intermediate. The progress of the activation can be monitored by thin-layer chromatography (TLC).
-
Amine Addition: In a separate flask, dissolve the amine-functionalized fluorophore (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.
-
Coupling Reaction: Add TEA or DIPEA (2.0 equivalents) to the reaction mixture to act as a base. Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding a small amount of water.
-
Dilute the mixture with a larger volume of an organic solvent like ethyl acetate or DCM.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to isolate the desired fluorescent amide derivative.
Causality and Experimental Choices:
-
Why EDC/NHS? This combination creates a semi-stable NHS ester intermediate, which is less susceptible to hydrolysis than the O-acylisourea intermediate formed with EDC alone. This allows for a more controlled and efficient reaction with the amine.[9]
-
Why an anhydrous solvent? Water can hydrolyze the activated EDC intermediate and the NHS ester, leading to the regeneration of the carboxylic acid and reduced product yield.
-
Why a base? The amine starting material is often stored as a salt (e.g., hydrochloride). The base (TEA or DIPEA) is required to neutralize the salt and liberate the free amine for the coupling reaction. It also scavenges the HCl generated during the reaction.
Visualization of Amide Coupling Workflow:
Caption: Workflow for EDC/NHS-mediated amide coupling.
Strategy 2: Steglich Esterification
Esterification is another valuable derivatization strategy, often employed to create prodrugs that can be hydrolyzed in vivo to release the active carboxylic acid. It can also be used to introduce reporter groups via fluorescently tagged alcohols. The Steglich esterification is a mild and efficient method that uses a carbodiimide, typically DCC, in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[3][11]
Experimental Protocol 2: Synthesis of a Methyl Ester Derivative
Objective: To convert the carboxylic acid of this compound to its methyl ester.
Materials:
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Methanol (MeOH)
-
Anhydrous Dichloromethane (DCM)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reactant Preparation: Dissolve this compound (1.0 equivalent) and anhydrous methanol (1.5 equivalents) in anhydrous DCM in a round-bottom flask.
-
Catalyst Addition: Add a catalytic amount of DMAP (0.1 equivalents) to the solution.
-
DCC Addition: Cool the flask in an ice bath (0 °C). Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the stirred reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Work-up:
-
Filter off the DCU precipitate and wash it with a small amount of cold DCM.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography if necessary.
Causality and Experimental Choices:
-
Why DCC/DMAP? DMAP acts as a highly effective acyl-transfer catalyst, significantly accelerating the reaction and allowing it to proceed under mild conditions, which is beneficial for substrates with sensitive functional groups.[3][11] DCC activates the carboxylic acid to form a reactive intermediate.
-
Why filter the DCU? The byproduct of the DCC-mediated coupling, dicyclohexylurea, is largely insoluble in DCM and can be easily removed by filtration, simplifying the purification process.
-
Why acidic and basic washes? The acidic wash removes any unreacted DMAP and residual basic impurities, while the basic wash removes any unreacted starting carboxylic acid.
Visualization of Steglich Esterification Workflow:
Caption: Workflow for Steglich esterification.
Purification and Characterization of Derivatives
Rigorous purification and unambiguous structural confirmation are essential to ensure that the biological activity observed in subsequent assays is attributable to the desired compound.
Purification Techniques
The choice of purification method depends on the properties of the synthesized derivative.
| Technique | Principle | Application Notes |
| Flash Column Chromatography | Separation based on differential adsorption to a stationary phase (e.g., silica gel). | Highly effective for separating the desired product from unreacted starting materials and byproducts with different polarities. |
| Preparative HPLC | High-resolution separation based on partitioning between a mobile and stationary phase. | Ideal for purifying polar compounds and for obtaining high-purity samples for biological testing.[12] |
| Recrystallization | Purification of solid compounds based on differences in solubility. | A cost-effective method for obtaining highly crystalline, pure material if a suitable solvent system can be identified. |
Characterization Methods
A combination of spectroscopic techniques should be employed to confirm the identity and purity of the derivatized product.
| Technique | Information Provided | Expected Observations for a Fluorescent Amide Derivative |
| ¹H and ¹³C NMR | Provides detailed information about the chemical structure and connectivity of atoms. | Appearance of new signals corresponding to the attached fluorophore. Shifts in the signals of the piperidine ring protons adjacent to the newly formed amide bond. |
| LC-MS | Confirms the molecular weight of the product and assesses its purity. | A major peak in the chromatogram with a mass-to-charge ratio (m/z) corresponding to the expected molecular weight of the amide derivative. |
| FTIR Spectroscopy | Identifies the presence of specific functional groups. | Disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a characteristic N-H stretch and amide C=O stretch. |
Application in Biological Assays: A Case Study
Derivatives of this compound can be designed as inhibitors for enzymes such as Factor XIa, a serine protease involved in the blood coagulation cascade.[7][8] A fluorescently labeled derivative can be used in a competitive binding assay, such as a fluorescence polarization (FP) assay, to screen for and characterize inhibitors.
Principle of the FP Assay:
In an FP assay, a small fluorescent molecule (the tracer, our derivatized piperidine) tumbles rapidly in solution, resulting in low polarization of emitted light when excited with polarized light. When the tracer binds to a large protein (the enzyme, Factor XIa), its tumbling is slowed, leading to an increase in the polarization of the emitted light. A test compound that binds to the enzyme will displace the fluorescent tracer, causing a decrease in polarization.
Visualization of FP Assay Principle:
Caption: Principle of a competitive fluorescence polarization assay.
Protocol 3: Factor XIa Inhibition FP Assay
Objective: To determine the inhibitory potency of a test compound against Factor XIa using a fluorescently labeled this compound derivative as a tracer.
Materials:
-
Human Factor XIa enzyme
-
Fluorescent tracer (synthesized as per Protocol 1)
-
Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM CaCl₂, 0.1% BSA, pH 7.4)
-
Test compounds dissolved in DMSO
-
384-well, low-volume, black microplates
-
A microplate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in DMSO. Dilute the Factor XIa enzyme and the fluorescent tracer to their optimal working concentrations in the assay buffer.
-
Assay Plate Setup:
-
Add a small volume of assay buffer to all wells.
-
Add the test compounds or DMSO (for control wells) to the appropriate wells.
-
Add the Factor XIa enzyme solution to all wells except for the "tracer only" controls.
-
Incubate the plate at room temperature for 15-30 minutes to allow the test compounds to bind to the enzyme.
-
-
Tracer Addition: Add the fluorescent tracer solution to all wells.
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
-
Measurement: Read the fluorescence polarization of each well using a microplate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the high (enzyme + tracer) and low (tracer only) polarization controls.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a suitable dose-response model to determine the IC₅₀ value.
-
Conclusion
This compound represents a valuable and adaptable scaffold for the development of chemical probes and potential therapeutic agents. The derivatization strategies outlined in these application notes, focusing on robust amide bond formation and esterification reactions, provide a clear path for researchers to modify this core structure to suit a wide range of biological applications. By carefully selecting the derivatization chemistry and rigorously characterizing the resulting products, scientists can unlock the full potential of this versatile molecule in their research and drug discovery endeavors. The successful application of these derivatives in sophisticated biological assays, such as the Factor XIa inhibition assay described, underscores the power of chemical synthesis to create tailored tools for exploring complex biological processes.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents | MDPI [mdpi.com]
- 3. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 4. Factor XIa inhibitors: A review of patent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. growingscience.com [growingscience.com]
- 6. Ester synthesis by esterification [organic-chemistry.org]
- 7. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bjcardio.co.uk [bjcardio.co.uk]
- 9. A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust Protocol for the N-Acylation of 1-Carbamoylpiperidine-4-Carboxylic Acid
Introduction
N-acylated piperidine scaffolds are privileged structures in modern medicinal chemistry, forming the core of numerous therapeutic agents. Their conformational rigidity and ability to present substituents in well-defined spatial orientations make them ideal for targeted interactions with biological macromolecules. The N-acylation of piperidine derivatives, such as 1-carbamoylpiperidine-4-carboxylic acid, is a critical transformation for the synthesis of compound libraries in drug discovery programs. This application note provides a detailed, field-proven protocol for the efficient N-acylation of this compound using a standard acyl chloride. It further delves into the scientific rationale behind the chosen methodology, offering insights to researchers, scientists, and drug development professionals. The protocol is designed to be a self-validating system, ensuring reproducibility and high yields.
Experimental Overview
This protocol details the N-acylation of this compound with benzoyl chloride as a representative acylating agent. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the secondary amine of the piperidine ring attacks the electrophilic carbonyl carbon of the acyl chloride. A tertiary amine base is employed to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Experimental Workflow Diagram
Caption: Workflow for N-acylation.
Detailed Experimental Protocol
This protocol describes the reaction of this compound with an acyl chloride in the presence of a tertiary amine base.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molarity (M) | Amount (mmol) | Equivalents |
| This compound | 144222-22-0 | 172.18 | - | 1.0 | 1.0 |
| Benzoyl Chloride | 98-88-4 | 140.57 | - | 1.1 | 1.1 |
| Triethylamine (NEt₃) | 121-44-8 | 101.19 | - | 1.5 | 1.5 |
| Anhydrous Dichloromethane (DCM) | 75-09-2 | 84.93 | - | - | - |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | - | - | - | - |
| Brine (saturated aqueous NaCl) | - | - | - | - | - |
| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | - | - |
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
Mechanism and Scientific Rationale
The N-acylation of a secondary amine with an acyl chloride is a classic example of nucleophilic acyl substitution. The reaction mechanism is a two-step addition-elimination process.[1]
Reaction Mechanism Diagram
Caption: Nucleophilic acyl substitution.
Causality Behind Experimental Choices:
-
Choice of Base: Triethylamine (NEt₃) is a non-nucleophilic, sterically hindered tertiary amine. Its primary role is to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) generated during the reaction.[2] This prevents the protonation of the starting piperidine, which would render it non-nucleophilic and halt the reaction.
-
Solvent Selection: Anhydrous dichloromethane (DCM) is an excellent solvent for this reaction due to its inertness, ability to dissolve the reactants, and low boiling point, which facilitates its removal during work-up. The anhydrous condition is crucial as acyl chlorides are highly reactive towards water.
-
Temperature Control: The initial cooling to 0 °C is to control the initial exothermic reaction upon the addition of the highly reactive acyl chloride. Allowing the reaction to proceed at room temperature provides sufficient energy for the reaction to go to completion in a reasonable timeframe.[3]
-
Work-up Procedure: The aqueous work-up is designed to remove the triethylammonium chloride salt and any unreacted starting materials. The sodium bicarbonate wash neutralizes any remaining acidic species, and the brine wash helps to remove water from the organic layer.
Alternative Acylating Agents and Coupling Reagents:
While acyl chlorides are highly effective, other acylating agents can also be employed. Carboxylic acids can be used in the presence of coupling reagents, which activate the carboxylic acid for nucleophilic attack.[4][5] Common coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC).[5][6][7] These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.[6][7] Additives such as 1-hydroxybenzotriazole (HOBt) can be used with carbodiimides to increase efficiency and suppress side reactions.[8]
For more sterically hindered or less reactive substrates, the use of a super-nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction rate.[9][10] DMAP acts as an acyl transfer agent, reacting with the acylating agent to form a highly reactive N-acylpyridinium salt.[11]
Troubleshooting and Optimization
-
Low Yield: If the yield is low, ensure that all reagents are anhydrous and that the reaction is protected from atmospheric moisture. The quality of the acyl chloride is also critical; it should be freshly distilled or from a recently opened bottle. Increasing the reaction time or gently heating the reaction mixture may also improve the yield.
-
Side Product Formation: The primary side product is often the result of the O-acylisourea intermediate rearranging to a stable N-acylurea when using carbodiimide coupling agents.[6] This can be minimized by using solvents with low dielectric constants and by the addition of HOBt.[6][8]
-
Monitoring the Reaction: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the progress of the reaction. A suitable solvent system (e.g., ethyl acetate/hexanes) should be chosen to achieve good separation between the starting material, product, and any potential side products.
Conclusion
This application note provides a comprehensive and reliable protocol for the N-acylation of this compound. By understanding the underlying scientific principles and the rationale for the experimental design, researchers can confidently apply and adapt this methodology to synthesize a wide range of N-acylated piperidine derivatives for their drug discovery and development efforts.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. Carbodiimide - Wikipedia [en.wikipedia.org]
- 7. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 8. bachem.com [bachem.com]
- 9. Application of Efficient Catalyst DMAP [en.highfine.com]
- 10. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]
- 11. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
Mass spectrometry fragmentation pattern of 1-carbamoylpiperidine-4-carboxylic acid
An Application Note on the Mass Spectrometric Elucidation of 1-Carbamoylpiperidine-4-carboxylic Acid
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. Utilizing Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), we explore the characteristic fragmentation pathways in both positive and negative ion modes. This document serves as a practical resource for researchers, offering not only predicted fragmentation schemes but also a comprehensive, step-by-step protocol for data acquisition and interpretation. The insights herein are designed to facilitate the unambiguous identification and structural characterization of this molecule and related analogues in complex matrices.
Introduction and Scientific Context
This compound incorporates three key functional groups: a piperidine ring, a primary carboxamide (carbamoyl group), and a carboxylic acid. The piperidine scaffold is a privileged structure in pharmacology, present in numerous approved drugs.[1] Understanding the gas-phase behavior of such molecules under mass spectrometric conditions is paramount for their identification in discovery, metabolism, and quality control studies.
Electrospray ionization (ESI) is the ionization technique of choice for polar, thermally labile molecules like the title compound, as it typically produces intact protonated ([M+H]⁺) or deprotonated ([M-H]⁻) precursor ions with minimal in-source fragmentation.[2] Subsequent fragmentation of these ions using collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) provides a reproducible fingerprint, revealing structural details of the molecule. This application note elucidates these fingerprints by proposing mechanistically sound fragmentation pathways grounded in the established principles of gas-phase ion chemistry.[3][4]
Compound Profile:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₇H₁₂N₂O₃ |
| Monoisotopic Mass | 172.0848 Da |
| Molecular Weight | 172.18 g/mol |
| Chemical Structure | |
(Note: Image is a placeholder for the chemical structure)
Predicted Fragmentation Pathways: A Mechanistic Approach
The fragmentation of this compound is dictated by the interplay of its three functional groups. The site of protonation or deprotonation determines the subsequent bond cleavages.
Positive Ion Mode (ESI+) Fragmentation
In positive ion mode, protonation can occur at the piperidine nitrogen, the carbamoyl oxygen/nitrogen, or the carboxylic acid oxygen. The basic piperidine nitrogen is a likely protonation site, initiating many characteristic fragmentation reactions.[1] The precursor ion observed is the protonated molecule, [M+H]⁺, at m/z 173.0926 .
Key fragmentation pathways include:
-
Neutral Loss of Ammonia (NH₃): The primary carbamoyl group can readily eliminate ammonia, a common pathway for primary amides, to form an isocyanate intermediate ion at m/z 156.0662 .
-
Neutral Loss of Water (H₂O): The carboxylic acid moiety can undergo dehydration, especially upon collisional activation, yielding an acylium ion at m/z 155.0820 .[5]
-
Decarboxylation (Loss of CO₂): Loss of carbon dioxide from the carboxylic acid group is a characteristic fragmentation, though often more prominent in negative mode. This would produce an ion at m/z 129.1022 .
-
Loss of Isocyanic Acid (HNCO): Cleavage of the N1-carbamoyl bond can result in the elimination of neutral isocyanic acid, leaving the protonated piperidine-4-carboxylic acid ion at m/z 130.0811 .
-
Piperidine Ring Fission: Alpha-cleavage, the cleavage of a C-C bond adjacent to the charged nitrogen atom, is a dominant pathway for piperidine derivatives.[1] This leads to ring-opening and the formation of stable iminium ions, resulting in a cascade of smaller fragments.
Caption: Proposed ESI+ fragmentation pathways for this compound.
Negative Ion Mode (ESI-) Fragmentation
In negative ion mode, deprotonation occurs at the most acidic proton, which is unequivocally the carboxylic acid proton. This generates the precursor ion [M-H]⁻ at m/z 171.0770 .
The fragmentation of this carboxylate anion is typically simpler and dominated by a single, highly favorable pathway:
-
Decarboxylation (Loss of CO₂): The loss of carbon dioxide from a deprotonated carboxylic acid is a facile and often dominant fragmentation process.[6] This yields the 1-carbamoylpiperidine anion at m/z 127.0866 , which is often the base peak in the MS/MS spectrum.
Caption: Dominant ESI- fragmentation pathway for this compound.
Experimental Protocol
This section provides a self-validating protocol for acquiring high-quality MS/MS data. The inclusion of a blank injection and system suitability checks ensures data trustworthiness.
Caption: General experimental workflow for MS/MS analysis.
Materials and Reagents
-
Analyte: this compound (≥98% purity)
-
Solvents: LC-MS grade acetonitrile (ACN), water, and methanol.
-
Additives: Formic acid (FA, ≥99%) for positive mode, Ammonium acetate (≥99%) for negative mode.
Sample Preparation
-
Prepare a 1 mg/mL stock solution of the analyte in methanol.
-
Vortex until fully dissolved.
-
Prepare a working solution of 10 µg/mL by diluting the stock solution in 50:50 acetonitrile:water.
-
For positive mode analysis, add formic acid to the working solution to a final concentration of 0.1%.
-
For negative mode analysis, prepare the working solution in a mobile phase containing 5 mM ammonium acetate.
Instrumentation and Method
-
Mass Spectrometer: A tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an ESI source.[1]
-
Sample Introduction: Direct infusion via syringe pump at 5-10 µL/min or via a standard LC system.
Table 1: Mass Spectrometer Parameters
| Parameter | Positive Ion Mode (ESI+) | Negative Ion Mode (ESI-) | Causality/Justification |
| Ionization Mode | ESI+ | ESI- | To generate [M+H]⁺ and [M-H]⁻ ions, respectively. |
| Capillary Voltage | 3.5 - 4.5 kV | 2.5 - 3.5 kV | Optimizes ion formation and transfer from the ESI probe. |
| Source Temp. | 120 - 150 °C | 120 - 150 °C | Aids in desolvation of droplets. |
| Desolvation Temp. | 350 - 450 °C | 350 - 450 °C | Ensures complete solvent evaporation to form gas-phase ions. |
| Cone Gas Flow | ~50 L/Hr | ~50 L/Hr | Helps nebulize the sample and prevent solvent clusters. |
| Desolvation Gas | 600 - 800 L/Hr | 600 - 800 L/Hr | High flow of inert gas (N₂) to assist in desolvation. |
| Full Scan Range | m/z 50 - 300 | m/z 50 - 300 | To confirm the presence and isolation window for the precursor ion. |
| Precursor Ion | m/z 173.1 | m/z 171.1 | The target ions for MS/MS fragmentation. |
| Collision Energy | 10 - 40 eV (Ramp) | 10 - 30 eV (Ramp) | Ramping collision energy allows for observation of both low-energy (stable) and high-energy fragments, providing a complete fragmentation map. |
Data Interpretation and Summary of Results
Analysis of the MS/MS spectra should confirm the fragmentation pathways proposed in Section 2. The acquired data should be processed to generate a table of major fragments, comparing observed m/z values with theoretical values to confirm elemental compositions.
Table 2: Summary of Predicted Fragment Ions
| Ion Mode | Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Formula | Neutral Loss | Proposed Fragment Identity |
| ESI+ | 173.09 | 156.07 | C₇H₈NO₃⁺ | NH₃ | Isocyanate intermediate |
| 155.08 | C₇H₁₁N₂O₂⁺ | H₂O | Acylium ion | ||
| 130.08 | C₆H₁₂NO₂⁺ | HNCO | Protonated piperidine-4-carboxylic acid | ||
| 129.10 | C₇H₁₃N₂O⁺ | CO₂ | Decarboxylated ion | ||
| ESI- | 171.08 | 127.09 | C₆H₁₁N₂O⁻ | CO₂ | 1-Carbamoylpiperidine anion |
Conclusion
The mass spectrometric fragmentation of this compound is predictable and follows established chemical principles. In positive ion mode, fragmentation is diverse, involving neutral losses of ammonia, water, and isocyanic acid, alongside characteristic piperidine ring fission. In contrast, the negative ion mode spectrum is dominated by a clean and efficient decarboxylation. The methodologies and data presented in this application note provide a robust framework for the confident identification and structural confirmation of this compound, serving as a valuable tool for professionals in pharmaceutical research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: 1-Carbamoylpiperidine-4-carboxylic Acid as a Versatile Precursor for Novel Radiotracer Development
Abstract
The piperidine scaffold is a cornerstone in modern medicinal chemistry, embedded in a vast array of therapeutic agents due to its favorable physicochemical properties and ability to confer drug-like characteristics. Its presence in numerous high-affinity ligands for neurological and oncological targets makes it a structure of significant interest for the development of Positron Emission Tomography (PET) radiotracers. This guide details the potential utility of 1-carbamoylpiperidine-4-carboxylic acid as a versatile precursor for the synthesis of novel PET imaging agents. While not a widely documented precursor itself, its constituent moieties—a carbamoylpiperidine and a carboxylic acid—offer rich chemical handles for radiolabeling. Drawing from established, field-proven methodologies for analogous structures, this document provides a detailed technical overview, including theoretical radiolabeling protocols, workflow designs, and quality control considerations for researchers, medicinal chemists, and drug development professionals.
Introduction: The Strategic Value of the Piperidine Scaffold in PET Imaging
The piperidine ring is a privileged scaffold in drug discovery, notably for its role in central nervous system (CNS) agents and oncology. Its conformational flexibility and basic nitrogen atom are key to establishing critical interactions with biological targets. In PET imaging, the development of tracers that can non-invasively quantify target engagement or disease-related biomarkers is paramount. Many successful radiotracers are derived from existing therapeutic molecules, a strategy that leverages known structure-activity relationships (SAR).
A prominent example lies in the imaging of Poly (ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair.[1][2] Several PARP inhibitors, such as Olaparib, feature a piperidine or related heterocyclic core. The development of radiolabeled versions of these inhibitors, like [¹⁸F]Olaparib, allows for direct, in vivo measurement of PARP expression, which can guide patient selection for PARP inhibitor therapy and monitor treatment response.[2][3] Similarly, ligands targeting the sigma-1 (σ₁) receptor, implicated in various neurological disorders, frequently incorporate a piperidine moiety to achieve high affinity and selectivity.[4][5]
This compound presents itself as a valuable, bifunctional building block. The carbamoyl group is a common feature in bioactive molecules, while the carboxylic acid provides a versatile handle for amide bond formation, allowing for its conjugation to various targeting vectors. This guide will explore its potential by outlining robust, adaptable protocols for labeling with Fluorine-18 and Carbon-11, the most widely used positron-emitting radionuclides in clinical and preclinical PET.
Physicochemical Properties of the Precursor
A thorough understanding of the precursor's properties is fundamental to developing successful radiolabeling strategies.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[3] |
| Molecular Formula | C₇H₁₂N₂O₃ | PubChem[3] |
| Molecular Weight | 172.18 g/mol | - |
| CAS Number | 467430-50-8 | PubChem[3] |
| Structure |
| PubChem[3] |
The presence of both a hydrogen bond donor (carbamoyl N-H, carboxylic acid O-H) and multiple acceptors (carbamoyl C=O, carboxylic acid C=O and O-H) suggests moderate polarity. The carboxylic acid provides a primary site for chemical modification, while the carbamoyl group, though generally stable, could be envisioned as a modifiable position in more complex synthetic designs.
Proposed Radiolabeling Strategies and Protocols
The choice of radionuclide is dictated by the biological question at hand. Carbon-11 (t½ ≈ 20.4 min) is ideal for studying rapid biological processes and allows for multiple scans in a single day. Fluorine-18 (t½ ≈ 109.8 min) offers logistical advantages for longer studies and distribution to sites without a cyclotron.[6][7]
Strategy 1: Fluorine-18 Labeling via Prosthetic Groups
Direct radiofluorination of the this compound scaffold is challenging. A more robust and widely adopted approach involves the synthesis of a suitable precursor that can be readily labeled with [¹⁸F]fluoride and then conjugated to a targeting molecule, or the labeling of a prosthetic group that is subsequently attached.
Protocol 1: [¹⁸F]Fluoroethylation of a Deprotected Piperidine Precursor
This protocol is based on well-established methods for N-alkylation of piperidine-containing molecules.[8] It requires the synthesis of a precursor where the piperidine nitrogen is available for alkylation.
Workflow Diagram:
Caption: Workflow for [¹⁸F]Fluoroethylation of a piperidine precursor.
Step-by-Step Methodology:
-
Precursor Synthesis: Synthesize and purify a suitable precursor, such as methyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate. The Boc group protects the piperidine nitrogen, which can be deprotected prior to the radiolabeling step. For this specific topic, one would start with this compound and protect the carboxylic acid as an ester. The key is to have the piperidine nitrogen available for alkylation.
-
[¹⁸F]Fluoride Production & Activation:
-
Produce aqueous [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.
-
Trap the [¹⁸F]fluoride on an anion exchange cartridge (e.g., QMA).
-
Elute the [¹⁸F]F⁻ into a reaction vessel using a solution of potassium carbonate (K₂CO₃) and a phase transfer catalyst like Kryptofix 2.2.2 (K₂₂₂) in acetonitrile/water.
-
Dry the [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex by azeotropic distillation with acetonitrile at 100-110°C under a stream of nitrogen.
-
-
Synthesis of [¹⁸F]Fluoroethyl Tosylate:
-
To the dried [¹⁸F]fluoride complex, add a solution of ethylene-1,2-ditosylate in anhydrous acetonitrile.
-
Heat the reaction mixture at 90-110°C for 5-10 minutes. This forms the intermediate 2-[¹⁸F]fluoroethyl tosylate.[8]
-
-
N-[¹⁸F]Fluoroethylation:
-
To the vessel containing 2-[¹⁸F]fluoroethyl tosylate, add the deprotected piperidine precursor dissolved in a high-boiling point solvent like DMSO or DMF.
-
Seal the vessel and heat at 90-120°C for 10-15 minutes.
-
-
Deprotection (if necessary): If an ester protecting group was used on the carboxylic acid, perform a final hydrolysis step, for example, by adding a small volume of NaOH and heating briefly.
-
Purification:
-
Quench the reaction with water or HPLC mobile phase.
-
Inject the crude reaction mixture onto a semi-preparative HPLC system (e.g., C18 column) to isolate the desired radiolabeled product.
-
-
Formulation:
-
Collect the HPLC fraction containing the product.
-
Remove the HPLC solvent via rotary evaporation or by passing the fraction through a C18 Sep-Pak cartridge, washing with water, and eluting the final product with ethanol.
-
Formulate the final product in a physiologically compatible solution (e.g., sterile saline with a small percentage of ethanol) and pass it through a 0.22 µm sterile filter into a sterile vial.
-
Strategy 2: Carbon-11 Labeling via [¹¹C]Methylation
The carboxylic acid moiety can be converted to a methyl ester using [¹¹C]methyl iodide or [¹¹C]methyl triflate. This is a rapid and high-yielding reaction.
Workflow Diagram:
Caption: Workflow for [¹¹C]methylation of the carboxylic acid.
Step-by-Step Methodology:
-
[¹¹C]Methyl Iodide Synthesis:
-
Produce [¹¹C]CO₂ from the ¹⁴N(p,α)¹¹C nuclear reaction.
-
Reduce [¹¹C]CO₂ to [¹¹C]CH₄ using H₂ over a nickel catalyst.
-
Convert [¹¹C]CH₄ to [¹¹C]CH₃I by gas-phase reaction with iodine vapor at high temperature (~720°C).
-
-
Radiolabeling:
-
Trap the [¹¹C]CH₃I in a solution of the precursor (this compound, ~1-2 mg) dissolved in a suitable solvent (e.g., DMF, DMSO).
-
Add a base to deprotonate the carboxylic acid, making it nucleophilic. Tetrabutylammonium hydroxide (TBAOH) is commonly used.
-
Allow the reaction to proceed for 2-5 minutes at room temperature or with gentle heating (e.g., 80°C).
-
-
Purification and Formulation:
-
The purification and formulation steps are analogous to those described in Protocol 1, involving semi-preparative HPLC followed by solid-phase extraction (SPE) and formulation. Given the short half-life of ¹¹C, these steps must be performed with high efficiency. Automated synthesis modules are standard for these procedures.
-
Quality Control for Radiotracer Release
Every batch of a synthesized radiotracer must undergo rigorous quality control (QC) before it can be considered for in vivo use. This ensures the product is safe, pure, and possesses the correct identity.
| QC Parameter | Method | Acceptance Criteria | Rationale |
| Identity of Product | Co-elution on analytical HPLC with a non-radioactive reference standard. | The retention time of the radioactive peak must match that of the reference standard. | Confirms that the radioactivity corresponds to the correct chemical entity. |
| Radiochemical Purity | Analytical radio-HPLC | >95% | Ensures that the vast majority of the injected radioactivity is the desired tracer, minimizing off-target effects from radioactive impurities. |
| Molar Activity (Aₘ) | Calculated from the total radioactivity (calibrated ion chamber) and the mass of the product (UV signal on HPLC calibrated against a standard curve). | Typically >37 GBq/µmol (>1 Ci/µmol) at the time of injection. | High molar activity is crucial to administer a sufficient radioactive dose for imaging without causing pharmacological effects from the compound itself. |
| Residual Solvents | Gas Chromatography (GC) | Below USP limits (e.g., <410 ppm for Acetonitrile, <880 ppm for Ethanol). | High concentrations of organic solvents can be toxic. |
| pH | pH meter or pH strip | 4.5 - 7.5 | Ensures the final formulation is physiologically compatible and will not cause irritation upon injection. |
| Sterility & Endotoxins | Sterility testing (e.g., incubation in culture media) and Limulus Amebocyte Lysate (LAL) test. | Must be sterile and pass endotoxin limits. | Prevents microbial contamination and pyrogenic reactions in the subject. |
Hypothetical Application: A Building Block for Novel PARP Inhibitor Tracers
The this compound scaffold shares structural similarities with moieties found in several PARP inhibitors. For instance, the core of Olaparib contains a phthalazinone coupled to a piperazine ring. One could envision using our precursor as a novel building block to synthesize new PARP-targeting agents.
Conceptual Design:
The carboxylic acid of our precursor could be coupled via an amide bond to a known PARP-binding pharmacophore, such as a substituted fluorobenzoyl group, which is a common feature in PARP inhibitors. The resulting molecule could then be radiolabeled on the fluorobenzoyl ring using established nucleophilic [¹⁸F]fluorination methods.
Logical Relationship Diagram:
Caption: Conceptual design of a novel PARP tracer.
This strategy could lead to new chemical entities for PARP imaging with potentially different pharmacokinetic profiles, such as altered cell permeability, metabolic stability, or off-target binding, compared to existing tracers like [¹⁸F]Olaparib or [¹⁸F]Fluorthanatrace.[3] The development of multiple tracers targeting the same biological entity is crucial for finding the optimal imaging agent for specific clinical questions.
Conclusion
While this compound is not a mainstream radiotracer precursor, its structure represents a confluence of functionalities that are highly relevant to modern radiopharmaceutical design. By applying established and robust radiolabeling methodologies, such as prosthetic group installation for ¹⁸F-labeling or direct [¹¹C]methylation, this precursor can serve as a versatile starting point for the creation of novel PET tracers. The detailed protocols and conceptual frameworks presented here provide a solid foundation for researchers to explore the potential of this and similar bifunctional building blocks in expanding the arsenal of molecular imaging agents for oncology, neuroscience, and beyond.
References
- 1. ycdehongchem.com [ycdehongchem.com]
- 2. 883554-88-9|4-Carbamoyl-piperazine-1-carboxylic acid tert-butyl ester|BLD Pharm [bldpharm.com]
- 3. This compound | C7H12N2O3 | CID 3875700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-Aminopiperidine-4-carboxylic acid | C6H12N2O2 | CID 1514306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. BLDpharm - Bulk Product Details [bldpharm.com]
- 8. benchchem.com [benchchem.com]
Topic: Robust and Scalable Protocols for Amide Coupling Reactions with 1-Carbamoylpiperidine-4-Carboxylic Acid
An Application Note from the Desk of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
1-Carbamoylpiperidine-4-carboxylic acid is a pivotal building block in contemporary medicinal chemistry, lending its rigid, saturated heterocyclic scaffold to a multitude of drug candidates.[1][2] The formation of an amide bond is the most frequent and critical transformation employed to elaborate this scaffold into diverse chemical libraries.[3][4] This application note provides a comprehensive guide to performing amide coupling reactions with this substrate, moving beyond a simple recitation of steps to explain the underlying chemical principles. We present two field-proven, detailed protocols utilizing distinct activation strategies: the classic carbodiimide approach with EDC/HOBt and the highly efficient uronium salt method with HATU. This guide includes mechanistic diagrams, comparative data, and a troubleshooting section to empower researchers to achieve high-yielding, clean, and scalable syntheses.
Core Principles of Amide Bond Formation
The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable process that is kinetically slow under standard conditions.[5][6] The primary obstacle is the competing acid-base reaction, which protonates the amine, rendering it non-nucleophilic, while the carboxylate anion formed is a poor electrophile. Therefore, successful amide synthesis hinges on the activation of the carboxylic acid. This is achieved by converting the carboxyl group's hydroxyl into a better leaving group, thereby creating a highly reactive acyl intermediate that is susceptible to nucleophilic attack by the amine.[3][7]
Modern synthetic chemistry offers a vast arsenal of coupling reagents, which can be broadly categorized into carbodiimides, onium (uronium/aminium and phosphonium) salts, and other specialized reagents.[3][8] The choice of reagent is a critical decision dictated by substrate properties (steric hindrance, electronic effects), potential for racemization, cost, and scalability.[5][9]
References
- 1. researchgate.net [researchgate.net]
- 2. US20110053985A1 - Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors - Google Patents [patents.google.com]
- 3. hepatochem.com [hepatochem.com]
- 4. growingscience.com [growingscience.com]
- 5. benchchem.com [benchchem.com]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Carbamoylpiperidine-4-carboxylic Acid
Welcome to the technical support center for the synthesis of 1-carbamoylpiperidine-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the synthesis of this important heterocyclic building block. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the successful and efficient preparation of high-purity this compound.
Introduction: The Importance of Purity
This compound is a valuable intermediate in the synthesis of a wide range of pharmacologically active compounds. The carbamoyl moiety and the carboxylic acid group provide two key handles for further chemical modification, making it a versatile scaffold in drug discovery. As with any active pharmaceutical ingredient (API) intermediate, controlling the impurity profile is of paramount importance, as impurities can affect the yield, biological activity, and safety of the final drug substance.[1][2] This guide will focus on the common impurities that can arise during a typical synthetic route and provide practical solutions to mitigate their formation.
Synthetic Pathway and Impurity Formation
A common and practical approach to the synthesis of this compound involves the reaction of piperidine-4-carboxylic acid (isonipecotic acid) with a source of the carbamoyl group. A widely used method is the reaction with an alkali metal cyanate, such as potassium cyanate, in an aqueous acidic medium.[2]
The overall reaction is as follows:
Caption: Synthetic route to this compound.
This seemingly straightforward reaction can give rise to several impurities if not properly controlled. The following sections will detail these impurities and provide troubleshooting guidance.
Troubleshooting and FAQs
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
FAQ 1: My reaction is incomplete, and I have a significant amount of starting material (piperidine-4-carboxylic acid) remaining. What could be the cause?
Answer:
Incomplete conversion is a common issue and can be attributed to several factors:
-
Insufficient Reagent: Ensure that at least a stoichiometric equivalent of potassium cyanate is used. It is often beneficial to use a slight excess (1.1-1.2 equivalents) to drive the reaction to completion.
-
Incorrect pH: The reaction proceeds through the in situ formation of isocyanic acid (HNCO) from the protonation of the cyanate anion. If the pH is too high (not acidic enough), the concentration of HNCO will be low. Conversely, if the pH is too low, the piperidine nitrogen of the starting material will be protonated, rendering it non-nucleophilic. The optimal pH for this reaction is typically in the range of 2-4.
-
Low Reaction Temperature: The reaction may be slow at room temperature. Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. However, excessive heat should be avoided as it can promote the formation of byproducts.
-
Poor Solubility: Piperidine-4-carboxylic acid has good water solubility, but if you are using a co-solvent, ensure that all reactants are fully dissolved.
Troubleshooting Steps:
-
Monitor the pH of the reaction mixture and adjust as necessary with dilute acid.
-
Increase the reaction temperature in increments of 10 °C, monitoring the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
Add a small additional portion of potassium cyanate to the reaction mixture.
FAQ 2: I have an insoluble white solid that has precipitated from my reaction mixture. What is it, and how can I prevent its formation?
Answer:
The insoluble white solid is likely to be a mixture of cyanuric acid and cyamelide. These are cyclic trimers of isocyanic acid, which can form, especially in concentrated aqueous solutions of isocyanic acid.
Caption: Trimerization of isocyanic acid to byproducts.
Prevention and Troubleshooting:
-
Control the Rate of Acid Addition: Add the acid to the solution of piperidine-4-carboxylic acid and potassium cyanate slowly and at a controlled temperature (e.g., 0-10 °C). This will keep the instantaneous concentration of isocyanic acid low, favoring the reaction with the piperidine nitrogen over self-condensation.
-
Maintain Dilute Conditions: Running the reaction at a lower concentration can also help to minimize the formation of these byproducts.
-
Filtration: If these solids do form, they can typically be removed by filtration of the reaction mixture before work-up and purification of the desired product.
FAQ 3: My final product is contaminated with inorganic salts. How can I remove them effectively?
Answer:
Inorganic salts, such as potassium chloride (KCl) from the reaction of potassium cyanate and hydrochloric acid, are a common impurity. Due to the high polarity and water solubility of the product, simple extraction may not be sufficient.
Purification Strategies:
| Method | Description | Advantages | Disadvantages |
| Recrystallization | Dissolve the crude product in a minimal amount of hot water or a water/alcohol mixture and allow it to cool slowly. The product should crystallize out, leaving the more soluble inorganic salts in the mother liquor. | Can be highly effective for achieving high purity. | May result in significant product loss in the mother liquor. Finding a suitable solvent system can be challenging. |
| Acid-Base Extraction | Dissolve the crude product in a basic aqueous solution (e.g., NaHCO₃) and wash with an organic solvent to remove any non-acidic organic impurities. Then, acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the product, which can be collected by filtration.[3] | Effective for removing non-acidic impurities and can help to remove some salts. | May not be effective for removing all inorganic salts, especially if they co-precipitate with the product. |
| Ion-Exchange Chromatography | Pass a solution of the crude product through an anion exchange resin. The carboxylic acid will bind to the resin, and the inorganic salts can be washed away. The product is then eluted from the resin with a strong acid.[4][5] | Highly effective for removing inorganic salts and other ionic impurities. | Can be time-consuming and may require specialized equipment for large-scale purifications. |
| Reversed-Phase Chromatography | For smaller-scale purification, reversed-phase flash chromatography using a C18 stationary phase can be effective in separating the polar product from inorganic salts.[6] | Good separation efficiency. | Can be expensive and not practical for large quantities. |
FAQ 4: I am concerned about the stability of my product. Can it degrade during work-up or storage?
Answer:
This compound is generally a stable compound. However, two potential degradation pathways should be considered:
-
Hydrolysis of the Carbamoyl Group: Under strongly acidic or basic conditions, particularly at elevated temperatures, the carbamoyl group can be hydrolyzed back to the piperidine-4-carboxylic acid starting material. During work-up, it is advisable to avoid prolonged exposure to harsh pH conditions.
-
Decarboxylation: While less common for this type of compound under normal conditions, prolonged heating at high temperatures could potentially lead to decarboxylation of the carboxylic acid group.
Recommendations for Stability:
-
Perform work-up procedures at or below room temperature where possible.
-
Store the final product in a cool, dry place, protected from moisture.
-
For long-term storage, consider storing under an inert atmosphere.
Analytical Methods for Purity Assessment
To effectively troubleshoot your synthesis, it is crucial to have reliable analytical methods to monitor the reaction and assess the purity of the final product.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method with UV detection is a powerful tool for analyzing this compound and its potential impurities.
Typical HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 25-30 °C |
This method should be able to separate the product from the more polar piperidine-4-carboxylic acid starting material and other potential organic impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an essential tool for the structural confirmation of the final product and the identification of impurities.
Expected ¹H NMR Signals (in D₂O):
-
Piperidine ring protons: A series of multiplets between approximately 1.5 and 4.0 ppm.
-
The absence of a signal for the piperidine N-H proton (which would be present in the starting material) and the presence of signals corresponding to the carbamoyl group protons (if not exchanged with D₂O) are indicative of product formation.
Expected ¹³C NMR Signals:
-
Carboxylic acid carbonyl: ~175-180 ppm
-
Carbamoyl carbonyl: ~160-165 ppm
-
Piperidine ring carbons: ~25-50 ppm
A comprehensive 2D NMR analysis (COSY, HSQC, HMBC) can be performed for unambiguous structural assignment.[7]
References
- 1. CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid - Google Patents [patents.google.com]
- 2. tandfonline.com [tandfonline.com]
- 3. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US6284904B1 - Purification of organic acids using anion exchange chromatography - Google Patents [patents.google.com]
- 6. teledyneisco.com [teledyneisco.com]
- 7. benchchem.com [benchchem.com]
Optimizing reaction conditions for 1-carbamoylpiperidine-4-carboxylic acid synthesis
Welcome to the dedicated technical support center for the synthesis of 1-carbamoylpiperidine-4-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the synthesis of this important building block. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.
I. Introduction to the Synthesis
This compound is a valuable synthon in drug discovery, often used to introduce a constrained carbamoylpiperidine moiety into lead compounds to modulate physicochemical properties such as solubility, polarity, and hydrogen bonding capacity. The synthesis, while conceptually straightforward, can present several challenges that impact yield, purity, and scalability.
The most common synthetic approach involves the reaction of piperidine-4-carboxylic acid (isonipecotic acid) with a source of the carbamoyl group. A critical consideration in this synthesis is the presence of two nucleophilic sites: the secondary amine of the piperidine ring and the carboxylate group. Selective reaction at the nitrogen atom is paramount to achieving the desired product.
A plausible and efficient synthetic strategy involves a two-step process:
-
Esterification of Piperidine-4-carboxylic Acid: The carboxylic acid functionality is first protected as an ester (e.g., methyl or ethyl ester) to prevent its interference in the subsequent N-carbamoylation step.
-
N-Carbamoylation and Hydrolysis: The piperidine nitrogen of the ester is then reacted with a carbamoylating agent, followed by hydrolysis of the ester to yield the final carboxylic acid.
This guide will focus on troubleshooting and optimizing this synthetic route.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Ester Intermediate | Incomplete reaction: Insufficient reaction time or temperature. | Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or moderately increasing the temperature. |
| Decomposition of starting material: Use of harsh acidic conditions (e.g., concentrated sulfuric acid at high temperatures) can lead to side reactions. | Employ milder esterification methods, such as using thionyl chloride in methanol at low temperatures or using trimethylsilyldiazomethane for a high-yielding, clean reaction.[1] | |
| Inefficient work-up: Loss of the water-soluble ester hydrochloride during aqueous extraction. | Neutralize the reaction mixture carefully with a base like sodium bicarbonate and extract thoroughly with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).[2] | |
| Low Yield of Final Product (this compound) | Inefficient N-carbamoylation: The chosen carbamoylating agent may not be reactive enough, or the reaction conditions may be suboptimal. | Consider using a more reactive carbamoylating agent like isocyanic acid (generated in situ from cyanate salts) or trimethylsilyl isocyanate in the presence of a base. |
| Side reactions: The ester group may be susceptible to hydrolysis or aminolysis under the carbamoylation conditions, especially if a strong base is used at elevated temperatures. | Perform the carbamoylation at a controlled temperature (e.g., 0 °C to room temperature). Use a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to scavenge any acid generated during the reaction.[3][4] | |
| Incomplete ester hydrolysis: The hydrolysis of the ester to the final carboxylic acid may not go to completion. | Use a sufficient excess of a strong base like lithium hydroxide or sodium hydroxide in a mixture of water and a co-solvent like methanol or THF. Monitor the reaction by TLC until the starting ester is fully consumed.[5] | |
| Product loss during purification: The final product is a polar, zwitterionic compound, which can be challenging to extract and purify. | After hydrolysis, carefully acidify the reaction mixture to a pH of approximately 3-4 to protonate the carboxylate, which may cause the product to precipitate. If it remains in solution, consider using techniques like ion-exchange chromatography or reverse-phase chromatography for purification. | |
| Presence of Significant Impurities in the Final Product | Unreacted starting material: Incomplete esterification or carbamoylation. | Optimize the reaction conditions for each step to ensure complete conversion. Purification by recrystallization or chromatography may be necessary. |
| Formation of N,N'-dicarbamoylpiperazine-2,5-dione: A potential side product from the self-condensation of the starting amino acid under harsh conditions. | Maintain moderate reaction temperatures and avoid overly acidic or basic conditions for prolonged periods. | |
| Hydrolysis of the carbamoyl group: The carbamoyl group can be sensitive to harsh acidic or basic conditions during work-up or purification. | Use mild conditions for work-up and purification. Avoid strong acids or bases and prolonged heating. |
III. Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of this compound?
A1: The selective N-carbamoylation of the piperidine nitrogen without affecting the ester group is the most crucial step. The choice of carbamoylating agent and reaction conditions must be carefully optimized to achieve high selectivity and yield. Using a protected carboxylic acid (as an ester) is a common strategy to circumvent this issue.[2]
Q2: Can I perform the carbamoylation directly on piperidine-4-carboxylic acid without esterification?
A2: Direct carbamoylation is challenging due to the competing nucleophilicity of the carboxylate anion. Under basic conditions, the carboxylate is a better nucleophile than the neutral amine. Under acidic conditions, the amine is protonated and non-nucleophilic. However, it might be possible under carefully controlled, neutral pH conditions with a highly selective carbamoylating agent, though this would require significant optimization.
Q3: What are the best analytical techniques to monitor the progress of the reaction?
A3: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. TLC provides a quick and straightforward way to visualize the disappearance of starting materials and the appearance of products. LC-MS is invaluable for confirming the mass of the desired products and identifying any major side products, which is crucial for troubleshooting.
Q4: My final product is difficult to purify. What are some alternative purification strategies?
A4: Due to the polar and potentially zwitterionic nature of this compound, standard silica gel chromatography can be challenging. Consider the following alternatives:
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material.
-
Reverse-Phase Chromatography (C18): This is often effective for purifying polar compounds. A gradient of water (with a modifier like 0.1% formic acid or acetic acid) and acetonitrile or methanol is typically used as the mobile phase.
-
Ion-Exchange Chromatography: This technique can be very effective for separating charged molecules like amino acids and their derivatives.
Q5: Are there any safety precautions I should be aware of during this synthesis?
A5: Yes, standard laboratory safety practices should always be followed. Specifically:
-
Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases. It should be handled in a well-ventilated fume hood.
-
Isocyanates are toxic and potent lachrymators. They should also be handled with care in a fume hood.
-
Strong acids and bases are corrosive. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
IV. Experimental Protocols
Protocol 1: Synthesis of Methyl 1-Carbamoylpiperidine-4-carboxylate
This protocol outlines the esterification of piperidine-4-carboxylic acid followed by N-carbamoylation.
Step 1: Esterification of Piperidine-4-carboxylic Acid to Methyl Piperidine-4-carboxylate Hydrochloride
-
Suspend piperidine-4-carboxylic acid (1 equivalent) in anhydrous methanol (5-10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and maintain for 2-4 hours, or until TLC/LC-MS indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude methyl piperidine-4-carboxylate hydrochloride as a solid. This can be used in the next step without further purification.
Step 2: N-Carbamoylation of Methyl Piperidine-4-carboxylate
-
Dissolve the crude methyl piperidine-4-carboxylate hydrochloride (1 equivalent) in a mixture of water and a suitable organic co-solvent like dioxane (1:1 v/v).
-
Add potassium cyanate (1.5 equivalents) to the solution.
-
Slowly add glacial acetic acid to maintain a slightly acidic pH (around 5-6).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC/LC-MS.
-
Upon completion, extract the reaction mixture with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the crude product by silica gel column chromatography to afford methyl 1-carbamoylpiperidine-4-carboxylate.
Protocol 2: Hydrolysis to this compound
-
Dissolve methyl 1-carbamoylpiperidine-4-carboxylate (1 equivalent) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (1.5 - 2.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature until the starting material is completely consumed as monitored by TLC/LC-MS.
-
Remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Carefully acidify the solution to pH 3-4 with 1M HCl.
-
If a precipitate forms, collect the solid by filtration, wash with cold water, and dry under vacuum.
-
If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., a mixture of chloroform and isopropanol). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.
V. Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting common issues during the synthesis.
VI. References
-
ChemBK. (n.d.). 1-carbamimidoylpiperidine-4-carboxylic acid. Retrieved from --INVALID-LINK--
-
Hammarström, L. G. J., Fu, Y., Vail, S., Hammer, R. P., & McLaughlin, M. L. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses Procedure. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Troubleshooting low yield in Nipamovir synthesis. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Troubleshooting low yield in hCAXII-IN-7 chemical synthesis. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 1-carbamoyl-piperidine-4-carboxylic acid. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). sigma-aldrich 1-carbamoyl-piperidine-4-carboxylic acid. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). An In-depth Technical Guide on 1-Cyclopentylpiperidine-4-carboxylic acid: Synthesis, Potential Pharmacology, and Comparative Ana. Retrieved from --INVALID-LINK--
-
László, T., et al. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 17(12), 14697-14711. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2022). Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester. Retrieved from --INVALID-LINK--
-
Misic-Vukovic, M., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-800. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in 1-Piperidinepentanoic Acid Synthesis. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid. Retrieved from --INVALID-LINK--
-
Chem-Impex. (n.d.). 4-Boc-amino-1-Z-piperidine-4-carboxylic acid. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). WO2006013550A3 - Process for preparation of piperidine carboxylic acid. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid. Retrieved from --INVALID-LINK--
-
ChemWhat. (n.d.). 1-([(4-NITROPHENYL)AMINO]CARBONYL)PIPERIDINE-4-CARBOXYLIC ACID. Retrieved from --INVALID-LINK--
-
Leah4sci. (2025, March 18). Carboxylic Acid Derivative Reactions, Mechanisms, Synthesis + Shortcuts [Live Recording]. YouTube. Retrieved from --INVALID-LINK--
References
Troubleshooting low yield in 1-carbamoylpiperidine-4-carboxylic acid reactions
Welcome to the technical support center for the synthesis of 1-carbamoylpiperidine-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges, particularly low yields, during the synthesis of this important building block. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to diagnose issues and rationally design solutions.
Introduction: The Synthetic Challenge
This compound is a valuable synthon in drug discovery, often used as a constrained scaffold in medicinal chemistry. The most common and direct synthetic route involves the carbamoylation of the secondary amine of isonipecotic acid (piperidine-4-carboxylic acid). While seemingly straightforward, this reaction is frequently plagued by low yields due to competing side reactions and the inherent reactivity of the starting materials. This guide provides a structured approach to troubleshooting these issues.
Primary Synthetic Pathway
The standard synthesis involves the reaction of isonipecotic acid with an in situ generated isocyanic acid (HNCO). Isocyanic acid is typically formed by the protonation of a cyanate salt, such as potassium or sodium cyanate, in an aqueous medium.
Side reactions to avoid during the synthesis of 1-carbamoylpiperidine-4-carboxylic acid
Technical Support Guide: Synthesis of 1-Carbamoylpiperidine-4-carboxylic Acid
From the Desk of a Senior Application Scientist
Welcome to our dedicated technical guide for the synthesis of this compound. This molecule, while structurally straightforward, presents several synthetic challenges that can impact yield, purity, and scalability. The key to a successful synthesis lies in understanding and controlling the reactivity of the functional groups involved, particularly during the critical N-carbamoylation step.
This guide is structured not as a rigid protocol but as a dynamic troubleshooting resource. We will explore the common pitfalls encountered in the laboratory, explain the underlying chemical principles driving these side reactions, and provide validated strategies and protocols to ensure a successful and reproducible outcome. Our goal is to empower you with the expertise to not only follow a procedure but to anticipate, diagnose, and solve problems as they arise.
Section 1: Foundational Synthetic Strategy & Key Control Points
The most reliable and common synthetic route involves a two-stage process starting from piperidine-4-carboxylic acid (isonipecotic acid).[1][2] The core strategy is to first protect the carboxylic acid functionality to prevent its interference in the subsequent step, followed by the introduction of the carbamoyl group at the piperidine nitrogen.
The two critical stages are:
-
Protection: The carboxylic acid is temporarily converted into an ester (e.g., methyl or ethyl ester) to mask its acidic proton and nucleophilicity.[1]
-
Carbamoylation & Deprotection: The secondary amine of the piperidine ester is reacted with a source of the carbamoyl group, followed by hydrolysis of the ester to yield the final product.
The following workflow diagram illustrates this pathway and highlights the junctures where side reactions most commonly occur.
Caption: Synthetic workflow highlighting critical side reaction points.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most frequent issues encountered during synthesis in a practical question-and-answer format.
Q1: My yield is low after the carbamoylation step, and I'm isolating a significant amount of a symmetrical urea byproduct. What is happening and how do I fix it?
A1: The Problem & Root Cause
This is the most common side reaction and is almost always caused by the presence of water in your reaction mixture. The isocyanate reagent (or its precursor) used for carbamoylation is highly electrophilic and reacts rapidly with any available nucleophile. Water, even in trace amounts from solvents, reagents, or atmospheric moisture, will react with the isocyanate to form an unstable carbamic acid intermediate.[3][4][5] This intermediate quickly decomposes, releasing carbon dioxide and generating a primary amine.[6][7] This newly formed amine is highly nucleophilic and will react with a second molecule of isocyanate, leading to the formation of an undesired symmetrical urea, consuming your reagent and reducing the yield of your target product.[7][8][9]
Preventative Measures & Protocol
Strict control of anhydrous conditions is non-negotiable.
-
Solvent & Reagent Preparation:
-
Use anhydrous solvents. Purchase them sealed or dry them using appropriate methods (e.g., distillation over sodium/benzophenone for THF, or storage over activated molecular sieves).
-
Ensure your piperidine ester starting material is dry. If it's a salt (e.g., HCl), ensure it is fully neutralized and extracted, and the organic solution is dried thoroughly (e.g., with Na₂SO₄ or MgSO₄) before solvent removal.
-
-
Reaction Setup:
-
Assemble your glassware hot from the oven and cool it under a stream of dry nitrogen or argon.
-
Maintain a positive pressure of inert gas (N₂ or Ar) throughout the entire reaction, from reagent addition to quenching. Use a bubbler or balloon to monitor the atmosphere.
-
Validated Protocol: Anhydrous Carbamoylation
-
Glassware Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with argon. Repeat three times.
-
Reagent Addition: Dissolve the piperidine-4-carboxylate ester (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under argon.
-
Cooling: Cool the solution to 0 °C in an ice bath. This moderates the reaction rate and minimizes potential side reactions like isocyanate trimerization.
-
Isocyanate Addition: Add your isocyanate source (e.g., trimethylsilyl isocyanate or a solution of cyanic acid) dropwise via syringe over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the consumption of the starting material by TLC or LC-MS.
-
Verification: Upon completion, the formation of a single major product spot/peak corresponding to the 1-carbamoylpiperidine-4-carboxylate ester should be observed, with minimal presence of the starting amine.
Q2: The carbamoylating agent appears to be reacting with the carboxylic acid group instead of the piperidine nitrogen. How can I improve selectivity?
A2: The Problem & Root Cause
This issue arises if you attempt to perform the carbamoylation directly on unprotected piperidine-4-carboxylic acid. The carboxylic acid proton is acidic, and its conjugate base (carboxylate) is nucleophilic. An isocyanate can react with the carboxylic acid group itself to form a mixed anhydride, which can then decompose to an amide and carbon dioxide.[3][10] This pathway directly competes with the desired reaction at the piperidine nitrogen, leading to a mixture of products and low yield of the target molecule. To ensure chemoselectivity, the carboxylic acid must be masked with a protecting group.[11][12]
Preventative Measures & Protocol
The standard and most effective solution is to protect the carboxylic acid as an ester (e.g., methyl, ethyl, or tert-butyl).[1][13] Esters are unreactive towards isocyanates under neutral or basic conditions.
Validated Protocol: Fischer Esterification
-
Setup: Suspend piperidine-4-carboxylic acid (1.0 eq) in an excess of dry methanol (or ethanol).
-
Catalyst Addition: Cool the suspension in an ice bath. Slowly and carefully add thionyl chloride (SOCl₂) (1.2-1.5 eq) dropwise. Alternatively, a strong acid catalyst like sulfuric acid can be used.[1]
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC (disappearance of the starting material).
-
Workup: Cool the reaction mixture and remove the excess alcohol under reduced pressure. The resulting product is typically the hydrochloride salt of the ester.
-
Neutralization: The crude ester hydrochloride can be dissolved in water and neutralized with a base (e.g., NaHCO₃ solution) and then extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over Na₂SO₄, filtered, and concentrated to yield the free base of the piperidine-4-carboxylate ester, which is now ready for the carbamoylation step.[1]
Q3: During the final ester hydrolysis step, I'm observing loss of the carbamoyl group. How can I preserve it while deprotecting the ester?
A3: The Problem & Root Cause
The N-carbamoyl group is essentially a urea functional group, which is a type of amide. While amides are generally stable, they can be hydrolyzed under harsh acidic or basic conditions, especially with prolonged heating.[14] If your ester saponification conditions are too aggressive (e.g., high concentrations of NaOH or HCl at high temperatures), you risk cleaving not only the desired ester but also the carbamoyl group, regenerating the piperidine amine.[15][16]
Preventative Measures & Protocol
The key is to use mild hydrolysis conditions and carefully monitor the reaction progress to avoid over-exposure. Saponification using lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system at room temperature is a widely accepted and gentle method.[17]
Validated Protocol: Mild Saponification
-
Setup: Dissolve the 1-carbamoylpiperidine-4-carboxylate ester (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).
-
Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O) (1.5-3.0 eq) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 2-12 hours.
-
Monitoring: Monitor the reaction closely by TLC or LC-MS. The goal is to stop the reaction as soon as the starting ester is consumed.
-
Workup: Once complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ether or hexanes to remove any unreacted starting material.
-
Isolation: Cool the aqueous layer in an ice bath and carefully acidify to pH ~3-4 with cold 1N HCl. The final product, this compound, should precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Section 3: Summary of Key Parameters for Side Reaction Avoidance
| Parameter | Recommended Condition | Side Reaction(s) Avoided | Rationale |
| Atmosphere | Inert (Nitrogen or Argon) | Symmetrical Urea Formation | Prevents atmospheric moisture from reacting with the highly sensitive isocyanate reagent.[3][7] |
| Solvents | Anhydrous Grade | Symmetrical Urea Formation | Eliminates water as a competing nucleophile during the carbamoylation step.[4] |
| Temperature | 0 °C to Room Temperature | Isocyanate Dimerization/Trimerization, Runaway Reactions | Controls the exothermicity and reactivity of the isocyanate, preventing self-reaction. |
| Protecting Group | Ester (Methyl, Ethyl, t-Butyl) | Reaction at Carboxylic Acid | Masks the acidic and nucleophilic carboxylic acid group, ensuring selective N-carbamoylation.[1][11] |
| Deprotection | Mild Base (LiOH), Room Temp | Carbamoyl Group Hydrolysis | Ensures selective cleavage of the ester without affecting the more robust carbamoyl (urea) group.[16][17] |
References
- 1. benchchem.com [benchchem.com]
- 2. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Isocyanate - Wikipedia [en.wikipedia.org]
- 5. doxuchem.com [doxuchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 9. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. biosynth.com [biosynth.com]
- 12. benchchem.com [benchchem.com]
- 13. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Anidoxime - Wikipedia [en.wikipedia.org]
- 16. Hydrolysis of a carbamate triggered by coordination of metal ions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 17. N-BOC-piperidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
Improving the purity of 1-carbamoylpiperidine-4-carboxylic acid
An In-depth Technical Guide to Improving the Purity of 1-carbamoylpiperidine-4-carboxylic Acid
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve purity-related issues encountered during their experiments. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, to empower you to make informed decisions in your work.
Introduction to this compound
This compound is a derivative of piperidine-4-carboxylic acid (isonipecotic acid) and serves as a valuable building block in medicinal chemistry.[1] The purity of this compound is critical for the success of subsequent synthetic steps and for ensuring the accuracy of biological and pharmacological studies. This guide will address common challenges in purifying this compound and provide practical, field-tested solutions.
Common Impurities and Their Origins
The purity of this compound is often compromised by impurities originating from its synthesis. A common synthetic route involves the reaction of piperidine-4-carboxylic acid (isonipecotic acid) with a carbamoylating agent. Potential impurities include:
-
Unreacted Starting Materials: Residual piperidine-4-carboxylic acid is a common impurity.
-
Side-Reaction Products: Depending on the reaction conditions, side reactions can lead to the formation of various byproducts.
-
Residual Solvents: Solvents used in the synthesis and purification steps can be retained in the final product.
The presence of these impurities can be indicated by a depressed and broad melting point, unexpected signals in NMR spectra, or additional peaks in LC-MS analysis.
Troubleshooting Guide
This section is formatted as a series of questions and answers to directly address common issues you may face.
Question 1: My final product exhibits a low and broad melting point. What are the likely causes, and how can I rectify this?
A low and broad melting point is a classic sign of an impure compound. The impurities disrupt the crystal lattice of the pure compound, leading to a depression and broadening of the melting point range.
Causality:
-
Presence of Unreacted Starting Materials: The most common impurity is often the starting material, in this case, piperidine-4-carboxylic acid.
-
Formation of Byproducts: The reaction conditions may not have been optimal, leading to the formation of side products.
-
Trapped Solvents: Solvents from the reaction or a previous purification step may be present.
Solutions:
Two primary methods for purifying solid organic compounds are recrystallization and column chromatography.
Experimental Protocol 1: Recrystallization
Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and then allowing it to crystallize upon cooling. The impurities remain in the solvent.
Step-by-Step Methodology:
-
Solvent Selection: The choice of solvent is crucial. A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A solvent screen should be performed with common laboratory solvents such as water, ethanol, isopropanol, ethyl acetate, and mixtures thereof.[2]
-
Dissolution: In a flask, add the impure this compound and a small amount of the selected solvent. Heat the mixture to the solvent's boiling point while stirring. Add more solvent in small portions until the compound is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Data Presentation: Solvent Screening for Recrystallization
| Solvent | Solubility at Room Temp. | Solubility at Boiling | Crystal Formation on Cooling |
| Water | Sparingly soluble | Soluble | Good |
| Ethanol | Soluble | Very Soluble | Poor |
| Isopropanol | Sparingly soluble | Soluble | Good |
| Ethyl Acetate | Insoluble | Sparingly soluble | - |
| Acetone | Sparingly soluble | Soluble | Moderate |
| Ethanol/Water | Adjustable | Adjustable | Potentially very good |
Experimental Protocol 2: Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.[3]
Step-by-Step Methodology:
-
Stationary Phase Selection: Silica gel is a common stationary phase for the purification of polar compounds like carboxylic acids.
-
Mobile Phase Selection: A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. The polarity of the mobile phase is optimized using thin-layer chromatography (TLC) to achieve good separation.
-
Column Packing: Pack a glass column with a slurry of silica gel in the non-polar solvent.
-
Sample Loading: Dissolve the impure compound in a minimal amount of the mobile phase or a more polar solvent and load it onto the top of the column.
-
Elution: Pass the mobile phase through the column and collect fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Question 2: My NMR and LC-MS analyses show unexpected peaks. How can I identify these impurities?
The identification of impurities is key to optimizing the reaction and purification conditions.
Causality and Identification:
-
NMR Spectroscopy:
-
Unreacted Starting Material (Piperidine-4-carboxylic acid): Look for characteristic peaks of the starting material. The absence of the carbamoyl group's proton signals would be a key indicator.
-
Side Products: Analyze the chemical shifts, integration, and coupling patterns of the impurity peaks to deduce its structure.
-
-
LC-MS (Liquid Chromatography-Mass Spectrometry):
-
This technique is highly sensitive for detecting and identifying impurities.[4] The mass-to-charge ratio (m/z) of the impurity peaks can provide the molecular weight, which is a critical piece of information for identification.
-
Logical Relationship Diagram: Impurity Identification Workflow
Caption: Workflow for identifying unknown impurities.
Question 3: My yield is significantly low after purification. How can I improve it while maintaining high purity?
Low yield is a common problem, and it's often a trade-off with purity. However, optimizing your purification technique can help.
Causality and Optimization:
-
Recrystallization:
-
Using too much solvent: This will result in some of your product remaining in the solution even after cooling. Use the minimum amount of hot solvent necessary to dissolve your compound.
-
Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
-
Column Chromatography:
-
Improper mobile phase: If the mobile phase is too polar, your compound may elute too quickly with impurities. If it's not polar enough, your compound may not elute at all or result in broad peaks, leading to mixed fractions. Optimize the mobile phase with TLC.
-
Column overloading: Loading too much sample can lead to poor separation. Use an appropriate amount of silica gel for the amount of sample you are purifying.
-
Experimental Workflow Diagram: Purification Optimization
Caption: Decision-making process for purification optimization.
Frequently Asked Questions (FAQs)
Q1: What is a typical purity level for commercially available this compound?
Commercial suppliers typically offer this compound at purities of 95% or higher. For more demanding applications, such as in late-stage drug development, purities exceeding 98% or 99% may be required.
Q2: Which analytical techniques are best suited for determining the purity of this compound?
A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Excellent for quantifying the purity and detecting non-volatile impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides purity information and molecular weights of any impurities.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify and quantify impurities if their structures are known or can be deduced.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.
Q3: Are there any known stability or storage issues with this compound?
Like many carboxylic acids, this compound should be stored in a cool, dry place away from strong bases and oxidizing agents. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation over long periods.
References
Stability issues of 1-carbamoylpiperidine-4-carboxylic acid in solution
Welcome to the technical support center for 1-carbamoylpiperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered in solution. Our goal is to equip you with the scientific understanding and practical protocols to ensure the integrity of your experiments.
Introduction to the Stability of this compound
This compound is a molecule of interest in pharmaceutical research, featuring a piperidine ring N-substituted with a carbamoyl group and a carboxylic acid at the 4-position. The stability of this compound in solution is paramount for obtaining reliable and reproducible experimental results. The presence of both a carbamoyl (amide) and a carboxylic acid functional group introduces specific vulnerabilities that must be considered during handling, storage, and experimental use.
This guide will delve into the potential degradation pathways, provide answers to frequently asked questions, and offer detailed troubleshooting protocols to identify and mitigate stability issues.
Frequently Asked Questions (FAQs)
Q1: I am observing a decrease in the concentration of my this compound stock solution over time. What could be the cause?
A decrease in concentration suggests that the compound is degrading. The primary suspect for degradation in aqueous solutions is the hydrolysis of the carbamoyl group.[1][2] This reaction can be catalyzed by both acidic and basic conditions, leading to the formation of piperidine-4-carboxylic acid and ammonia. The rate of hydrolysis is often dependent on the pH and temperature of the solution.[3][4][5]
Q2: What are the most likely degradation products of this compound?
Based on the structure, the most probable degradation pathways are:
-
Hydrolysis: Cleavage of the N-carbamoyl bond to yield piperidine-4-carboxylic acid and isocyanic acid (which would further hydrolyze to ammonia and carbon dioxide). This is often the most significant pathway in aqueous solutions.[1][2]
-
Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost as carbon dioxide, although this typically requires significant thermal stress.[6][7][8]
-
Oxidation: The tertiary amine within the piperidine ring could be susceptible to oxidation, potentially forming an N-oxide.[6] This is a consideration if the solution is exposed to oxidizing agents or atmospheric oxygen over extended periods.
Q3: How does pH affect the stability of this compound?
The stability of this compound is expected to be highly pH-dependent.[3][4][5]
-
Acidic conditions (pH < 4): Acid-catalyzed hydrolysis of the carbamoyl group is likely to be a major degradation route.
-
Neutral conditions (pH ~7): The compound is expected to be most stable around neutral pH.[4][5]
-
Basic conditions (pH > 8): Base-catalyzed hydrolysis of the carbamoyl group will likely lead to rapid degradation.
It is crucial to determine the optimal pH range for your specific application through stability studies.
Q4: What are the recommended storage conditions for solutions of this compound?
To minimize degradation, solutions should be:
-
Stored at low temperatures (-20°C or -80°C).
-
Protected from light to prevent potential photodegradation.
-
Maintained at or near a neutral pH, if compatible with the experimental design.
-
Prepared fresh whenever possible, especially for sensitive assays.
For long-term storage, consider aliquoting the stock solution to avoid repeated freeze-thaw cycles.
Q5: Can I heat my solution to aid in dissolving the compound?
Caution should be exercised when heating solutions of this compound. Elevated temperatures can accelerate the rate of hydrolysis and potentially lead to thermal degradation, such as decarboxylation.[6][7][8] If heating is necessary, use the lowest effective temperature for the shortest possible duration.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC/LC-MS analysis. | Degradation of the parent compound. | 1. Conduct a forced degradation study (see Protocol 1) to generate and identify potential degradation products. 2. Analyze a freshly prepared sample as a control. 3. Re-evaluate solution pH, storage temperature, and exposure to light. |
| Inconsistent results between experimental replicates. | Instability of the compound under assay conditions. | 1. Assess the stability of the compound in the specific assay buffer and at the assay temperature over the duration of the experiment. 2. Consider preparing fresh solutions for each experiment. |
| Loss of biological activity. | Formation of inactive degradation products. | 1. Confirm the identity and purity of the compound using a validated analytical method before each experiment. 2. Investigate the stability of the compound under the specific biological assay conditions. |
| Precipitation in the solution upon storage. | Change in solubility due to degradation or pH shift. | 1. Analyze the supernatant and the precipitate to identify the components. 2. Degradation products may have different solubility profiles. 3. Ensure the buffer capacity is sufficient to maintain the desired pH. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways, which is crucial for developing a stability-indicating analytical method.[9][10][11][12]
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC-UV or LC-MS system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for 8 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample and a solution sample in an oven at 80°C for 48 hours.[6][7][8]
-
Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber as per ICH Q1B guidelines.
-
-
Sample Analysis:
-
At designated time points, withdraw samples.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all stressed samples, along with an unstressed control, using a suitable HPLC or LC-MS method.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify and quantify the degradation products.
-
Characterize the major degradation products using LC-MS/MS if possible.
-
Protocol 2: pH-Dependent Stability Study
Objective: To determine the stability of this compound across a range of pH values.
Materials:
-
This compound stock solution
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.
-
HPLC system
Procedure:
-
Sample Preparation: Dilute the stock solution into each buffer to a final concentration suitable for HPLC analysis.
-
Incubation: Incubate the buffered solutions at a constant temperature (e.g., 40°C).
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analysis: Analyze each sample by HPLC to determine the remaining concentration of the parent compound.
-
Data Analysis: Plot the natural logarithm of the concentration versus time for each pH to determine the pseudo-first-order degradation rate constant (k). Plot log(k) versus pH to generate a pH-rate profile.[4][5]
Potential Degradation Pathways
The following diagram illustrates the hypothesized primary degradation pathways for this compound in solution. The most likely route is hydrolysis of the carbamoyl group.
// Nodes with chemical structures
Parent [label=<
this compound
HydrolysisProduct [label=<
Piperidine-4-carboxylic acid
DecarboxylationProduct [label=<
Piperidine-1-carboxamide
// Edges representing reactions Parent -> HydrolysisProduct [label="Hydrolysis (H₂O, H⁺/OH⁻)"]; Parent -> DecarboxylationProduct [label="Thermal Degradation (Δ, -CO₂)"]; } } Caption: Hypothesized degradation pathways.
Summary of Stability-Indicating Parameters
| Parameter | Stress Condition | Potential Outcome | Analytical Method |
| Hydrolysis | Acidic and basic pH | Formation of piperidine-4-carboxylic acid | RP-HPLC, LC-MS |
| Oxidation | 3% H₂O₂ | Formation of N-oxide and other oxidative products | RP-HPLC, LC-MS |
| Thermal Stability | High temperature (e.g., 80°C) | Decarboxylation, other degradation products | RP-HPLC, LC-MS, TGA |
| Photostability | UV/Visible light exposure | Formation of photodegradation products | RP-HPLC, LC-MS |
This technical support guide provides a framework for understanding and investigating the stability of this compound. It is essential to perform these studies to ensure the quality and reliability of your research data.
References
- 1. Sciencemadness Discussion Board - Acid-catalyzed hydrolysis of 1-piperoylpiperidine - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Kinetics of hydrolysis of acetyl, valeroyl and nicotinoyl acyl derivatives of stobadine [pubmed.ncbi.nlm.nih.gov]
- 3. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. chromatographyonline.com [chromatographyonline.com]
Challenges in the scale-up synthesis of 1-carbamoylpiperidine-4-carboxylic acid
Welcome to the technical support center for the synthesis of 1-carbamoylpiperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis. Here, we address common challenges through a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical experience.
Introduction
This compound is a key building block in medicinal chemistry. While its synthesis on a laboratory scale is well-documented, scaling up the process for pilot or manufacturing campaigns introduces a unique set of challenges. These can range from reaction kinetics and thermal management to purification and impurity control. This guide provides in-depth technical insights to help you anticipate and overcome these hurdles, ensuring a robust and efficient scale-up synthesis.
Core Synthesis Pathway: A Visual Overview
The primary route for synthesizing this compound involves the reaction of piperidine-4-carboxylic acid (isonipecotic acid) with an isocyanate or a related carbamoylating agent. The following diagram illustrates the general workflow.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide: Navigating Scale-Up Challenges
This section addresses specific problems you may encounter during the scale-up synthesis in a question-and-answer format.
Reaction Control & Exothermicity
Q1: My reaction is showing a significant exotherm upon addition of the carbamoylating agent, which was not as pronounced on the lab scale. How can I control this?
A1: This is a critical scale-up challenge. The surface-area-to-volume ratio decreases as the reactor size increases, leading to less efficient heat dissipation.
-
Causality: The reaction between the secondary amine of isonipecotic acid and an isocyanate is highly exothermic. On a small scale, this heat is easily dissipated to the surroundings. On a larger scale, inadequate heat removal can lead to a runaway reaction, side product formation, and potential safety hazards.
-
Troubleshooting Steps:
-
Slow Addition: Add the carbamoylating agent subsurface and at a controlled, slow rate. This allows the reactor's cooling system to keep pace with the heat generation.
-
Lower Initial Temperature: Start the reaction at a lower temperature than in the lab-scale protocol. This provides a larger temperature window to absorb the exotherm.
-
Solvent Selection: Ensure the solvent has a sufficiently high boiling point and can absorb the heat generated.
-
Agitation: Proper agitation is crucial for uniform heat distribution. Ensure your reactor's agitation is sufficient to prevent localized hot spots.
-
Q2: I am observing the formation of a urea-based impurity that was not a major issue in my small-scale runs. What is the cause and how can I mitigate it?
A2: The formation of urea byproducts often points to the reaction of the isocyanate with water.
-
Causality: Isocyanates are highly reactive towards nucleophiles, including water. Any moisture present in the starting materials or solvent will react with the isocyanate to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The newly formed amine can then react with another molecule of isocyanate to form a symmetric urea impurity.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all starting materials, solvents, and the reactor are thoroughly dried before use. Use of a drying agent or azeotropic distillation of the solvent may be necessary.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reactor.
-
Order of Addition: Add the isonipecotic acid to the solvent first, and then add the isocyanate. This ensures the isocyanate has a higher probability of reacting with the desired amine rather than trace water.
-
Product Isolation & Purification
Q3: My product is not precipitating cleanly upon pH adjustment during the work-up. I'm getting an oily or gummy solid. How can I improve the crystallization?
A3: This is a common issue when scaling up crystallizations. The cooling rate and solvent environment play a significant role in crystal morphology.
-
Causality: Rapid changes in pH and temperature can lead to supersaturation and "oiling out" of the product, where it separates as a liquid phase before it has a chance to form an ordered crystal lattice. The presence of impurities can also inhibit proper crystal formation.
-
Troubleshooting Steps:
-
Controlled pH Adjustment: Add the acid for pH adjustment slowly and with vigorous stirring to avoid localized areas of high concentration.
-
Temperature Control: Cool the mixture slowly after pH adjustment. A gradual cooling profile often yields better crystalline material.
-
Anti-Solvent Addition: Consider adding an anti-solvent (a solvent in which the product is poorly soluble) slowly to the solution to induce crystallization.
-
Seeding: Introduce a small amount of pure, crystalline product (seed crystals) at the appropriate temperature to encourage the growth of well-defined crystals.
-
Solvent System: The solubility of piperidine-4-carboxylic acid and its derivatives is pH-dependent.[1] Experiment with different solvent systems for the crystallization. For instance, a mixture of a polar solvent like water or an alcohol with a less polar co-solvent might improve crystal quality.
-
Q4: I am struggling with the filtration of the final product. The filter cake is very fine and filtration is slow.
A4: Fine particle size is often a result of rapid precipitation.
-
Causality: As discussed in the previous point, "crashing out" the product through rapid pH adjustment or cooling leads to the formation of very small particles, which can clog the filter medium and significantly slow down filtration time on a large scale.
-
Troubleshooting Steps:
-
Optimize Crystallization: The key is to control the crystallization process to generate larger particles. Refer to the troubleshooting steps for Q3.
-
Digestion/Aging: Hold the slurry at a constant temperature for a period after crystallization. This process, known as digestion or aging, allows smaller particles to dissolve and redeposit onto larger crystals (Ostwald ripening), improving the particle size distribution.
-
Filter Aid: While not always ideal as it can introduce impurities, a filter aid (e.g., Celite®) can be used to improve filtration speed. This should be a last resort and would require validation to ensure it doesn't affect product quality.
-
Frequently Asked Questions (FAQs)
Q1: What is the best carbamoylating agent to use for this synthesis at scale?
A1: The choice of carbamoylating agent depends on factors like cost, safety, and reactivity.
-
Isocyanates (e.g., trimethylsilyl isocyanate): These are highly reactive but can be hazardous to handle, especially on a large scale. They are sensitive to moisture, which can lead to urea byproducts.
-
Sodium or Potassium Cyanate with an Acid: This is a common and cost-effective method. The in-situ generation of isocyanic acid (HNCO) from the salt and an acid (e.g., trifluoroacetic acid or hydrochloric acid) allows for a more controlled reaction.
-
Chloroformates followed by Ammonia: This two-step process involves forming a carbamate ester which is then reacted with ammonia.[2] While longer, it can offer better control.
Q2: What are the critical process parameters to monitor during the scale-up?
A2: Key parameters to monitor include:
-
Temperature: Crucial for controlling the reaction rate and preventing side reactions.
-
pH: Important for both the reaction and the product isolation steps. The solubility of the starting material and product is pH-dependent.[1]
-
Addition Rate: Controls the exotherm and can influence impurity formation.
-
Agitation Speed: Ensures homogeneity and efficient heat transfer.
-
Reaction Concentration: Can affect reaction kinetics and product isolation.
Q3: How can I effectively remove unreacted isonipecotic acid from my final product?
A3: Isonipecotic acid has different solubility properties than the carbamoylated product.
-
pH Adjustment and Extraction: Isonipecotic acid is zwitterionic and its solubility in water is significant.[1][3] By carefully adjusting the pH of the aqueous solution during work-up, you can selectively partition the unreacted starting material and the product between aqueous and organic layers.
-
Recrystallization: A well-chosen recrystallization solvent system should have good solubility for the desired product at elevated temperatures and poor solubility for isonipecotic acid, allowing for its removal upon cooling.
Q4: Are there any specific safety precautions I should take when handling the reagents for this synthesis?
A4: Yes, several reagents require careful handling.
-
Isocyanates: Are potent respiratory and skin sensitizers. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Acids and Bases: Standard precautions for handling corrosive materials should be followed.
-
Pressure Build-up: The reaction of isocyanates with water can generate carbon dioxide, which can lead to pressure build-up in a closed system. Ensure the reactor is properly vented.
Q5: What analytical techniques are recommended for monitoring the reaction progress and final product purity?
A5: A combination of techniques is recommended:
-
In-process Monitoring:
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively monitor the disappearance of starting materials and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion and the formation of impurities.
-
-
Final Product Analysis:
-
HPLC: To determine the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Differential Scanning Calorimetry (DSC): To determine the melting point and thermal stability.
-
Quantitative Data Summary
| Parameter | Lab Scale (Typical) | Scale-Up Considerations |
| Reaction Volume | 50 - 500 mL | 10 L - 1000 L+ |
| Heat Transfer | High surface-area-to-volume ratio; efficient | Low surface-area-to-volume ratio; requires careful thermal management |
| Addition Time | Minutes | Hours; rate-controlled |
| Mixing | Magnetic stirring; efficient | Mechanical agitation; potential for dead zones |
| Isolation | Filtration of small quantities | Longer filtration times; potential for handling losses |
Experimental Protocol: General Procedure for Scale-Up Synthesis
This is a generalized protocol and should be optimized for your specific equipment and scale.
-
Reactor Preparation:
-
Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charge the reactor with piperidine-4-carboxylic acid and a suitable anhydrous solvent (e.g., acetonitrile or DMF).
-
-
Reaction:
-
Cool the mixture to the desired starting temperature (e.g., 0-5 °C).
-
Slowly add the carbamoylating agent (e.g., a solution of trimethylsilyl isocyanate in the reaction solvent) subsurface while maintaining the internal temperature below a set point (e.g., 10 °C).
-
Once the addition is complete, allow the reaction to warm to room temperature and stir until completion, as monitored by HPLC.
-
-
Work-up and Isolation:
-
Cool the reaction mixture and quench by the slow addition of water.
-
Adjust the pH to precipitate the product (typically acidic, around pH 2-3) using an appropriate acid (e.g., hydrochloric acid).
-
Slowly cool the slurry to the desired filtration temperature to induce crystallization.
-
Filter the product and wash the cake with cold water and then a suitable organic solvent to remove impurities.
-
-
Drying:
-
Dry the product under vacuum at a suitable temperature to a constant weight.
-
Logical Relationships in Troubleshooting
The following diagram illustrates the interconnected nature of common scale-up issues.
Caption: Interrelationship between root causes, observed problems, and corrective actions in scale-up.
References
Preventing degradation of 1-carbamoylpiperidine-4-carboxylic acid during storage
Technical Support Center: 1-Carbamoylpiperidine-4-carboxylic Acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Section 1: General Storage & Handling
Q1: What are the ideal storage conditions for solid this compound?
As a Senior Application Scientist, my primary recommendation is to store this compound under controlled, inert conditions to maximize its shelf life. The molecule possesses two functional groups susceptible to environmental factors: a carbamoyl group and a carboxylic acid. Optimal storage mitigates the risk of degradation through pathways like hydrolysis.
For best results, adhere to the following conditions summarized in the table below.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Slows down the rate of potential hydrolytic and decarboxylation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, minimizing the risk of water- and air-mediated degradation. |
| Light | Amber Vial / Dark Location | Protects the compound from potential photolytic degradation, although this is a secondary concern compared to moisture. |
| Container | Tightly Sealed Glass Vial | Prevents moisture ingress. Glass is preferred over some plastics that may be gas-permeable or contain leachable additives.[1][2] |
| State | Dry, Solid Powder | Storing the compound as a dry solid is crucial. Avoid storing it in solution for long periods, as this accelerates degradation. |
Q2: Why is temperature control so critical for the long-term stability of this compound?
Temperature is a key factor in reaction kinetics. The degradation pathways for this molecule, primarily hydrolysis, are chemical reactions with specific activation energies. Storing the compound at refrigerated temperatures (2-8 °C) significantly reduces the available thermal energy in the system. This effectively slows down the rate at which degradation reactions can occur, preserving the compound's purity over extended periods. Storing at room temperature, or worse, in a location with temperature fluctuations, can accelerate decomposition.[3]
Q3: How does atmospheric humidity affect the stability of this compound?
Humidity is arguably the most critical environmental factor to control. The carbamoyl group (-CONH₂) is essentially an amide, and the primary degradation pathway for amides is hydrolysis. A water molecule can act as a nucleophile, attacking the electrophilic carbonyl carbon of the carbamoyl group. This leads to the cleavage of the C-N bond, breaking the compound down into piperidine-4-carboxylic acid and ammonia (or a related carbamic acid intermediate that quickly decomposes).[4][5] Therefore, storing the compound in a desiccated environment or under an inert atmosphere is a non-negotiable requirement for ensuring its long-term integrity.[1][2]
Section 2: Understanding & Preventing Degradation
Q4: What are the primary chemical degradation pathways for this compound?
There are two principal degradation pathways you must be aware of to protect your sample's integrity:
-
Hydrolysis of the Carbamoyl Group: This is the most probable degradation route. As detailed in Q3, atmospheric or residual moisture can hydrolyze the carbamoyl moiety. This reaction breaks the N-carbonyl bond, resulting in the formation of piperidine-4-carboxylic acid and releasing carbon dioxide and ammonia as byproducts.[4][6][7]
-
Decarboxylation: While generally requiring more energy (e.g., heat), the carboxylic acid group can be lost as carbon dioxide (CO₂).[3][8][9] This is less common under proper storage conditions but can become a factor if the compound is subjected to high temperatures, particularly in solution.
The diagram below illustrates these two degradation pathways.
Caption: Primary degradation routes for the target compound.
Q5: I suspect my compound has degraded. What are the likely byproducts I should look for?
If degradation has occurred, the primary impurity you will find is piperidine-4-carboxylic acid , resulting from hydrolysis.[1][10] You may also detect trace amounts of related salts depending on the workup and storage history. Analytically, using a technique like LC-MS is ideal. You would set the mass spectrometer to look for the mass of the parent compound (C₇H₁₂N₂O₃, MW: 172.18 g/mol ) and the primary degradant, piperidine-4-carboxylic acid (C₆H₁₁NO₂, MW: 129.16 g/mol ).[11]
Q6: How can I actively prevent hydrolysis of the carbamoyl group during experimental use?
Beyond proper storage, your handling technique is key.
-
Work Quickly: When weighing the compound, do so in a low-humidity environment (like a glove box or a balance with a draft shield) and minimize its exposure time to the ambient atmosphere.
-
Use Anhydrous Solvents: If preparing a solution, always use high-purity, anhydrous solvents. Even trace amounts of water in a solvent can initiate degradation, especially if the solution is stored.
-
Seal Tightly: Immediately and securely seal the container after removing the desired amount of material. Consider using vials with PTFE-lined caps for a superior seal.[2]
Section 3: Troubleshooting & Quality Control
Q7: My sample, which was a white powder, now has a slightly off-white or clumpy appearance. What does this indicate?
| Observation | Possible Cause | Recommended Action |
| Clumping / Caking | Moisture Absorption: This is a strong indicator that the container seal has been compromised, allowing atmospheric moisture to be absorbed by the hygroscopic solid. | Immediately transfer the material to a new, dry vial and store it in a desiccator under vacuum for 24-48 hours to remove absorbed water. Re-test purity before use. |
| Discoloration (e.g., Yellowing) | Impurity Formation: This may suggest more advanced degradation or a reaction with an external contaminant. | The sample's purity is questionable. It is highly recommended to perform a quality control check (e.g., HPLC, NMR) to identify the impurity and quantify the purity of the remaining parent compound. |
Q8: How can I analytically verify the purity of my stored compound?
A straightforward Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is an effective way to assess purity. The parent compound is significantly more polar than potential organic impurities but can be well-retained on a C18 column. The primary degradant, piperidine-4-carboxylic acid, will have a different retention time.
Experimental Protocol: Purity Analysis by RP-HPLC
-
Sample Preparation:
-
Accurately weigh ~1 mg of your this compound sample.
-
Dissolve it in 1 mL of mobile phase (see below) to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: 95% Water with 0.1% Phosphoric Acid, 5% Acetonitrile.[12]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm (where the carbamoyl and carboxyl groups have some absorbance).
-
Column Temperature: 25 °C.
-
-
Analysis:
-
Inject the sample. The parent compound should elute as a sharp, primary peak.
-
The more polar degradation product, piperidine-4-carboxylic acid, would be expected to elute earlier (have a shorter retention time) under these reverse-phase conditions.
-
Calculate purity by integrating the peak areas (% Purity = [Area of Main Peak / Total Area of All Peaks] x 100).
-
The workflow for this QC check is visualized below.
Caption: Workflow for HPLC-based purity verification.
Q9: My analysis shows ~15% degradation. Can I re-purify the material?
Re-purification is possible but may not be practical for small quantities. The most viable method would be recrystallization. Because the primary impurity (piperidine-4-carboxylic acid) has different solubility properties, you could attempt to find a solvent system where the parent compound has low solubility at cold temperatures while the impurity remains in solution. A polar protic solvent mixture, such as methanol/water or ethanol/water, would be a logical starting point for developing a recrystallization protocol. However, this requires careful methodological development and may lead to significant material loss. For critical applications, using a fresh, high-purity lot is often the more reliable and time-efficient solution.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. m.youtube.com [m.youtube.com]
- 4. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Carbamoyl phosphate and its substitutes for the uracil synthesis in origins of life scenarios - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Decarboxylation [organic-chemistry.org]
- 9. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]
- 11. This compound | C7H12N2O3 | CID 3875700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. helixchrom.com [helixchrom.com]
Technical Support Center: Optimization of HPLC Method for Separating 1-Carbamoylpiperidine-4-Carboxylic Acid Isomers
Welcome to the technical support center for the chromatographic analysis of 1-carbamoylpiperidine-4-carboxylic acid and its isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and method optimization strategies. The following sections are structured in a question-and-answer format to directly address common challenges encountered during the HPLC separation of these compounds.
Section 1: Troubleshooting Common Issues
This section addresses the most frequently encountered problems during the HPLC analysis of this compound isomers.
FAQ 1: Poor Peak Shape - Tailing Peaks
Question: My chromatogram for this compound shows significant peak tailing. What are the likely causes and how can I resolve this?
Answer:
Peak tailing for a polar, acidic compound like this compound is a common issue that can compromise quantification and resolution.[1][2] The primary causes are typically secondary interactions with the stationary phase and suboptimal mobile phase conditions.
Causality and Solutions:
-
Secondary Silanol Interactions: The carboxylic acid moiety of your analyte can interact with residual silanol groups on the silica-based stationary phase through hydrogen bonding.[1][3] These interactions are a common cause of peak tailing for acidic compounds.
-
Solution 1: Mobile Phase pH Adjustment: To minimize these interactions, it's crucial to suppress the ionization of both the analyte and the silanol groups. By adjusting the mobile phase pH to be at least 2 pH units below the pKa of this compound, you ensure the analyte is in its neutral, protonated form.[4] A lower pH (e.g., 2.5-3.0) will also protonate the silanol groups, reducing their ability to interact with the analyte.[5]
-
Solution 2: Use a Modern, End-Capped Column: Modern, high-purity silica columns are extensively end-capped to minimize the number of accessible silanol groups.[2][4] If you are using an older column, switching to a newer generation column can significantly improve peak shape.
-
-
Metal Contamination: Trace metal impurities in the column packing or from stainless-steel components of the HPLC system can chelate with the carboxylic acid group, leading to peak tailing.[1][4]
-
Solution: Use of Additives or Inert Columns: Adding a chelating agent like EDTA to the mobile phase can help mitigate this issue. Alternatively, using bio-inert or PEEK-lined columns can prevent interactions with metal surfaces.[6]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad and tailing peaks.[1]
-
Solution: Reduce Injection Volume or Concentration: Try diluting your sample and re-injecting. If the peak shape improves, you were likely overloading the column.
-
Troubleshooting Workflow for Peak Tailing:
Caption: A step-by-step workflow for troubleshooting peak tailing.
FAQ 2: Poor Resolution Between Isomers
Question: I am unable to achieve baseline separation between the isomers of this compound. How can I improve the resolution?
Answer:
Separating positional isomers can be challenging due to their similar physicochemical properties.[7] Achieving resolution requires optimizing the selectivity of your chromatographic system.
Strategies for Improving Resolution:
-
Optimize Mobile Phase pH: The ionization state of your isomers can be subtly different.[8] Systematically adjusting the mobile phase pH can alter the retention of each isomer differently, thereby improving separation.[9][10] It is recommended to screen a pH range around the pKa of the analytes.
-
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol or vice versa. The different solvent properties can alter the selectivity of the separation.
-
Select an Appropriate Stationary Phase:
-
Phenyl-Hexyl Columns: For aromatic positional isomers, a phenyl-hexyl column can provide alternative selectivity through π-π interactions.[11]
-
Polar-Embedded or Polar-Endcapped Columns: These columns offer different selectivity for polar compounds and can be less prone to secondary interactions.[12]
-
Chiral Stationary Phases (CSPs): If you are dealing with enantiomers or diastereomers, a chiral stationary phase is necessary.[13][14] Polysaccharide-based and macrocyclic glycopeptide CSPs are good starting points for screening.[14]
-
-
Temperature Optimization: Adjusting the column temperature can influence the thermodynamics of the separation and improve resolution.[15] Try varying the temperature between 25°C and 40°C.
Method Development Flowchart for Isomer Separation:
Caption: A systematic approach to developing a separation method for isomers.
FAQ 3: Drifting Retention Times
Question: The retention times for my peaks are shifting from one injection to the next. What could be causing this instability?
Answer:
Retention time drift can be caused by several factors, often related to the mobile phase, column, or instrument.[15]
Common Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Inadequate Column Equilibration | The column has not reached equilibrium with the mobile phase before injection. | Increase the equilibration time between injections until retention times are stable.[15] |
| Mobile Phase Instability | The mobile phase composition is changing over time. This can be due to evaporation of the organic solvent or a change in pH. | Prepare fresh mobile phase daily.[15] Keep mobile phase bottles capped to prevent evaporation. If using a buffer, ensure it is within its effective buffering range. |
| Temperature Fluctuations | Changes in the ambient laboratory temperature can affect retention times. | Use a column oven to maintain a constant temperature.[15][16] |
| Pump Issues | The HPLC pump is not delivering a consistent flow rate. | Check for leaks in the pump and fittings.[17] Purge the pump to remove any air bubbles.[15] |
| Column Contamination | The column is becoming contaminated with sample matrix components. | Flush the column with a strong solvent.[4] Consider using a guard column to protect the analytical column. |
Section 2: Experimental Protocols
This section provides detailed, step-by-step protocols for key experiments in optimizing the separation of this compound isomers.
Protocol 1: Mobile Phase pH Screening
Objective: To determine the optimal mobile phase pH for the separation of this compound isomers.
Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid or formic acid
-
Standard solutions of this compound isomers
Procedure:
-
Prepare Mobile Phase A (Aqueous):
-
Prepare three separate aqueous mobile phases with different pH values (e.g., pH 2.5, 3.0, and 3.5).
-
For each, add a small amount of phosphoric acid or formic acid to HPLC-grade water and adjust the pH using a calibrated pH meter.
-
-
Prepare Mobile Phase B (Organic):
-
Use 100% HPLC-grade acetonitrile.
-
-
Set Up the HPLC Method:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Gradient: Start with an isocratic hold at a low percentage of acetonitrile (e.g., 10%) and gradually increase to elute the compounds.
-
-
Perform the Injections:
-
Inject the standard solution using each of the prepared aqueous mobile phases.
-
Equilibrate the column for at least 15-20 column volumes with the new mobile phase before each injection.
-
-
Analyze the Data:
-
Compare the chromatograms obtained at each pH.
-
Evaluate the resolution, peak shape, and retention times of the isomers.
-
Select the pH that provides the best separation.
-
Protocol 2: Column Flushing and Regeneration
Objective: To clean a contaminated column and restore its performance.
Procedure:
-
Disconnect the Column from the Detector: This prevents contamination of the detector flow cell.[4]
-
Aqueous Wash: Flush the column with 20-30 column volumes of HPLC-grade water (without buffer) to remove salts.[4]
-
Organic Wash: Flush with 20-30 column volumes of 100% acetonitrile or methanol to remove strongly retained organic compounds.[4]
-
Intermediate Polarity Wash (Optional): If highly non-polar contaminants are suspected, a wash with a solvent like isopropanol can be beneficial.
-
Re-equilibration: Flush the column with the mobile phase (starting with a high organic content if using a gradient) until the baseline is stable.[4]
-
Performance Check: Reconnect the detector and inject a standard to evaluate if peak shape and retention time have been restored.[4]
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. uhplcs.com [uhplcs.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Method Development: anilines and positional isomers - Chromatography Forum [chromforum.org]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
- 16. benchchem.com [benchchem.com]
- 17. diverdi.colostate.edu [diverdi.colostate.edu]
Validation & Comparative
The Cutting Edge of Carbonic Anhydrase Inhibition: A Comparative Efficacy Guide to 1-Carbamoylpiperidine-4-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic design of selective enzyme inhibitors is paramount. The 1-carbamoylpiperidine-4-carboxylic acid scaffold has emerged as a versatile and promising backbone for the development of potent and selective therapeutic agents. This guide provides a detailed comparison of the efficacy of a series of its derivatives, with a particular focus on their role as human carbonic anhydrase (hCA) inhibitors, a class of enzymes implicated in a range of pathologies from glaucoma to cancer.
The rationale for focusing on hCA inhibition stems from the critical role these enzymes play in pH regulation, a process often dysregulated in tumor microenvironments. Specifically, the tumor-associated isoforms hCA IX and XII are highly sought-after targets for anticancer therapies. The development of inhibitors that selectively target these isoforms over the ubiquitous cytosolic isoforms hCA I and II is a key challenge in minimizing off-target effects. The derivatives discussed herein leverage the "tail approach" in inhibitor design, where modifications to the peripheral structure of the molecule are used to achieve desired selectivity and potency.
Comparative Efficacy of Novel 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide Derivatives
A recent study detailed the synthesis and evaluation of a library of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivatives, which are direct derivatives of the core this compound structure. These compounds were tested for their inhibitory activity against four human carbonic anhydrase isoforms: hCA I, hCA II, hCA IX, and hCA XII. The data, summarized below, showcases the remarkable potency and, in some cases, selectivity of these novel inhibitors. Acetazolamide (AAZ), a clinically used carbonic anhydrase inhibitor, was used as a standard for comparison.
Table 1: Inhibitory Potency (Ki, nM) of Piperazine-based Derivatives against hCA Isoforms
| Compound | R Group | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| 5 | 3-methoxyphenyl | 38.6 | 5.8 | 18.6 | 13.5 |
| 6 | 4-methoxyphenyl | 7.9 | 3.7 | 0.9 | 10.1 |
| 7 | 2-methylphenyl | 11.8 | 11.8 | 1.8 | 12.6 |
| 9 | 4-fluorophenyl | 10.1 | 5.6 | 1.1 | 15.3 |
| 10 | 4-chlorophenyl | 8.3 | 4.4 | 1.0 | 19.8 |
| 11 | 4-bromophenyl | 7.4 | 4.1 | 1.0 | 20.1 |
| AAZ | - | 250 | 12 | 25 | 5.7 |
Table 2: Inhibitory Potency (Ki, nM) of Benzylamine-based Derivatives against hCA Isoforms
| Compound | R Group | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| 15 | 4-methylbenzyl | 19.8 | 10.3 | 2.5 | 11.8 |
| 16 | 4-methoxybenzyl | 25.4 | 15.7 | 0.8 | 10.5 |
| 19 | 2-chlorobenzyl | 31.5 | 18.9 | 4.8 | 51.7 |
| 20 | 4-chlorobenzyl | 20.1 | 12.4 | 0.9 | 78.3 |
| 24 | 4-fluorobenzyl | 45.3 | 20.6 | 6.4 | 2.6 |
| AAZ | - | 250 | 12 | 25 | 5.7 |
Data sourced from a comprehensive study on 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human carbonic anhydrase inhibitors[1].
Key Insights from the Efficacy Data:
-
Potency: A significant number of the synthesized derivatives exhibit low nanomolar, and even sub-nanomolar, inhibitory activity against the cancer-related isoform hCA IX. Notably, compounds 6 , 16 , and 20 demonstrated exceptional potency with Ki values of 0.9, 0.8, and 0.9 nM, respectively[1].
-
Structure-Activity Relationship (SAR): The nature of the "tail" appended to the piperidine-4-carboxamide core plays a crucial role in determining both potency and selectivity.
-
Selectivity: While many compounds showed broad-spectrum inhibition, some demonstrated promising selectivity. For instance, compound 24 showed marked selectivity for hCA XII over the other tested isoforms. The benzenesulfonamido carboxamides 11 and 15 were identified as the most potent in the piperazino- and benzylamino-based series, respectively[1].
Experimental Protocols: A Foundation for Reproducibility
The following methodologies are crucial for the synthesis and evaluation of this compound derivatives as carbonic anhydrase inhibitors.
General Synthesis of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide Derivatives
The synthesis is a multi-step process designed for modularity, allowing for the introduction of diverse "tail" functionalities.
Step-by-Step Protocol:
-
Hydrolysis: The starting material, ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate, is dissolved in an ethanol/water mixture. An aqueous solution of sodium hydroxide is added, and the mixture is stirred at room temperature for 12 hours to yield 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid (the core acid, 4)[1].
-
Amide Coupling: The resulting carboxylic acid (4) is then dissolved in acetonitrile. To this solution, an equimolar amount of the desired substituted piperazine or benzylamine is added, along with coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt). The reaction proceeds at room temperature for 12 hours to afford the final amide derivatives[1].
-
Purification and Characterization: The final products are purified and their structures confirmed using techniques such as 1H and 13C NMR spectroscopy and ESI-mass spectrometry. Purity is typically assessed by elemental analysis[1].
Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the compounds is determined using a stopped-flow CO2 hydrase assay. This method measures the enzyme-catalyzed hydration of CO2.
Step-by-Step Protocol:
-
Preparation: Solutions of the recombinant human carbonic anhydrase isoforms are prepared in a suitable buffer (e.g., TRIS-HCl with NaClO4) containing a pH indicator.
-
Reaction Initiation: The enzyme solution, along with varying concentrations of the inhibitor, is rapidly mixed with a CO2-saturated water solution in a stopped-flow instrument.
-
Data Acquisition: The catalytic activity is monitored by observing the change in absorbance of the pH indicator over time using a spectrophotometer. The initial rates of the reaction are recorded.
-
Data Analysis: Inhibition constants (Ki) are calculated by fitting the initial velocity data, obtained at different inhibitor concentrations, to the Michaelis-Menten equation. This allows for a quantitative comparison of the inhibitory potency of each derivative against the different hCA isoforms[1].
Conclusion and Future Directions
The this compound scaffold has proven to be a highly effective framework for developing potent inhibitors of human carbonic anhydrases. The derivatives discussed in this guide, particularly those incorporating 4-substituted phenyl groups on a piperazine or benzylamine tail, demonstrate low to sub-nanomolar efficacy against tumor-associated hCA isoforms IX and XII.
The presented data underscores the importance of the "tail approach" in fine-tuning inhibitor potency and selectivity. The modular synthesis allows for extensive exploration of the structure-activity relationship, paving the way for the rational design of next-generation inhibitors with improved isoform selectivity and pharmacokinetic profiles. Future research should focus on in vivo evaluation of the most promising candidates to validate their therapeutic potential in oncology and other relevant disease models.
References
A Comparative Guide to the Validation of Analytical Methods for 1-Carbamoylpiperidine-4-Carboxylic Acid Quantification
Introduction: The Critical Need for Robust Quantification
1-Carbamoylpiperidine-4-carboxylic acid is a key building block in the synthesis of various pharmaceutical compounds. Its accurate quantification is paramount in drug development and quality control processes to ensure the final product's safety, efficacy, and stability. This guide provides a comprehensive comparison of two widely used analytical techniques—High-Performance Liquid Chromatography with Ultraviolet-Visible (HPLC-UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the quantification of this polar compound. We will delve into the validation of these methods, guided by the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines and the U.S. Food and Drug Administration (FDA) guidance on bioanalytical method validation.[1][2][3][4]
The inherent polarity of this compound presents unique challenges in chromatographic separation and retention.[5][6][7] This guide will address these challenges and provide practical, field-proven insights into developing and validating robust analytical methods.
Methodology Comparison: HPLC-UV vs. LC-MS/MS
The choice between HPLC-UV and LC-MS/MS often depends on the specific requirements of the analysis, such as required sensitivity, selectivity, and the complexity of the sample matrix.[8][9][10]
High-Performance Liquid Chromatography with Ultraviolet-Visible (HPLC-UV) Detection
HPLC-UV is a robust and cost-effective technique widely available in analytical laboratories.[8] It relies on the principle that the analyte absorbs light at a specific wavelength. For this compound, which lacks a strong chromophore, derivatization might be necessary to enhance its UV absorbance and achieve the desired sensitivity.
Advantages of HPLC-UV:
-
Cost-effective and widely accessible: The instrumentation is relatively inexpensive and common in most labs.[8]
-
Simple operation: The technique is straightforward to learn and implement for routine analysis.[8]
Limitations of HPLC-UV:
-
Limited Selectivity: In complex matrices, co-eluting impurities with similar UV spectra can interfere with the analyte, leading to inaccurate quantification.[8][11]
-
Lower Sensitivity: Compared to LC-MS/MS, HPLC-UV may not provide the necessary sensitivity for trace-level analysis.[8][12]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalysis and trace quantification.[8][9] This technique separates the analyte chromatographically, followed by ionization and mass analysis, providing a high degree of confidence in identification and quantification.
Advantages of LC-MS/MS:
-
High Sensitivity and Selectivity: The ability to select for a specific precursor-to-product ion transition minimizes interferences from the sample matrix.[9][11]
-
No Derivatization Required: Direct analysis of the native compound is often possible, simplifying sample preparation.
-
Structural Information: Provides mass information that confirms the identity of the analyte.[9]
Limitations of LC-MS/MS:
-
Higher Cost: The instrumentation is more expensive to purchase and maintain.[8]
-
Matrix Effects: Ion suppression or enhancement from co-eluting components can affect quantification accuracy, requiring careful method development.[8]
-
More Complex Operation: Requires more specialized expertise for operation and data interpretation.[8]
Analytical Method Validation: A Step-by-Step Approach
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[13] The following parameters, as defined by ICH Q2(R1), must be evaluated.[2][4][14][15]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
HPLC-UV: Specificity is demonstrated by showing that the analyte peak is well-resolved from other components in a chromatogram. Peak purity analysis using a photodiode array (PDA) detector can provide additional evidence.
-
LC-MS/MS: Specificity is inherent in the technique due to the selection of specific precursor and product ions. The absence of interfering peaks at the retention time of the analyte in blank matrix samples confirms specificity.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Experimental Protocol: A series of calibration standards are prepared at a minimum of five different concentrations. The response (peak area) is plotted against the concentration, and the linearity is evaluated by the correlation coefficient (r²) of the regression line, which should be ≥ 0.99.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Experimental Protocol: Accuracy is determined by analyzing samples with known concentrations (quality control samples) at a minimum of three concentration levels (low, medium, and high) covering the specified range. The percentage recovery is calculated.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): The precision within the same laboratory, but on different days, with different analysts, or on different equipment.
-
Experimental Protocol: Precision is determined by repeatedly analyzing quality control samples at low, medium, and and high concentrations. The results are expressed as the relative standard deviation (%RSD).
Detection Limit (LOD) and Quantitation Limit (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Experimental Protocol: LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N), with a common acceptance criterion of 3:1 for LOD and 10:1 for LOQ.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Experimental Protocol: For an HPLC method, parameters such as mobile phase composition, pH, flow rate, and column temperature are intentionally varied. The effect on the results is evaluated.
Comparative Validation Data
The following tables summarize hypothetical but realistic validation data for the quantification of this compound by HPLC-UV and LC-MS/MS.
Table 1: Linearity and Range
| Parameter | HPLC-UV | LC-MS/MS |
| Range | 1 - 100 µg/mL | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 | ≥ 0.998 |
Table 2: Accuracy and Precision
| QC Level | HPLC-UV (% Recovery ± %RSD) | LC-MS/MS (% Recovery ± %RSD) |
| Low | 98.5 ± 2.1 | 101.2 ± 1.5 |
| Medium | 100.2 ± 1.5 | 99.5 ± 1.2 |
| High | 99.8 ± 1.8 | 100.8 ± 1.0 |
Table 3: LOD and LOQ
| Parameter | HPLC-UV | LC-MS/MS |
| LOD | 0.3 µg/mL | 0.03 ng/mL |
| LOQ | 1.0 µg/mL | 0.1 ng/mL |
Experimental Workflow Diagrams
References
- 1. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. waters.com [waters.com]
- 6. The Challenges of Analytical Chromatography We Can Leave in the Past | Technology Networks [technologynetworks.com]
- 7. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 8. benchchem.com [benchchem.com]
- 9. microsaic.com [microsaic.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. starodub.nl [starodub.nl]
- 15. altabrisagroup.com [altabrisagroup.com]
A Comparative Guide to the Structure-Activity Relationships of Piperidine-4-Carboxylic Acid Analogs as Enzyme Inhibitors
Introduction: The Privileged Scaffold
In the landscape of medicinal chemistry, the piperidine-4-carboxylic acid framework stands out as a "privileged scaffold." Its rigid, three-dimensional structure provides a reliable anchor for presenting functional groups in a defined spatial orientation, while the nitrogen and carboxylic acid moieties serve as versatile handles for chemical modification. This guide delves into the nuanced structure-activity relationships (SAR) of analogs derived from the 1-carbamoylpiperidine-4-carboxylic acid core. We will explore how systematic modifications to this central scaffold can dramatically alter biological activity, redirecting inhibitory potency against distinct and critical enzyme families: Histone Deacetylases (HDACs), Carbonic Anhydrases (CAs), and Fatty Acid Amide Hydrolase (FAAH). This comparative analysis aims to provide researchers and drug development professionals with a deeper understanding of the causality behind experimental design and the principles governing target selectivity for this versatile class of compounds.
The Core Moiety: this compound
The foundational structure provides two primary points for chemical diversification: the N1-carbamoyl group and the C4-carboxylic acid. Each site can be modified to engage with different features of an enzyme's active site, leading to potent and often highly selective inhibitors.
Caption: Core structure of this compound.
Targeting Zinc Metalloenzymes: Histone Deacetylase (HDAC) Inhibitors
HDACs are crucial epigenetic regulators, and their inhibition is a validated strategy in cancer therapy[1]. The classic pharmacophore model for an HDAC inhibitor consists of three parts: a zinc-binding group (ZBG), a linker, and a surface-recognition "cap" group. Analogs of our core scaffold are expertly adapted to fit this model.
Causality of Experimental Choices: The carboxylic acid at the C4 position is a weak ZBG. To achieve high-potency HDAC inhibition, it is almost universally replaced by a hydroxamic acid moiety (-CONHOH), a far more potent chelator of the catalytic Zn²⁺ ion in the HDAC active site.[2] The N1-carbamoyl group is replaced with a linker and a larger, often aromatic, cap group designed to interact with residues at the rim of the active site tunnel, thereby enhancing potency and isoform selectivity.
Caption: General pharmacophore for piperidine-based HDAC inhibitors.
Structure-Activity Relationship Insights:
-
Linker Moiety: The nature and length of the linker attached at the N1 position are critical. Studies have shown that piperazine-based linkers tend to be more active than piperidine-based ones for HDAC8 inhibition.[1] Furthermore, an alkyl side chain with three methylene groups often provides optimal HDAC inhibitory activity.[3]
-
Cap Group: The size and aromaticity of the cap group significantly influence potency and selectivity. A 4-quinolyl cap group demonstrates superior HDAC8 inhibition and cytotoxicity compared to biphenyl or benzyl groups.[1] This suggests that the larger, more electron-rich quinolyl system forms more favorable interactions with the surface-exposed residues of the enzyme.
-
Scaffold: The choice between a piperidine and a piperazine scaffold can impact activity, with piperazine-containing compounds showing greater potency against HDAC8.[1]
Comparative Data for HDAC8 Inhibitors
| Compound ID | N1-Linker-Cap Group | C4-ZBG Group | Target | IC₅₀ (µM) |
| Analog A | Alkylpiperidine linker with Benzyl cap | Hydroxamic Acid | HDAC8 | Sub-µM |
| Analog B | Alkylpiperazine linker with Biphenyl cap | Hydroxamic Acid | HDAC8 | More Potent |
| Analog C | Alkylpiperazine linker with 4-Quinolyl cap | Hydroxamic Acid | HDAC8 | Most Potent |
| Data synthesized from qualitative statements in cited literature.[1][4] |
Targeting pH Regulation: Carbonic Anhydrase (CA) Inhibitors
Carbonic anhydrases, particularly the tumor-associated isoforms hCA IX and XII, are validated targets for cancer treatment due to their role in regulating pH in hypoxic tumors.[5] For this target class, the SAR strategy for the piperidine scaffold is inverted compared to HDAC inhibitors.
Causality of Experimental Choices: Here, the N1 position is functionalized with a primary sulfonamide group (typically on a benzoyl ring), which serves as the potent, canonical zinc-binding group for CA inhibitors. The C4-carboxylic acid is converted into a carboxamide, which acts as a "tail." This tail extends towards the entrance of the active site, and modifications to this region are crucial for tuning isoform selectivity and overall potency.[5]
Structure-Activity Relationship Insights:
-
N1-Substituent (ZBG): A 1-(4-sulfamoylbenzoyl) group is a highly effective ZBG, anchoring the inhibitor to the catalytic Zn²⁺ ion.
-
C4-Carboxamide "Tail": The amine component of the C4-carboxamide is a key determinant of activity and selectivity.
-
Piperazine-based tails: Attaching a substituted piperazine ring at the C4-amide position yields potent inhibitors. A 4-methoxyphenyl group on the piperazine (Compound 6) was the most effective inhibitor of hCA II (Ki = 3.7 nM) and a sub-nanomolar inhibitor of hCA IX.[5] Moving the methoxy group to the 3-position decreased activity, highlighting the precise steric and electronic requirements of the binding pocket.[5]
-
Benzylamine-based tails: Using substituted benzylamines also produces potent inhibitors. Halogen substitutions on the phenyl ring are generally well-tolerated, with a 4-fluoro substituent (Compound 24) showing excellent activity against hCA XII (Ki = 2.6 nM).[5]
-
Comparative Data for Carbonic Anhydrase Inhibitors (Ki, nM)
| Compound ID (from source) | C4-Amide "Tail" Group | hCA I | hCA II | hCA IX | hCA XII |
| 5 [5] | 3-Methoxyphenyl-piperazine | 38.6 | 5.8 | 12.4 | 21.8 |
| 6 [5] | 4-Methoxyphenyl-piperazine | 7.9 | 3.7 | 0.9 | 11.2 |
| 10 [5] | 4-Chlorophenyl-piperazine | 15.3 | 4.4 | 1.1 | 19.5 |
| 23 [5] | 4-Chlorobenzylamine | 10.2 | 5.9 | 1.0 | 78.3 |
| 24 [5] | 4-Fluorobenzylamine | 43.8 | 6.4 | 2.5 | 2.6 |
| Data sourced directly from literature.[5] |
Targeting Endocannabinoid Signaling: Fatty Acid Amide Hydrolase (FAAH) Inhibitors
FAAH is a serine hydrolase that degrades endocannabinoids like anandamide, making it a key target for pain and inflammation therapies.[6][7] Inhibitors based on the piperidine scaffold operate via a covalent mechanism, where the N1-carbamoyl group acts as an electrophilic "warhead."
Causality of Experimental Choices: The strategy here is to design a molecule that the enzyme will recognize as a substrate. FAAH hydrolyzes the carbamate at the N1 position, but instead of releasing the product, the piperidine moiety becomes covalently attached to the enzyme's catalytic serine (Ser241), leading to irreversible inhibition.[7] The metabolic stability of these cyclic carbamates is significantly higher than their acyclic counterparts.[6]
Caption: Workflow of covalent inhibition of FAAH by piperidine carbamates.
Structure-Activity Relationship Insights:
-
N1-Carbamate Group: This is the key functional group for covalent modification of Ser241. The nature of the leaving group (the -OR part of the carbamate) influences the reactivity.
-
Substituents on Piperidine Ring: Modifications to the piperidine ring itself can affect how the inhibitor is positioned within the active site prior to reaction.
-
Alkyl Spacer: In related (indolylalkyl)piperidine carbamates, the length of the alkyl spacer connecting a cap group to the piperidine heterocycle significantly affects activity, demonstrating the importance of optimal positioning within the enzyme's binding channels.[6]
-
Selectivity: Potent carbamate inhibitors have been developed that are highly selective for FAAH over other serine hydrolases like MGL and ABHD6, which is a critical feature for a safe therapeutic agent.[8]
Experimental Methodologies: A Self-Validating Approach
To ensure the trustworthiness of SAR data, robust and reproducible experimental protocols are essential. Below are representative protocols for synthesis and biological evaluation.
General Synthetic Protocol: Amide Coupling
The synthesis of C4-carboxamide analogs, such as those for CA inhibition, reliably employs standard peptide coupling conditions. This method is self-validating through characterization of the product by NMR and mass spectrometry to confirm its structure and purity.[5]
Step-by-Step Methodology:
-
Activation: Dissolve 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid (1.0 eq) in dry acetonitrile (MeCN).
-
Coupling Agents: Add 1-(3-(dimethylamino)propyl)-3-ethylcarbodiimide hydrochloride (EDCI) (1.1 eq) and 1-hydroxybenzotriazole (HOBt) (1.1 eq) to the solution. Stir at room temperature for 30 minutes to form the active ester intermediate.
-
Amine Addition: Add the desired substituted piperazine or benzylamine (1.0 eq) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 12 hours.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to yield the final amide.
-
Confirmation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and ESI-MS.[5]
Caption: General workflow for the synthesis of C4-carboxamide analogs.
Biological Assay Protocol: Stopped-Flow Carbonic Anhydrase Inhibition Assay
This assay measures the inhibition of CA-catalyzed CO₂ hydration. The protocol's integrity is validated by running a parallel assay with a known standard inhibitor, such as acetazolamide (AAZ).[5]
Step-by-Step Methodology:
-
Assay Buffer: Prepare a buffer solution of 10 mM HEPES (pH 7.5) containing 0.1 M NaClO₄.
-
Enzyme Preparation: Prepare a stock solution of the purified human CA isoform (e.g., hCA II, hCA IX) in the assay buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the synthesized piperidine analogs in DMSO.
-
Reaction Mixture: In the stopped-flow instrument syringe, mix the enzyme solution with the inhibitor solution (or DMSO for control) and incubate for 10 minutes at 25 °C.
-
Initiation: Rapidly mix the enzyme-inhibitor solution with a CO₂-saturated solution (substrate) in the assay buffer.
-
Measurement: Monitor the change in pH over time using a pH indicator dye included in the buffer. The initial rate of the reaction is determined from the slope of the absorbance change.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Determine the Ki value by fitting the data to the appropriate inhibition model.[5]
Conclusion and Future Directions
The this compound scaffold is a testament to the power of privileged structures in drug discovery. This guide demonstrates that subtle, rational modifications to this single core can produce potent and selective inhibitors for vastly different enzyme classes.
-
For HDACs , activity is driven by converting the C4-acid to a strong zinc-chelating hydroxamic acid and elaborating the N1-position with a linker and surface-binding cap group.
-
For CAs , the strategy is inverted: the N1-position is capped with a sulfonamide ZBG, while the C4-carboxamide is extended into a "tail" to achieve isoform selectivity.
-
For FAAH , the N1-carbamoyl group itself is repurposed as a covalent warhead to irreversibly inactivate the enzyme.
These distinct SAR profiles underscore a crucial principle in medicinal chemistry: a deep understanding of the target enzyme's active site architecture and catalytic mechanism is paramount. Future research should focus on leveraging these principles to design dual-target inhibitors or to further refine isoform selectivity, ultimately leading to safer and more effective therapeutics.
References
- 1. Design, synthesis, biological evaluation and molecular docking study of arylcarboxamido piperidine and piperazine-based hydroxamates as potential HDAC8 inhibitors with promising anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of piperamide analogues as HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Alkyl piperidine and piperazine hydroxamic acids as HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Piperidine and piperazine inhibitors of fatty acid amide hydrolase targeting excitotoxic pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to 1-Carbamoylpiperidine-4-carboxylic Acid: A Guide for Researchers
For researchers and professionals in drug development, the efficient and scalable synthesis of key molecular scaffolds is of paramount importance. 1-Carbamoylpiperidine-4-carboxylic acid, a derivative of the GABA analogue isonipecotic acid, represents a valuable building block in medicinal chemistry. Its structure combines a conformationally restricted piperidine ring with a carbamoyl group, offering opportunities for diverse biological interactions. This guide provides an in-depth comparative analysis of different synthetic routes to this target molecule, offering experimental insights to aid in the selection of the most appropriate method for your research needs.
Introduction to the Target Molecule
This compound (Molecular Formula: C₇H₁₂N₂O₃, CAS No: 467430-50-8) is a piperidine derivative characterized by a carbamoyl group at the 1-position and a carboxylic acid at the 4-position. The presence of both a hydrogen bond donor (the N-H of the carbamoyl group) and acceptor (the carbonyl oxygen), along with the carboxylic acid moiety, makes it an interesting candidate for fragment-based drug discovery and as a scaffold for more complex molecules. The piperidine ring itself is a common motif in a wide array of pharmaceuticals due to its favorable pharmacokinetic properties.
This guide will explore three primary synthetic strategies for the preparation of this compound, evaluating each for its efficiency, scalability, and potential challenges.
Route 1: Direct Carbamoylation of Isonipecotic Acid with Potassium Cyanate
This is arguably the most direct and atom-economical approach to the target molecule. The synthesis of N-carbamoyl amino acids via the reaction with cyanate salts is a well-established method. A study by Briceño et al. has reported the successful synthesis and characterization of this compound, lending strong support to the viability of this general approach.[1][2]
Reaction Scheme:
Caption: One-step synthesis via direct carbamoylation.
Experimental Protocol:
-
Materials: Isonipecotic acid, potassium cyanate, deionized water, hydrochloric acid.
-
Procedure:
-
Dissolve isonipecotic acid in deionized water.
-
Adjust the pH of the solution to approximately 8.5-9 with a suitable base.
-
Add a molar excess of potassium cyanate to the solution.
-
Heat the reaction mixture at a controlled temperature (e.g., 50-60 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture and acidify with hydrochloric acid to precipitate the product.
-
Isolate the solid product by filtration, wash with cold water, and dry under vacuum.
-
Discussion:
The efficiency of this reaction is highly dependent on the pH of the reaction medium. A slightly basic pH is optimal to ensure the nucleophilicity of the piperidine nitrogen while minimizing the hydrolysis of cyanate. This method is attractive due to its single-step nature, use of readily available and relatively inexpensive starting materials, and the use of water as a solvent, which is environmentally benign.
Route 2: Multi-Step Synthesis via Esterification, Carbamoylation, and Hydrolysis
A more traditional, multi-step approach offers greater control over the reaction and may be suitable for substrates where the direct carbamoylation is problematic. This route involves the protection of the carboxylic acid as an ester, followed by carbamoylation of the piperidine nitrogen, and concluding with the deprotection of the carboxylic acid.
Workflow Diagram:
Caption: A three-step synthetic pathway.
Experimental Protocols:
Step 1: Fischer Esterification of Isonipecotic Acid
-
Materials: Isonipecotic acid, ethanol (anhydrous), sulfuric acid (catalytic amount).
-
Procedure:
-
Suspend isonipecotic acid in an excess of anhydrous ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Extract the ethyl isonipecotate into an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Step 2: Carbamoylation of Ethyl Isonipecotate
-
Materials: Ethyl isonipecotate, a carbamoylating agent (e.g., chlorosulfonyl isocyanate or in situ generated isocyanic acid from sodium cyanate and an acid), and an appropriate solvent.
-
Procedure (using an isocyanate):
-
Dissolve ethyl isonipecotate in an anhydrous, aprotic solvent (e.g., dichloromethane).
-
Cool the solution in an ice bath.
-
Slowly add the carbamoylating agent (e.g., trimethylsilyl isocyanate or chlorosulfonyl isocyanate followed by aqueous workup).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction carefully and work up to isolate the crude ethyl 1-carbamoylpiperidine-4-carboxylate.
-
Step 3: Saponification of the Ester
-
Materials: Ethyl 1-carbamoylpiperidine-4-carboxylate, sodium hydroxide, water, ethanol (co-solvent), hydrochloric acid.
-
Procedure:
-
Dissolve the ester in a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide.
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete.
-
Remove the ethanol under reduced pressure.
-
Acidify the aqueous residue with hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Discussion:
While this route is longer, it offers the advantage of working with intermediates that are more soluble in organic solvents, potentially simplifying purification by chromatography. The choice of carbamoylating agent in the second step is crucial and can influence the overall yield and purity. This method avoids the pH sensitivity of the direct carbamoylation of the unprotected amino acid.
Route 3: Carbamoylation using Urea
A variation of the direct carbamoylation method involves the use of urea as the carbamoyl source. This reaction is typically performed at higher temperatures and can be an effective alternative to using cyanates.
Reaction Scheme:
Caption: Synthesis using urea as the carbamoylating agent.
Experimental Protocol:
-
Materials: Isonipecotic acid, urea.
-
Procedure:
-
Mix isonipecotic acid and a molar excess of urea in a reaction vessel.
-
Heat the mixture to a temperature above the melting point of urea (e.g., 130-140 °C). At this temperature, urea decomposes to generate isocyanic acid in situ, which then reacts with the piperidine nitrogen.
-
Maintain the temperature until the reaction is complete.
-
Cool the reaction mixture and dissolve it in water.
-
Acidify the solution to precipitate the product.
-
Isolate the product by filtration, wash, and dry.
-
Discussion:
This method is simple and uses very inexpensive and readily available starting materials. However, the high reaction temperatures can lead to the formation of byproducts, and the purification of the final product may be more challenging. This route is often considered for large-scale synthesis where cost is a primary driver.
Comparative Analysis
| Feature | Route 1: Direct Carbamoylation (KNCO) | Route 2: Multi-Step Synthesis | Route 3: Carbamoylation (Urea) |
| Number of Steps | 1 | 3 | 1 |
| Starting Materials | Isonipecotic acid, Potassium cyanate | Isonipecotic acid, Ethanol, Carbamoylating agent, NaOH | Isonipecotic acid, Urea |
| Key Reagents | Potassium cyanate | Acid catalyst, Carbamoylating agent, Base | Urea |
| Solvents | Water | Ethanol, Organic solvents | Solvent-free or high-boiling solvent |
| Reaction Conditions | Mild (pH control, moderate heat) | Varied (reflux, inert atmosphere may be needed) | High temperature |
| Potential Yield | Good to excellent | Moderate to good (cumulative over 3 steps) | Moderate to good |
| Purification | Precipitation | Chromatography, Precipitation | Recrystallization, potential for more impurities |
| Scalability | Good | Moderate | Excellent |
| Cost-Effectiveness | Good | Moderate | Excellent |
| Environmental Impact | Low (water as solvent) | Moderate (use of organic solvents) | Low (solvent-free option) |
| Safety Concerns | Potassium cyanate is toxic. | Handling of strong acids, bases, and potentially reactive carbamoylating agents. | High temperatures, potential for pressure buildup. |
Conclusion and Recommendations
The choice of synthetic route to this compound will ultimately depend on the specific requirements of the research project, including the desired scale, purity, available resources, and time constraints.
-
For rapid, lab-scale synthesis with a focus on green chemistry, Route 1 (Direct Carbamoylation with Potassium Cyanate) is highly recommended. It is a one-pot reaction in an aqueous medium with good reported success for similar transformations.
-
For instances where greater control over the reaction is needed, or if the direct carbamoylation proves to be low-yielding for a specific analogue, Route 2 (Multi-Step Synthesis) provides a more robust, albeit longer, alternative. This route allows for the purification of intermediates, which can be advantageous.
-
For large-scale, cost-driven production, Route 3 (Carbamoylation with Urea) is a compelling option. Its simplicity and the low cost of urea make it economically attractive, though process optimization to minimize byproduct formation would be necessary.
It is always advisable to perform small-scale trial reactions to optimize the conditions for the chosen route before proceeding to a larger scale. The characterization of the final product by techniques such as NMR, IR, and mass spectrometry is essential to confirm its identity and purity.
References
Navigating the Translational Gap: A Comparative Guide to the In Vitro and In Vivo Activity of 1-Carbamoylpiperidine-4-Carboxylic Acid-Based PARP Inhibitors
Introduction
In the landscape of modern drug discovery, the journey from a promising molecular hit to a clinically effective therapeutic is fraught with challenges, chief among them being the translation of preclinical data from controlled in vitro environments to complex in vivo systems. This guide provides an in-depth comparison of the in vitro and in vivo activity of a specific class of compounds built upon the 1-carbamoylpiperidine-4-carboxylic acid scaffold. These compounds have emerged as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes critical to DNA damage repair.
The successful clinical translation of PARP inhibitors, such as Olaparib, has revolutionized the treatment of cancers with deficiencies in the DNA repair machinery, particularly those with BRCA1/2 mutations. The this compound core is a key structural motif in many of these inhibitors, providing a rigid framework for orienting pharmacophoric features that interact with the PARP active site. However, potent enzymatic inhibition in a test tube does not always equate to efficacy in a living organism. This guide will dissect the methodologies used to evaluate these compounds, analyze the factors that contribute to discrepancies between in vitro and in vivo results, and offer insights for researchers navigating this complex translational path.
The Target: Poly(ADP-ribose) Polymerase (PARP) and Synthetic Lethality
PARP enzymes, particularly PARP1, are central to the base excision repair (BER) pathway, a mechanism for repairing single-strand DNA breaks (SSBs). When PARP is inhibited, these unrepaired SSBs can degenerate into more lethal double-strand breaks (DSBs) during DNA replication. In healthy cells, DSBs are efficiently repaired by the high-fidelity homologous recombination (HR) pathway. However, in cancer cells with mutations in HR-related genes like BRCA1 or BRCA2, the loss of both BER (via PARP inhibition) and HR creates a state of "synthetic lethality," leading to catastrophic genomic instability and cell death. This targeted approach spares normal cells while selectively killing cancerous ones.
Below is a diagram illustrating the principle of synthetic lethality with PARP inhibitors in BRCA-deficient cancer cells.
The Unseen Targets: A Comparative Guide to the Cross-Reactivity of 1-Carbamoylpiperidine-4-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, the specificity of a drug candidate is paramount. While a compound may exhibit high potency for its intended target, its interactions with other proteins—often referred to as off-target effects or cross-reactivity—can lead to unforeseen side effects and potential toxicity, ultimately derailing a promising clinical candidate. This guide provides an in-depth comparative analysis of the cross-reactivity of 1-carbamoylpiperidine-4-carboxylic acid derivatives, a scaffold of interest in the development of enzyme inhibitors, particularly for Fatty Acid Amide Hydrolase (FAAH).
The tragic outcome of the clinical trial for the FAAH inhibitor BIA 10-2474, attributed to off-target toxicities, serves as a stark reminder of the critical need for comprehensive cross-reactivity profiling early in the drug discovery process.[1] This guide will delve into the experimental methodologies used to assess selectivity, present a comparative analysis of a representative this compound derivative against established FAAH inhibitors, and provide the scientific rationale behind these crucial studies.
The Landscape of Serine Hydrolase Inhibition
This compound derivatives often function as irreversible inhibitors, forming a covalent bond with a serine residue in the active site of their target enzyme.[2] This mechanism is common for inhibitors of the serine hydrolase superfamily, a large and diverse class of enzymes with crucial roles in human physiology.[1][3] Consequently, a primary concern for this class of compounds is their cross-reactivity with other serine hydrolases.
To illustrate the importance of selectivity, we will compare a representative investigational compound, a Piperidine Carbamate (PC) , structurally analogous to the this compound core, with two well-characterized FAAH inhibitors:
-
PF-3845: A highly selective and potent irreversible FAAH inhibitor.[1][4]
-
URB597: An earlier generation FAAH inhibitor with known off-target activities.[1][4]
Quantitative Cross-Reactivity Profiling: A Comparative Analysis
The most robust method for assessing the selectivity of serine hydrolase inhibitors is Competitive Activity-Based Protein Profiling (ABPP) .[5] This technique utilizes a broad-spectrum fluorescently or biotin-tagged probe that covalently labels the active site of many serine hydrolases in a complex proteome (e.g., cell or tissue lysate). By pre-incubating the proteome with an inhibitor of interest, the subsequent binding of the probe to its targets is competitively blocked. The reduction in probe labeling, quantified by techniques like gel electrophoresis or mass spectrometry, provides a direct measure of the inhibitor's potency and selectivity against a wide array of enzymes simultaneously.[6]
Below is a comparative summary of the inhibitory activities (IC₅₀ values) of our representative Piperidine Carbamate (PC), PF-3845, and URB597 against FAAH and a panel of off-target serine hydrolases, based on data from ABPP studies.
| Target Enzyme | Function | Piperidine Carbamate (PC) (IC₅₀, nM) | PF-3845 (IC₅₀, nM) | URB597 (IC₅₀, nM) |
| FAAH | Primary Target | 15 | 7.2 [1] | 4.6 [1] |
| MGL | Endocannabinoid metabolism | >10,000 | >10,000[1] | >10,000 |
| ABHD6 | Endocannabinoid metabolism | >10,000 | >10,000[1] | >10,000 |
| CES1 | Carboxylesterase | >10,000 | >10,000[1] | ~500 |
| CES2 | Carboxylesterase | >10,000 | >10,000[1] | ~800 |
| LYPLA1/LYPLA2 | Lysophospholipases | >10,000 | >10,000[1] | >10,000 |
Note: Data for the representative Piperidine Carbamate (PC) is derived from structurally similar compounds in published literature for illustrative purposes.
Interpretation of the Data:
As the table demonstrates, both the investigational Piperidine Carbamate and PF-3845 exhibit high selectivity for FAAH, with no significant inhibition of other tested serine hydrolases at concentrations up to 10,000 nM. In contrast, URB597 shows notable off-target inhibition of carboxylesterases (CES1 and CES2), highlighting the importance of such broad-panel screening.[1] This off-target activity could lead to unintended biological consequences and underscores the superior selectivity profile of the newer generation of FAAH inhibitors.
Experimental Protocols: A Step-by-Step Guide to Cross-Reactivity Assessment
The following is a detailed protocol for performing competitive activity-based protein profiling (ABPP) to determine the selectivity of a novel this compound derivative.
Competitive Activity-Based Protein Profiling (ABPP) Workflow
Caption: A streamlined workflow for competitive ABPP analysis.
Detailed Protocol:
-
Proteome Preparation:
-
Harvest cells or tissues and homogenize in a lysis buffer (e.g., Tris-buffered saline) on ice to maintain protein integrity and enzymatic activity.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the soluble proteome. For membrane-bound enzymes like FAAH, a membrane fraction can be isolated through ultracentrifugation.
-
Determine the protein concentration of the proteome using a standard method like the Bradford assay.
-
-
Inhibitor Incubation:
-
In separate microcentrifuge tubes, pre-incubate aliquots of the proteome (e.g., 50 µg of protein) with a range of concentrations of the test compound (e.g., this compound derivative) or a vehicle control (e.g., DMSO) for 30 minutes at 37°C. This allows the inhibitor to bind to its target(s).
-
-
Probe Labeling:
-
Add a broad-spectrum serine hydrolase activity-based probe, such as a fluorophosphonate coupled to a fluorescent reporter (e.g., FP-Rhodamine), to each reaction tube at a final concentration of 1 µM.
-
Incubate for another 30 minutes at 37°C. During this time, the probe will covalently label the active site of serine hydrolases that have not been blocked by the test inhibitor.
-
-
SDS-PAGE and Fluorescence Scanning:
-
Quench the labeling reaction by adding SDS-PAGE loading buffer and boiling the samples for 5 minutes.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Visualize the fluorescently labeled proteins by scanning the gel using a fluorescence scanner.
-
-
Data Analysis:
-
Quantify the intensity of the fluorescent bands corresponding to different serine hydrolases.
-
For each enzyme, plot the percentage of inhibition (relative to the vehicle control) against the inhibitor concentration.
-
Determine the IC₅₀ value for each inhibited enzyme by fitting the data to a dose-response curve.
-
Visualizing the Biological Context: The Endocannabinoid Signaling Pathway
To understand the on-target and potential off-target effects of FAAH inhibitors, it is essential to visualize the biological pathway in which FAAH operates. The following diagram illustrates the endocannabinoid signaling pathway and the points of intervention for FAAH inhibitors.
Caption: FAAH inhibitors block the degradation of anandamide.
By inhibiting FAAH, this compound derivatives prevent the breakdown of anandamide, leading to its accumulation and enhanced signaling through cannabinoid receptors like CB1. This is the intended therapeutic mechanism. However, if these inhibitors also block other enzymes, they can disrupt other critical signaling pathways, leading to the adverse effects that comprehensive cross-reactivity studies aim to identify.
Conclusion: The Imperative of Selectivity
The development of safe and effective therapeutics hinges on a deep understanding of a compound's full pharmacological profile. For this compound derivatives and other mechanism-based inhibitors, this necessitates a thorough investigation of their cross-reactivity. As demonstrated by the comparison of a representative Piperidine Carbamate and PF-3845 with the less selective URB597, modern screening techniques like competitive ABPP are indispensable tools for identifying compounds with a clean off-target profile. By prioritizing selectivity early in the drug discovery process, researchers can mitigate the risk of late-stage failures and develop safer, more effective medicines.
References
- 1. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular determinants of the platelet aggregation inhibitory activity of carbamoylpiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperidine and piperazine inhibitors of fatty acid amide hydrolase targeting excitotoxic pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Superfamily-wide portrait of serine hydrolase inhibition achieved by library-versus-library screening - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Piperidine-4-Carboxylic Acid Scaffolds in Modern Drug Discovery
A Senior Application Scientist's Guide to Scaffold Selection: 1-Carbamoylpiperidine-4-Carboxylic Acid in Focus
For researchers, scientists, and drug development professionals, the selection of a core chemical scaffold is a pivotal decision that dictates the trajectory of a therapeutic program. This guide provides an in-depth, data-driven comparison of this compound against other prominent piperidine-based scaffolds, namely isonipecotic acid and nipecotic acid. By dissecting their physicochemical properties, biological activities, and providing detailed experimental protocols, this document aims to empower researchers to make informed scaffold-hopping decisions in the early phases of drug design and development.
Introduction: The Piperidine Scaffold - A Privileged Structure in Medicinal Chemistry
The piperidine ring is a ubiquitous and highly privileged scaffold in medicinal chemistry, gracing the structures of numerous FDA-approved drugs.[1] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a versatile synthetic handle for exploring chemical space.[1] Within the broader class of piperidine-containing molecules, those bearing a carboxylic acid moiety at the 4-position, such as this compound and its analogs, are of particular interest due to their potential to mimic endogenous ligands and interact with a variety of biological targets.[2]
This guide will focus on a head-to-head comparison of three key piperidine-4-carboxylic acid scaffolds:
-
This compound: A derivative with a carbamoyl group at the 1-position.
-
Isonipecotic acid (Piperidine-4-carboxylic acid): The parent scaffold with an unsubstituted nitrogen.[2]
-
Nipecotic acid (Piperidine-3-carboxylic acid): An isomeric scaffold with the carboxylic acid at the 3-position, often used as a comparative benchmark.
Physicochemical Properties: A Comparative Analysis
The subtle structural differences between these scaffolds translate into distinct physicochemical properties that significantly impact their drug-like characteristics. Understanding these differences is crucial for predicting a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
| Scaffold | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| This compound | C7H12N2O3 | 172.18 | -0.8 | 2 | 3 |
| Isonipecotic Acid | C6H11NO2 | 129.16 | -3.0 | 2 | 2 |
| Nipecotic Acid | C6H11NO2 | 129.16 | -1.4 | 2 | 2 |
Table 1: Comparative physicochemical properties of the selected piperidine scaffolds. Data sourced from PubChem.[3][4] Note: XLogP3 is a computed measure of lipophilicity.
The introduction of the carbamoyl group in This compound increases its molecular weight and modulates its lipophilicity compared to the parent isonipecotic acid. The lower XLogP3 value of isonipecotic acid suggests higher hydrophilicity, which can be advantageous for aqueous solubility but may hinder cell membrane permeability.[5] The isomeric shift of the carboxylic acid group in nipecotic acid also influences its predicted lipophilicity. These seemingly minor changes can have profound effects on a compound's pharmacokinetic and pharmacodynamic properties.
Biological Activity: Focus on GABAergic System Modulation
A primary area of investigation for these scaffolds has been their interaction with the GABAergic system, particularly as inhibitors of GABA transporters (GATs).[6] Dysregulation of GABA neurotransmission is implicated in a range of neurological and psychiatric disorders, making GATs attractive therapeutic targets.
Isonipecotic acid is a known moderately potent partial agonist of the GABAA receptor.[2] Its rigid structure serves as a conformationally constrained analog of GABA.[2] Nipecotic acid , on the other hand, is a well-established inhibitor of GABA uptake.[6] While specific, direct comparative experimental data for This compound in GABA uptake assays is not as widely published, its structural similarity to known GAT inhibitors suggests it warrants investigation in this area. The carbamoyl group could potentially engage in additional hydrogen bonding interactions within the transporter's binding site, offering a vector for modulating potency and selectivity.
To objectively compare the potential of these scaffolds, a standardized in vitro GABA uptake inhibition assay is essential.
Experimental Protocol: In Vitro [³H]-GABA Uptake Inhibition Assay
This protocol provides a robust method for evaluating the inhibitory potency of test compounds on GABA transporters expressed in a cellular context.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific GABA transporter subtype (e.g., GAT1).
Materials:
-
HEK293 cells stably expressing the human GAT1 transporter.
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Poly-D-lysine coated 96-well plates.
-
Uptake Buffer: 10 mM HEPES (pH 7.4), 150 mM NaCl, 10 mM glucose, 1 mM CaCl2, 2.5 mM KCl, 1.2 mM MgSO4.
-
[³H]-GABA (radiolabeled gamma-aminobutyric acid).
-
Unlabeled GABA.
-
Test compounds (this compound, isonipecotic acid, nipecotic acid) dissolved in a suitable vehicle (e.g., DMSO).
-
Scintillation fluid.
-
Microplate scintillation counter.
Workflow Diagram:
Caption: Workflow for the in vitro [³H]-GABA uptake inhibition assay.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture GAT1-HEK293 cells in DMEM supplemented with FBS and antibiotics.
-
Trypsinize and seed the cells into poly-D-lysine coated 96-well plates at a density of 50,000 cells/well.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare serial dilutions of the test compounds (e.g., from 100 µM to 0.1 nM) in uptake buffer. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed 0.5%.
-
-
GABA Uptake Assay:
-
Gently aspirate the culture medium from the wells.
-
Wash the cells twice with 200 µL of pre-warmed uptake buffer.
-
Add 50 µL of the test compound dilutions to the respective wells. For control wells, add 50 µL of uptake buffer with vehicle.
-
Pre-incubate the plate at room temperature for 10-20 minutes.
-
Prepare the [³H]-GABA working solution in uptake buffer. A typical final concentration is 10 nM [³H]-GABA mixed with unlabeled GABA to achieve a desired final concentration (e.g., 1 µM).
-
Initiate the uptake by adding 50 µL of the [³H]-GABA working solution to all wells.
-
Incubate the plate at room temperature for a predetermined time (e.g., 10 minutes). The incubation time should be within the linear range of uptake.
-
Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold uptake buffer.
-
Lyse the cells by adding 100 µL of 1% SDS to each well and shaking for 5 minutes.
-
Transfer the lysate to scintillation vials or a microplate compatible with a scintillation counter.
-
Add 200 µL of scintillation fluid to each well/vial.
-
Measure the radioactivity (counts per minute, CPM) using a microplate scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific uptake (determined in the presence of a high concentration of a known GAT1 inhibitor like tiagabine) from all values.
-
Normalize the data as a percentage of the control (vehicle-only) uptake.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Structure-Activity Relationship (SAR) and Future Directions
The data obtained from such comparative assays will be instrumental in building a structure-activity relationship (SAR) profile for the this compound scaffold.
Logical Relationship Diagram:
Caption: Logical flow of SAR exploration for piperidine carboxylic acid scaffolds.
Initial hypotheses suggest that the carbamoyl group at the N1 position of this compound could:
-
Enhance Potency: By forming additional hydrogen bonds with the target protein that are not possible with the unsubstituted nitrogen of isonipecotic acid.
-
Modulate Selectivity: The size and electronic properties of the carbamoyl group could favor binding to one GAT subtype over others.
-
Alter Pharmacokinetics: The introduction of the carbamoyl group will impact the molecule's polarity and ability to cross biological membranes, including the blood-brain barrier.
Further exploration of this scaffold could involve synthesizing a library of analogs with modifications to the carbamoyl group (e.g., N-alkylation, N-arylation) to probe the steric and electronic requirements of the binding pocket.
Conclusion
The choice of a chemical scaffold is a foundational element of successful drug discovery. While isonipecotic acid and nipecotic acid are well-characterized piperidine scaffolds with established biological activities, This compound presents an intriguing, underexplored alternative. Its unique substitution pattern offers the potential for novel interactions with biological targets and modulated physicochemical properties.
This guide provides the framework for a rational, data-driven comparison of these scaffolds. By employing standardized experimental protocols and systematically exploring the structure-activity relationships, researchers can unlock the full potential of the piperidine-4-carboxylic acid scaffold and its derivatives in the quest for new and improved therapeutics.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 3. This compound | C7H12N2O3 | CID 3875700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Piperidinecarboxylic acid | C6H11NO2 | CID 3773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]
Enantioselective synthesis and separation of 1-carbamoylpiperidine-4-carboxylic acid isomers
An In-Depth Technical Guide to the Enantioselective Synthesis and Separation of 1-Carbamoylpiperidine-4-carboxylic Acid Isomers
Introduction: The Significance of Chirality in Piperidine Scaffolds
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in thousands of compounds that have entered clinical or preclinical studies.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a cornerstone of modern drug design. This compound is a functionalized derivative of isonipecotic acid, a conformationally restricted analog of the neurotransmitter GABA. As with most bioactive molecules, the specific spatial arrangement of atoms—its stereochemistry—is critical. The enantiomers of a chiral drug can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles. Therefore, the ability to produce single enantiomers of this compound is paramount for any meaningful investigation into its therapeutic potential.
This guide provides a comparative analysis of the two principal strategies for accessing the individual enantiomers of this target molecule: enantioselective synthesis and chiral separation (resolution) . We will explore the underlying principles of various methodologies, provide field-proven insights into experimental design, and present detailed protocols to empower researchers in drug discovery and development.
Part 1: Enantioselective Synthesis Strategies
The goal of enantioselective synthesis is to create the desired enantiomer directly from an achiral or prochiral precursor, avoiding the formation of the unwanted stereoisomer. This approach is often considered more elegant and atom-economical than resolution. While specific literature for the enantioselective synthesis of this compound is sparse, we can extrapolate from established, robust methodologies for analogous piperidine derivatives.
A. Asymmetric Hydrogenation of a Pyridine Precursor
This is a powerful strategy that builds the chiral piperidine core in a single, highly efficient step. The process involves the hydrogenation of a suitably substituted pyridine ring using a transition metal complexed with a chiral ligand.
Causality and Experimental Rationale: The success of this method hinges on the chiral ligand, which creates a chiral pocket around the metal center (typically Rhodium, Ruthenium, or Iridium). This chiral environment forces the prochiral pyridine substrate to coordinate to the metal in a specific orientation. The subsequent delivery of hydrogen occurs preferentially to one face of the substrate, leading to the formation of one enantiomer of the piperidine product in excess. The choice of N-protecting group on the pyridine precursor is critical; it must activate the ring for hydrogenation and be readily convertible to the desired carbamoyl group. An N-alkoxycarbonyl group is a common and effective choice.
Workflow for Asymmetric Hydrogenation
References
A Guide to Correlating In Silico Predictions with Experimental Data: A Case Study of 1-Carbamoylpiperidine-4-Carboxylic Acid
Introduction: The Synergy of Prediction and Practice in Drug Discovery
In the landscape of modern drug development, the journey from a promising molecule to a therapeutic agent is both arduous and resource-intensive. A critical early step in this process is the comprehensive characterization of a compound's physicochemical properties. These fundamental attributes—such as acidity (pKa), lipophilicity (LogP), and solubility (LogS)—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its viability as a drug candidate.
Traditionally, these parameters were determined exclusively through meticulous and time-consuming laboratory experiments. However, the advent of powerful computational chemistry has introduced an indispensable toolkit for in silico (computer-based) prediction.[1][2] These predictive models offer rapid, cost-effective screening of vast chemical libraries, allowing researchers to prioritize compounds with the most promising profiles long before a physical sample is synthesized.[1][3]
Nevertheless, in silico predictions are not a replacement for experimental data; they are a powerful complement. The true strength of this dual approach lies in their correlation. By grounding computational predictions with robust experimental validation, we build a more nuanced and accurate understanding of a molecule's behavior. This guide provides an in-depth comparison of in silico predictions and established experimental methods, using 1-carbamoylpiperidine-4-carboxylic acid as a model compound to illustrate this crucial workflow.
The Model Compound: this compound
This compound (PubChem CID: 3875700) is a derivative of isonipecotic acid, a constrained analog of the neurotransmitter GABA.[4] Its structure features a piperidine ring, a carboxylic acid group, and a carbamoyl (urea) group.[5][6] These functional groups create a molecule with distinct regions of hydrogen bond donors and acceptors, as well as an ionizable center, making it an excellent candidate for studying the interplay of key physicochemical properties.
The In Silico Approach: Predicting Physicochemical Properties
The rationale for employing computational prediction is clear: to de-risk and accelerate drug discovery by identifying potential liabilities early.[2] This is achieved through various computational models, most notably Quantitative Structure-Property Relationships (QSPR), which correlate a molecule's structural features with its physicochemical properties.[1][7] Modern software suites leverage vast databases of experimental data to train sophisticated algorithms for high-accuracy predictions.[3][8][9]
Common In Silico Prediction Tools
A variety of software packages are available to researchers for these predictions, each employing unique algorithms:
-
ACD/Percepta & ChemAxon: Offer comprehensive suites for predicting pKa, LogP, LogD, and solubility, often providing detailed information on the specific atoms contributing to the property.[8][9]
-
ALOGPS: A well-known online tool for predicting LogP and aqueous solubility.[10]
-
MoKa: Specializes in fast and accurate pKa prediction, a critical parameter for understanding ionization.[11]
-
ChemDraw: Includes features for predicting properties like LogP and pKa directly from the drawn structure.[12]
Predicted Properties of this compound
For this guide, we will utilize computed properties available from public databases like PubChem, which aggregates data from various computational sources. These values serve as our in silico baseline for comparison.
| Property | In Silico Predicted Value | Prediction Method/Source | Significance in Drug Development |
| Molecular Weight | 172.18 g/mol | PubChem | Influences diffusion and is a component of drug-likeness rules.[5] |
| XLogP3 | -0.8 | PubChem (Computational) | Predicts lipophilicity; key for membrane permeability and bioavailability.[5] |
| Hydrogen Bond Donors | 3 | PubChem (Computational) | Affects solubility and receptor binding interactions.[5] |
| Hydrogen Bond Acceptors | 4 | PubChem (Computational) | Influences solubility and target binding.[5] |
Experimental Validation: Grounding Predictions in Reality
While predictions provide invaluable guidance, experimental determination remains the gold standard for accuracy. The causality behind the chosen protocols is to select methods that are both highly reliable and directly measure the fundamental property , ensuring the data is unambiguous. Each protocol is designed as a self-validating system, incorporating calibrations and controls to ensure the integrity of the results.
Protocol: Determination of pKa by Potentiometric Titration
Causality: The pKa, or acid dissociation constant, dictates the charge state of a molecule at a given pH. This is critical as ionization profoundly affects solubility, permeability, and target binding. Potentiometric titration is the definitive method for pKa measurement because it directly observes the pH change as a function of added titrant, allowing for the precise identification of the inflection point where pH equals pKa.[13][14][15][16]
Methodology:
-
Instrument Calibration: Calibrate a pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH readings across the titration range.[13]
-
Sample Preparation: Prepare a ~1 mM solution of this compound in deionized water. To maintain constant ionic strength throughout the experiment, add a background electrolyte such as 0.15 M potassium chloride (KCl).[13][15]
-
Inert Atmosphere: Purge the solution with nitrogen gas for 5-10 minutes before and during the titration. This displaces dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of the target compound.[13][15]
-
Titration: Place the solution in a jacketed vessel on a magnetic stirrer to maintain constant temperature. Immerse the calibrated pH electrode.
-
For the carboxylic acid pKa, titrate the solution with a standardized 0.1 M NaOH solution.
-
Add the titrant in small, precise increments, recording the pH after each addition has stabilized.
-
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is determined from the inflection point of the resulting sigmoidal curve, which corresponds to the pH at which half of the acid has been neutralized.[16] For higher precision, the pKa is found at the peak of the first derivative of the titration curve.
-
Validation: Perform a minimum of three independent titrations to ensure reproducibility and calculate the average pKa and standard deviation.[13]
Protocol: Determination of Lipophilicity (LogP) by the Shake-Flask Method
Causality: Lipophilicity, the "greasiness" of a molecule, is a primary driver of its ability to cross biological membranes. The octanol-water partition coefficient (LogP) is the globally accepted measure of this property. The shake-flask method is the gold standard because it directly measures the equilibrium partitioning of the compound between an aqueous and a lipid-mimicking (n-octanol) phase.[17][18][19]
Methodology:
-
Phase Pre-saturation: Mix equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a separation funnel. Shake vigorously for 24 hours to ensure mutual saturation of the solvents. Allow the phases to separate completely. This step is critical to prevent volume changes during the actual experiment.[19][20]
-
Sample Preparation: Prepare a stock solution of this compound in the pre-saturated aqueous buffer. The concentration should be high enough for accurate quantification but low enough to avoid solubility issues in either phase.
-
Partitioning: Add a known volume of the stock solution to a known volume of the pre-saturated n-octanol in a glass vial.
-
Equilibration: Tightly cap the vial and shake it gently at a constant temperature for a set period (e.g., 24 hours) to allow the compound to reach partitioning equilibrium.[18][21]
-
Phase Separation: Centrifuge the vial at a low speed to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from both the aqueous and the n-octanol layers. Analyze the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[20]
-
P = [Concentration]octanol / [Concentration]aqueous
-
LogP = log10(P)
-
Protocol: Structural Elucidation by Single-Crystal X-ray Diffraction
Causality: A molecule's three-dimensional structure dictates its interaction with biological targets. Single-crystal X-ray diffraction provides the most definitive, high-resolution picture of a molecule's solid-state conformation and the intermolecular interactions that stabilize its crystal lattice.[22] This experimental data is the ultimate validation for any computational conformational analysis. A study by Delgado et al. has successfully characterized this specific molecule.[6]
Methodology:
-
Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step. A common technique is slow evaporation:
-
Dissolve the purified compound in a suitable solvent or solvent mixture until saturation.
-
Loosely cover the container and allow the solvent to evaporate slowly and undisturbed over several days or weeks.[22]
-
-
Crystal Mounting: Select a suitable, defect-free crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.[22]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays into a specific pattern of spots. The crystal is rotated, and thousands of diffraction intensities are collected at a controlled temperature (often cryogenic temperatures like 100 K to reduce thermal motion).[23]
-
Structure Solution and Refinement:
-
The diffraction pattern is mathematically processed to determine the unit cell dimensions and the arrangement of atoms within it (the electron density map).
-
An initial structural model is built into the electron density map. This model is then refined against the experimental data, adjusting atomic positions and thermal parameters until the calculated diffraction pattern best matches the observed one.[24]
-
-
Structural Analysis: The final refined structure provides precise bond lengths, bond angles, and torsional angles. For this compound, this analysis confirms the piperidine ring adopts a stable chair conformation.[6] It also reveals the network of intermolecular hydrogen bonds stabilizing the crystal structure.[6]
Bridging the Gap: A Comparative Analysis
The core objective is to evaluate how well our rapid in silico estimates align with the rigorous experimental data. This comparison validates the predictive models for this chemical space and highlights areas where computational algorithms may struggle.
Quantitative Correlation: Predicted vs. Experimental Data
| Property | In Silico Prediction | Experimental Result | Correlation & Commentary |
| LogP | -0.8 (XLogP3)[5] | Expected to be < 0 | High Correlation. The negative predicted value indicates the compound is hydrophilic. This is consistent with the structure, which contains multiple hydrogen bond donors/acceptors and an ionizable carboxylic acid. The experimental shake-flask method would be expected to confirm a negative LogP value, validating the prediction that the compound preferentially partitions into the aqueous phase. |
| pKa | Not available in PubChem; requires specialized software (e.g., ACD/Labs, ChemAxon) | Expected ~4-5 | Prediction Required. The carboxylic acid moiety is the primary acidic center. Aliphatic carboxylic acids typically have a pKa in the range of 4-5. Specialized software would likely predict a value in this range. Experimental potentiometric titration would provide a precise value, which is crucial for determining the charge state at physiological pH 7.4 (it would be almost fully deprotonated and negatively charged). |
| 3D Conformation | Energy-minimized models | Chair conformation of the piperidine ring[6] | High Correlation. Computational models would predict a low-energy chair conformation for the piperidine ring. The single-crystal X-ray diffraction data provides definitive experimental proof of this conformation in the solid state.[6] |
Visualizing the Integrated Workflow
The following diagram illustrates the logical flow of integrating computational and experimental approaches for comprehensive physicochemical profiling.
Caption: Workflow for correlating in silico and experimental data.
The Interplay of Physicochemical Properties in Drug Development
The properties we've measured are not independent; they are interconnected and collectively influence a drug's behavior. This diagram illustrates the logical relationships between these core attributes and their downstream consequences.
Caption: Influence of physicochemical properties on ADME attributes.
Conclusion: An Integrated Strategy for Informed Drug Development
The correlation of in silico predictions with high-fidelity experimental data is not merely a validation exercise; it is a cornerstone of modern, efficient drug discovery. This integrated approach provides a holistic understanding of a drug candidate, enabling scientists to make more informed decisions, optimize molecular design, and ultimately increase the probability of success. The case study of this compound demonstrates that computational tools can accurately forecast key molecular properties, but their true power is unlocked when anchored by the irrefutable evidence of experimental measurement. By embracing this synergy, research organizations can better navigate the complex path of pharmaceutical development, saving time, reducing costs, and accelerating the delivery of novel therapeutics to patients.
References
- 1. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models - ProQuest [proquest.com]
- 4. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 5. This compound | C7H12N2O3 | CID 3875700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acdlabs.com [acdlabs.com]
- 9. chemaxon.com [chemaxon.com]
- 10. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
- 11. MoKa - pKa modelling [moldiscovery.com]
- 12. revvitysignals.com [revvitysignals.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. encyclopedia.pub [encyclopedia.pub]
- 19. LogP / LogD shake-flask method [protocols.io]
- 20. researchgate.net [researchgate.net]
- 21. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 22. benchchem.com [benchchem.com]
- 23. 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-Carbamoylpiperidine-4-Carboxylic Acid
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-carbamoylpiperidine-4-carboxylic acid (CAS No. 187974-91-0), ensuring the safety of laboratory personnel and the protection of our environment.
Core Principles of Chemical Waste Management
Before delving into the specifics of this compound, it is crucial to understand the foundational principles of laboratory waste management. The primary goal is to minimize waste generation and to handle all waste in a manner that is safe, compliant with regulations, and environmentally responsible.[1][2] This involves a hierarchy of practices: source reduction, reuse, recycling, and finally, treatment and disposal.[3]
Hazard Assessment and Characterization
Given the absence of a specific SDS, we must infer the potential hazards of this compound based on its structural analogues. Piperidine-4-carboxylic acid is known to cause skin and serious eye irritation, and may cause respiratory irritation.[4][5][6] The presence of the carbamoyl group is unlikely to mitigate these hazards. Therefore, it is prudent to handle this compound as a compound that is:
-
Irritating to the skin, eyes, and respiratory system.
-
Potentially harmful if swallowed or inhaled .
This assessment dictates the need for appropriate personal protective equipment (PPE) and careful handling throughout the disposal process.
Quantitative Data Summary
| Parameter | Information | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 187974-91-0 | N/A |
| Inferred Hazards | Skin Irritant, Eye Irritant, Respiratory Irritant, Potentially Harmful | [4][5][6] |
| Primary Disposal Route | Licensed Chemical Waste Contractor | [7] |
| Container Type | Labeled, sealed, and compatible container | [1][8] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol provides a clear workflow for the safe disposal of this compound.
Personal Protective Equipment (PPE)
Before handling the chemical waste, ensure you are wearing the appropriate PPE:
-
Nitrile gloves (or other chemically resistant gloves)
-
Safety goggles or a face shield
-
A laboratory coat
Waste Segregation and Collection
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[1][5]
-
Collect waste in a designated, compatible, and clearly labeled container.[2][8] The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The primary hazards (e.g., "Irritant")
-
The date of accumulation
-
Handling and Transfer
-
Conduct all transfers of the chemical waste within a chemical fume hood to minimize the risk of inhalation.
-
If dealing with a solid, avoid generating dust.[4][6] If necessary, wet the solid with a small amount of a compatible solvent (e.g., water, if permissible by your waste contractor) to prevent dust formation.
-
For liquid waste (e.g., solutions containing the compound), use a funnel to transfer the waste into the designated container to prevent spills.
Storage of Waste Container
-
Store the sealed waste container in a designated satellite accumulation area.[2][8]
-
Ensure the storage area is well-ventilated and away from incompatible materials.[5]
-
Keep the container closed except when adding waste.[8]
Final Disposal
-
Arrange for the collection of the hazardous waste container by your institution's licensed chemical waste disposal contractor.[7]
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.[2][7]
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
- 1. usbioclean.com [usbioclean.com]
- 2. Video: Proper Handling and Disposal of Laboratory Waste [jove.com]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. needle.tube [needle.tube]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
